molecular formula C13H24N2S B073351 1,3-Dicyclohexylthiourea CAS No. 1212-29-9

1,3-Dicyclohexylthiourea

Cat. No.: B073351
CAS No.: 1212-29-9
M. Wt: 240.41 g/mol
InChI Key: KAJICSGLHKRDLN-UHFFFAOYSA-N
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Description

1,3-Dicyclohexylthiourea (CAS 1212-29-9) is a high-performance thiourea derivative with the molecular formula C 13 H 24 N 2 S. This compound serves as a critical reagent and additive in industrial and research chemistry, valued for its role as an accelerator and stabilizer. Primary Research and Industrial Applications: Rubber and Polymer Industry: This compound acts as an efficient vulcanization accelerator and curing agent in the processing of synthetic and natural rubber. It is essential for developing rubber compounds with enhanced tensile strength, heat resistance, and durability, making it invaluable for the automotive and footwear sectors . Coordination Chemistry: this compound is a versatile S-donor ligand for synthesizing metal complexes with divalent cations like Cobalt (Co) and Zinc (Zn). These complexes are characterized for their structural properties and potential bioactivity, providing insights into molecular interactions and material science . Corrosion Inhibition and Stabilization: Its function as a stabilizer and corrosion inhibitor is valuable in materials science for protecting metal surfaces in industrial applications, thereby extending equipment longevity . Handling and Storage: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It should be handled by qualified professionals. Store in a sealed container in a cool, dry place at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dicyclohexylthiourea
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InChI

InChI=1S/C13H24N2S/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h11-12H,1-10H2,(H2,14,15,16)
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InChI Key

KAJICSGLHKRDLN-UHFFFAOYSA-N
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Canonical SMILES

C1CCC(CC1)NC(=S)NC2CCCCC2
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Molecular Formula

C13H24N2S
Record name N,N'-DICYCLOHEXYLTHIOUREA
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DSSTOX Substance ID

DTXSID9020451
Record name N,N'-Dicyclohexylthiourea
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Molecular Weight

240.41 g/mol
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Physical Description

N,n'-dicyclohexylthiourea appears as white crystals. (NTP, 1992), White solid; [CAMEO] White odorless crystalline powder; [Alfa Aesar MSDS]
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Solubility

less than 0.1 mg/mL at 70 °F (NTP, 1992)
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Vapor Pressure

0.0000221 [mmHg]
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CAS No.

1212-29-9
Record name N,N'-DICYCLOHEXYLTHIOUREA
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Foundational & Exploratory

An In-depth Technical Guide to 1,3-Dicyclohexylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of 1,3-Dicyclohexylthiourea, a compound with diverse applications in chemistry and material science. It covers its fundamental identifiers, physicochemical properties, synthesis protocols, and analytical methodologies.

Chemical Identifiers and Nomenclature

This compound is a symmetrically substituted thiourea derivative featuring two cyclohexyl groups attached to the nitrogen atoms.[1] Its unique structure contributes to its chemical properties and reactivity.[1] The primary identifiers for this compound are summarized below.

Identifier TypeValueReference
CAS Number 1212-29-9[1][2][3][4][5]
IUPAC Name This compound[1]
Molecular Formula C₁₃H₂₄N₂S[1][2]
PubChem CID 727200[2][3]
EINECS 214-920-7[2][5][6]
InChI InChI=1S/C13H24N2S/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h11-12H,1-10H2,(H2,14,15,16)[1][6]
InChI Key KAJICSGLHKRDLN-UHFFFAOYSA-N[1][6]
Canonical SMILES C1CCC(CC1)NC(=S)NC2CCCCC2[1][6]
Synonyms N,N'-Dicyclohexylthiourea, 1,3-Bis(cyclohexyl)thiourea, DCXU[1][2][6]

Physicochemical Properties

The compound is typically a white crystalline solid at room temperature.[2] It is characterized by low solubility in water and may be sensitive to prolonged air exposure.[1][5] Its key physical and chemical properties are detailed in the following table.

PropertyValueReference
Molecular Weight 240.41 g/mol [1][5]
Melting Point 33 °C / 178-181 °C[3][5][7]
Boiling Point 345.3 °C at 760 mmHg[3][8]
Density 1.05 g/cm³[3][8]
Flash Point 162.6 °C[3][8]
Water Solubility <0.1 mg/mL at 70° F; <0.01 g/100 mL at 21 °C[1][2][8]
Vapor Pressure 6.23E-05 mmHg at 25°C[3]
LogP 3.89770[3]

Note: A significant discrepancy in the reported melting point exists in the literature, with some sources citing 33°C and others around 180°C. This may be due to different polymorphic forms or measurement conditions.

Applications and Research Interest

This compound is utilized across several scientific and industrial domains due to its chemical characteristics.

  • Coordination Chemistry : It serves as a ligand in the formation of metal complexes, with studies demonstrating its ability to coordinate with metals like cobalt.[1] The steric bulk of the cyclohexyl groups can influence the coordination geometry and packing of these complexes.[1]

  • Corrosion Inhibition : The compound is effective as a corrosion inhibitor for metals, particularly in acidic environments.[1]

  • Rubber Industry : It functions as an accelerator in the vulcanization process, speeding up the curing of rubber to enhance its strength, durability, and elasticity.[2]

  • Material Science : Its properties are suitable for use in polymer formulations and as a tool in crystal engineering, where it can act as a hydrogen bond donor and acceptor to influence crystal packing.[1]

  • Synthetic Chemistry : It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals.[2] Derivatives have also been explored for their catalytic properties in organic reactions.[1]

Caption: Key application areas of this compound.

Experimental Protocols

Synthesis via Reflux Reaction

A common method for synthesizing this compound involves the reaction of thiourea with cyclohexylamine.[1] A patented method highlights the use of a phase-transfer catalyst in an aqueous medium.[7]

Materials:

  • Thiourea

  • Cyclohexylamine

  • Polyethylene glycol 400 (PEG-400) as a catalyst

  • Water (solvent)

  • Reaction flask with reflux condenser

Procedure:

  • Combine thiourea (12 mmol), cyclohexylamine (20 mmol), and PEG-400 (0.12 mmol) in a reaction flask.[7]

  • Add 18 mL of water to the mixture.[7]

  • Heat the mixture to reflux under normal atmospheric pressure.[7]

  • Maintain the reflux for 24 hours to allow the reaction to complete.[7]

  • After the reaction period, cool the mixture. The product will precipitate out of the solution.[7]

  • Isolate the solid product by filtration. The filtrate, containing the solvent and catalyst, can be recovered for reuse.[7]

  • Wash the collected solid with water to remove any residual impurities.[7]

  • Dry the purified product. This procedure reportedly yields N,N'-dicyclohexylthiourea with an 86% efficiency.[7]

SynthesisWorkflow Experimental Workflow for Synthesis cluster_reactants Reactants & Catalyst cluster_process Process cluster_purification Isolation Thiourea Thiourea Mix 1. Mix Components Thiourea->Mix Cyclohexylamine Cyclohexylamine Cyclohexylamine->Mix Catalyst PEG-400 in Water Catalyst->Mix Reflux 2. Heat to Reflux (24 hours) Mix->Reflux Cool 3. Cool & Precipitate Reflux->Cool Filter 4. Filter Solid Cool->Filter Wash 5. Wash with Water Filter->Wash Dry 6. Dry Product Wash->Dry Product Final Product: This compound Dry->Product

Caption: General workflow for the synthesis of this compound.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the quantification of thiourea derivatives, often required for pharmacokinetic studies or trace analysis. While specific protocols for this compound are not detailed, the methodology for the structurally similar 1,3-dicyclohexylurea (DCU) provides a strong template.[9][10]

Instrumentation:

  • Liquid Chromatography system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[9]

Sample Preparation:

  • Dissolve a precise amount of the compound in a suitable organic solvent (e.g., methanol, acetonitrile) to create a stock solution.[11]

  • For analysis in complex matrices like plasma, a protein precipitation step followed by dilution is typically required.

LC Parameters (Adapted from DCU analysis):

  • Column: A reverse-phase column such as a C18 is appropriate (e.g., Thermo Electron Aquasil-C18, 2.1 × 20 mm, 3.0 µm).[9]

  • Mobile Phase A: 0.1% formic acid in water.[9]

  • Mobile Phase B: 100% acetonitrile.[9]

  • Gradient: A fast gradient, for example, starting at 10% B, ramping to 90% B, holding, and then re-equilibrating.[9]

  • Flow Rate: Approximately 0.5 mL/min.[9]

MS/MS Parameters (Hypothetical, based on DCU):

  • Ionization Mode: Positive ion mode.[10]

  • Ion Spray Voltage: ~5,000 V.[10]

  • Source Temperature: ~600 °C.[10]

  • MRM Transition: A specific Multiple Reaction Monitoring (MRM) transition must be determined by infusing the pure compound. This involves selecting the precursor ion (e.g., [M+H]⁺) and a characteristic product ion formed via collision-induced dissociation.

AnalyticalWorkflow General Workflow for LC-MS/MS Analysis SamplePrep Sample Preparation (Dissolution / Extraction) Injection LC Injection SamplePrep->Injection Separation Chromatographic Separation (C18 Reverse Phase) Injection->Separation Mobile Phase Ionization Electrospray Ionization (ESI) Separation->Ionization MassAnalysis1 Mass Analysis (Q1) (Precursor Ion Selection) Ionization->MassAnalysis1 CID Collision-Induced Dissociation (Q2) MassAnalysis1->CID MassAnalysis2 Mass Analysis (Q3) (Product Ion Selection) CID->MassAnalysis2 Detection Detector MassAnalysis2->Detection Data Data Acquisition (Chromatogram) Detection->Data

Caption: A typical workflow for quantitative analysis via LC-MS/MS.

Safety and Handling

This compound is considered a combustible compound.[2] When heated to decomposition, it can emit very toxic fumes, including mixed oxides of nitrogen (NOx).[2][5] It is incompatible with strong acids and oxidizing agents.[5] Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves and safety glasses, should be followed during handling. Store in a cool, dry place at ambient temperatures.[2]

References

The Multifaceted Roles of 1,3-Dicyclohexylthiourea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dicyclohexylthiourea, a versatile organosulfur compound, has garnered significant interest across various scientific disciplines. This technical guide provides a comprehensive overview of its core chemical properties, synthesis, and burgeoning applications. With a molecular formula of C₁₃H₂₄N₂S and a molecular weight of approximately 240.41 g/mol , this compound serves as a key intermediate in organic synthesis, a robust corrosion inhibitor, and a scaffold of interest in medicinal chemistry.[1] This document details its physicochemical characteristics, provides explicit experimental protocols for its synthesis and application, and explores its emerging role in the modulation of biological pathways, offering a valuable resource for professionals in chemical and pharmaceutical research.

Core Properties of this compound

This compound is a white crystalline solid at room temperature.[2][3] Its structural features, particularly the two cyclohexyl groups attached to the thiourea core, impart unique solubility and reactivity characteristics. A summary of its key quantitative data is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₃H₂₄N₂S[1]
Molecular Weight 240.41 g/mol [1]
CAS Number 1212-29-9[1]
Appearance White crystalline solid[2][3]
Melting Point 178-181 °C[1]
Solubility Insoluble in water[2][3]
Boiling Point 345.3 °C at 760 mmHg
Flash Point 162.6 °C
Density 1.05 g/cm³

Table 1: Physicochemical Properties of this compound

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of thiourea with cyclohexylamine in the presence of a catalyst.

Materials:

  • Thiourea

  • Cyclohexylamine

  • Polyethylene glycol 400 (PEG-400)

  • Water

Procedure:

  • In a reaction vessel, combine 12 mmol of thiourea, 20 mmol of cyclohexylamine, and 0.12 mmol of PEG-400 in 18 mL of water.

  • Heat the mixture to reflux under normal atmospheric pressure.

  • Maintain the reflux for 24 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Filter the mixture to collect the solid product. The filtrate, containing the catalyst and solvent, can be recovered.

  • Wash the collected solid with water.

  • Dry the purified product to obtain this compound.

This protocol has been reported to yield approximately 2.3 g of N,N'-dicyclohexylthiourea, corresponding to a yield of 86%, with a melting point of 178-181°C.

Application as a Corrosion Inhibitor for Mild Steel

This compound has demonstrated efficacy as a corrosion inhibitor for mild steel in saline environments. The following protocol outlines a typical weight loss study to evaluate its performance.

Materials:

  • Mild steel specimens (e.g., 4 cm x 1 cm x 0.2 cm)

  • 3.5% NaCl solution (or other corrosive medium)

  • This compound

  • Acetone

  • Deionized water

Procedure:

  • Prepare mild steel specimens by polishing with emery paper, washing with deionized water, degreasing with acetone, and drying.

  • Record the initial weight of each specimen.

  • Prepare a series of 3.5% NaCl solutions containing varying concentrations of this compound. A blank solution with no inhibitor should also be prepared.

  • Immerse the pre-weighed mild steel specimens in the respective solutions for a set period (e.g., 24 hours) at room temperature.

  • After the immersion period, remove the specimens, clean them to remove corrosion products, wash with deionized water and acetone, and dry.

  • Weigh the specimens to determine the weight loss.

  • The inhibition efficiency (IE) can be calculated using the formula: IE (%) = [(W₀ - Wᵢ) / W₀] x 100 Where W₀ is the weight loss in the blank solution and Wᵢ is the weight loss in the inhibitor solution.

The mechanism of inhibition is attributed to the adsorption of the dicyclohexyl thiourea molecules onto the metal surface, forming a protective layer.

Synthesis of N,N'-Dicyclohexylcarbodiimide (DCC)

This compound is a key precursor in the synthesis of N,N'-dicyclohexylcarbodiimide (DCC), a widely used coupling agent in organic synthesis. A common method involves the oxidation of the thiourea.

Materials:

  • This compound

  • n-hexane (solvent)

  • V₂O₅-P₂O₅ catalyst

  • Oxygen gas

Procedure:

  • In a high-pressure autoclave, charge N,N'-dicyclohexylthiourea and n-hexane. A mass ratio of 1.8:1 for the thiourea to solvent can be used.

  • Add the V₂O₅-P₂O₅ catalyst, with the amount being approximately 1% of the total material mass.

  • Introduce oxygen into the autoclave. A mass ratio of 1:0.2 for the thiourea to oxygen is suggested.

  • Pressurize the autoclave to 6 MPa and heat the mixture to 125°C.

  • Maintain these conditions for 2 hours to facilitate the oxidation reaction.

  • After the reaction, cool the mixture to 15°C and perform suction filtration.

  • The filtrate can then be decolorized and subjected to vacuum distillation to obtain pure DCC.

This method has been reported to achieve a yield of 93.2% with a purity of 99.23%.

Role in Drug Development: Inhibition of Soluble Epoxide Hydrolase

Recent research has highlighted the potential of thiourea derivatives as inhibitors of soluble epoxide hydrolase (sEH). This enzyme plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory and vasodilatory properties. By inhibiting sEH, the levels of beneficial EETs can be increased. While the urea analogue, 1,3-dicyclohexylurea, is a known sEH inhibitor, thiourea derivatives are being explored as they may offer improved solubility and bioavailability.

The inhibition of sEH by compounds like this compound represents a promising therapeutic strategy for conditions such as hypertension and inflammation. The general pathway is illustrated below.

sEH_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid EETs Epoxyeicosatrienoic Acids (EETs) Arachidonic_Acid->EETs CYP Epoxygenases sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Effects Anti-inflammatory & Vasodilatory Effects EETs->Effects DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs DCTU This compound DCTU->sEH Inhibition

Figure 1: The signaling pathway of soluble epoxide hydrolase (sEH) inhibition.

Future Perspectives

The unique structural and chemical properties of this compound position it as a compound of significant interest for future research and development. Its application as a corrosion inhibitor is well-established, and further studies could optimize its formulation for various industrial applications. In the realm of organic synthesis, its role as a precursor to DCC is critical, and new synthetic methodologies may further enhance its utility.

The most exciting prospects for this compound lie in the field of medicinal chemistry. As a potential inhibitor of sEH, it offers a promising scaffold for the development of novel therapeutics for cardiovascular and inflammatory diseases. Further investigation into its structure-activity relationship, pharmacokinetic profile, and in vivo efficacy is warranted to fully realize its therapeutic potential. Additionally, its ability to participate in hydrogen bonding makes it a candidate for applications in crystal engineering and the development of supramolecular assemblies.

References

Synthesis of 1,3-Dicyclohexylthiourea from thiourea and cyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1,3-dicyclohexylthiourea (DCTU) from thiourea and cyclohexylamine. The document provides a comprehensive overview of a specific and efficient synthetic method, including detailed experimental protocols, quantitative data, and a visual representation of the experimental workflow.

Introduction

This compound is a chemical compound with the molecular formula C₁₃H₂₄N₂S.[1] It is structurally characterized by a central thiourea core with two cyclohexyl groups attached to the nitrogen atoms.[1] This compound serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and materials for polymer science.[1][2] Notably, DCTU is a precursor for the production of N,N'-dicyclohexylcarbodiimide (DCC), a widely used coupling agent in peptide synthesis. One effective method for synthesizing this compound involves the direct reaction of thiourea with cyclohexylamine.[1] A patented method highlights the use of Polyethylene Glycol 400 (PEG-400) as a catalyst in an aqueous medium, which presents a greener and more simplified approach compared to traditional methods that often utilize hazardous reagents like carbon disulfide.[3] This guide will focus on the specifics of this PEG-400 catalyzed synthesis.

Reaction and Mechanism

The synthesis of this compound from thiourea and cyclohexylamine proceeds via a nucleophilic substitution reaction. The overall balanced chemical equation for this reaction is:

H₂NC(=S)NH₂ + 2 C₆H₁₁NH₂ → (C₆H₁₁NH)₂C=S + 2 NH₃[1]

In this process, two molecules of cyclohexylamine react with one molecule of thiourea. The reaction is typically heated under reflux conditions to proceed at a reasonable rate.[1][3] The use of PEG-400 as a phase-transfer catalyst facilitates the reaction in an aqueous solvent.[3] The reaction results in the formation of the desired this compound and ammonia as a byproduct.

Quantitative Data Summary

The following table summarizes the quantitative data from various experimental runs for the synthesis of this compound using PEG-400 as a catalyst in water. The data is derived from patent literature, which showcases the impact of varying reactant and catalyst ratios on the reaction yield.

Experiment RunThiourea (mmol)Cyclohexylamine (mmol)PEG-400 (mmol)Water (mL)Reaction Time (h)Yield (%)Melting Point (°C)
112200.12182486178-181
212201.2182482178-181
310200.4201680181-182
48200.12182885178-181
51020-filtrate3683180-182

Data sourced from patent CN1962630A.[3]

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on the most effective reported procedure.

Materials:

  • Thiourea (12 mmol, 0.913 g)

  • Cyclohexylamine (20 mmol, 1.98 g, 2.28 mL)

  • Polyethylene Glycol 400 (PEG-400) (0.12 mmol, 0.048 g)

  • Deionized Water (18 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add thiourea (12 mmol), cyclohexylamine (20 mmol), PEG-400 (0.12 mmol), and deionized water (18 mL).

  • Reflux: Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture to reflux using a heating mantle and maintain vigorous stirring.

  • Reaction Monitoring: Allow the reaction to proceed under reflux for 24 hours. The reaction mixture will appear as a suspension.

  • Work-up: After 24 hours, turn off the heat and allow the reaction mixture to cool to room temperature. As the mixture cools, a white solid product will precipitate.

  • Isolation: Isolate the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with an adequate amount of cold deionized water to remove any unreacted starting materials and the catalyst.

  • Drying: Dry the purified this compound in a desiccator or a vacuum oven at a low temperature to obtain the final product.

  • Characterization: The final product can be characterized by its melting point (expected to be in the range of 178-181°C) and other spectroscopic methods (e.g., NMR, IR).

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_product Final Product reactants Combine Thiourea, Cyclohexylamine, PEG-400, and Water in a Flask reflux Heat to Reflux with Stirring (24 hours) reactants->reflux cool Cool Reaction Mixture to Room Temperature reflux->cool precipitate Precipitation of This compound cool->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Water filter->wash dry Dry the Product wash->dry product Pure this compound dry->product

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

  • Cyclohexylamine is a corrosive and flammable liquid. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Thiourea is harmful if swallowed. Avoid inhalation of dust.

  • The reaction generates ammonia gas, which is toxic and has a strong odor. Ensure the reaction is performed in a well-ventilated area.

  • Always follow standard laboratory safety procedures when conducting this synthesis.

Conclusion

The synthesis of this compound from thiourea and cyclohexylamine using PEG-400 as a catalyst in water offers an efficient, environmentally benign, and straightforward method for producing this valuable chemical intermediate. The high yields and simple work-up procedure make it an attractive alternative to other synthetic routes. This guide provides the necessary technical details for researchers and professionals to replicate and potentially scale up this synthesis for various applications in drug development and material science.

References

Mechanism of action of 1,3-Dicyclohexylthiourea in chemical reactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of 1,3-Dicyclohexylthiourea in Chemical Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (DCTU) is a versatile organic compound that has garnered significant attention in various fields of chemical synthesis and materials science. Its unique structural features, particularly the presence of two bulky cyclohexyl groups and the thiourea moiety, enable it to act as a highly effective organocatalyst, a reagent in multicomponent reactions, and a building block in supramolecular chemistry. This technical guide provides a comprehensive overview of the core mechanisms through which DCTU participates in and influences chemical reactions. It delves into its role as a hydrogen-bond donor in organocatalysis, its application in facilitating key synthetic transformations, and its utility in the formation of cocrystals with active pharmaceutical ingredients (APIs). This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into the practical application and theoretical underpinnings of DCTU's chemical reactivity.

Core Mechanism of Action: Hydrogen-Bonding Catalysis

The primary mechanism by which this compound functions as an organocatalyst is through hydrogen bonding.[1] The two N-H protons of the thiourea group are sufficiently acidic to form strong hydrogen bonds with Lewis basic functional groups, such as carbonyls, nitro groups, and imines.[1] This interaction activates the substrate, making it more susceptible to nucleophilic attack.

The catalytic activity of thiourea derivatives like DCTU is attributed to their ability to form a "double hydrogen bond" with the substrate, effectively holding it in a specific orientation and lowering the energy of the transition state.[1] The bulky cyclohexyl groups on DCTU provide steric hindrance that can influence the stereochemical outcome of a reaction, making it a useful catalyst in asymmetric synthesis.

Bifunctional Activation

In many reactions, DCTU and its derivatives can act as bifunctional catalysts. This means they can simultaneously activate both the electrophile and the nucleophile. For instance, in a Michael addition, the thiourea moiety can activate the Michael acceptor (an α,β-unsaturated carbonyl compound) through hydrogen bonding, while a basic group on a modified DCTU catalyst can deprotonate the Michael donor, increasing its nucleophilicity. This dual activation strategy is a powerful tool in organocatalysis.

Bifunctional_Activation cluster_reactants Reactants cluster_catalyst DCTU Catalyst cluster_activation Activation Nucleophile Nucleophile (Nu-H) Activated_Nucleophile Activated Nucleophile (Nu⁻) Nucleophile->Activated_Nucleophile Deprotonation (by basic site on catalyst or solvent) Electrophile Electrophile (E=X) Activated_Electrophile Activated Electrophile (Eδ⁺-Xδ⁻---H-N(DCTU)) Electrophile->Activated_Electrophile Hydrogen Bonding DCTU This compound DCTU->Activated_Electrophile Activated_Nucleophile->Activated_Electrophile Nucleophilic Attack Product Product (Nu-E-XH) Activated_Electrophile->Product Michael_Addition_Cycle cluster_TS Transition State Catalyst DCTU Catalyst Transition_State Catalyst-Substrate Complex (Dual H-Bonding) Catalyst->Transition_State Michael_Acceptor Michael Acceptor (α,β-unsaturated carbonyl) Michael_Acceptor->Transition_State Michael_Donor Michael Donor (Nucleophile) Michael_Donor->Transition_State Product Michael Adduct Transition_State->Product C-C Bond Formation Product->Catalyst Catalyst Regeneration Friedel_Crafts_Alkylation cluster_reactants Reactants cluster_catalyst Catalyst cluster_activation Activation Aromatic_Ring Aromatic Ring (e.g., Indole) Activated_Electrophile Activated Electrophile (H-Bonded to Catalyst) Aromatic_Ring->Activated_Electrophile Nucleophilic Attack Electrophile Electrophile (e.g., Nitroalkene) Electrophile->Activated_Electrophile Thiourea_Catalyst Thiourea Catalyst Thiourea_Catalyst->Activated_Electrophile Product Alkylated Aromatic Activated_Electrophile->Product Biginelli_Reaction_Cycle cluster_intermediates Intermediates DCTU This compound Imine Acyliminium Ion (Aldehyde + DCTU) DCTU->Imine Aldehyde Aldehyde Aldehyde->Imine Ketoester β-Ketoester Adduct Open-Chain Adduct Ketoester->Adduct Imine->Adduct Product Dihydropyrimidinethione Adduct->Product Cyclization & Dehydration Cocrystal_Formation cluster_components Components cluster_assembly Self-Assembly API Active Pharmaceutical Ingredient (API) Hydrogen_Bonding Hydrogen Bonding API->Hydrogen_Bonding DCTU This compound (Cocrystal Former) DCTU->Hydrogen_Bonding Cocrystal API-DCTU Cocrystal Hydrogen_Bonding->Cocrystal Crystallization

References

A Technical Guide to the Biological Activities of Novel 1,3-Dicyclohexylthiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of novel 1,3-dicyclohexylthiourea derivatives. It details their potential as therapeutic agents, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties. The information is compiled to support further research and development in this promising area of medicinal chemistry.

Synthesis of this compound and its Derivatives

The core structure of this compound is a versatile scaffold for creating a diverse library of compounds. The synthesis is typically straightforward. The parent compound, this compound, can be synthesized by reacting thiourea with cyclohexylamine.[1][2] A common method involves refluxing these components in water with a catalyst like PEG-400, resulting in high yields.[1][2]

Derivatives are often prepared through a single-step reaction between an appropriately substituted isothiocyanate and an amine (like 3-(trifluoromethyl)aniline), allowing for the introduction of various functional groups to explore structure-activity relationships.[3]

G cluster_0 Synthesis of this compound cluster_1 Synthesis of Novel Derivatives Thiourea Thiourea Reflux Reflux (16-36h) Thiourea->Reflux Cyclohexylamine Cyclohexylamine Cyclohexylamine->Reflux Catalyst PEG-400 Catalyst in Water Catalyst->Reflux Product This compound Reflux->Product Isothiocyanate Aryl/Alkyl Isothiocyanate Reaction Single-Step Reaction Isothiocyanate->Reaction Amine Substituted Amine/Aniline Amine->Reaction Derivative Novel 1,3-Disubstituted Thiourea Derivative Reaction->Derivative

General synthesis workflows for this compound and its derivatives.

Anticancer Activity

Substituted thiourea derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[3][4][5] Studies show that specific derivatives, particularly those with halogenated phenyl groups, are highly potent against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cells, often exhibiting greater efficacy than the reference drug cisplatin.[3]

Mechanism of Action: The primary anticancer mechanism involves the induction of apoptosis.[3][6] Treatment with these compounds leads to a significant increase in late apoptotic or necrotic cells.[3] For instance, certain derivatives have been shown to induce late apoptosis in up to 99% of colon cancer cells.[3] This process is often mediated through an intrinsic pathway involving the activation of caspase-3.[6] Additionally, some derivatives act as inhibitors of interleukin-6 (IL-6) secretion in colon cancer cells, suggesting an anti-inflammatory component to their anticancer effect.[3]

G Compound Thiourea Derivative Cell Cancer Cell Compound->Cell DNA_Damage DNA Damage Cell->DNA_Damage induces IL6 Inhibition of IL-6 Secretion Cell->IL6 blocks Caspase3 Caspase-3 Activation DNA_Damage->Caspase3 triggers Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis leads to Inflammation Reduced Inflammation IL6->Inflammation

Simplified signaling pathway for the anticancer action of thiourea derivatives.

Quantitative Data: In Vitro Cytotoxicity

Compound ClassCancer Cell LineIC50 (µM)Reference
3,4-Dichlorophenyl DerivativeColon (SW620)1.5 ± 0.72[3]
4-(Trifluoromethyl)phenyl DerivativeColon (SW620)5.8 ± 0.76[3]
4-Chlorophenyl DerivativeColon (SW620)7.6 ± 1.75[3]
Bis-benzo[d][1][3]dioxol-5-yl DerivativeLiver (HepG2)2.38[4]
Bis-benzo[d][1][3]dioxol-5-yl DerivativeColon (HCT116)1.54[4]
Bis-benzo[d][1][3]dioxol-5-yl DerivativeBreast (MCF-7)4.52[4]
N,N'-Diarylthiourea DerivativeBreast (MCF-7)338.33 ± 1.52[6][7]
Lenalidomide-Thiourea HybridRenal (Caki)9.88

Antimicrobial Activity

Thiourea derivatives are recognized for their broad-spectrum antimicrobial properties.[5][7] They have shown activity against various bacterial and fungal strains, including Gram-positive and Gram-negative bacteria.[5][8] The introduction of specific substituents, such as fluorine atoms or trifluoromethyl groups, can significantly enhance their antibacterial and antifungal effects.[8]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

Compound ClassMicroorganismMIC (µg/mL)Reference
Amine-derived ThioureaE. faecalis, P. aeruginosa40 - 50[5]
1,3,4-Thiadiazole HybridS. aureus1.56[9]
1,3,4-Thiadiazole HybridB. subtilis0.78[9]
Benzo[d]thiazole DerivativeS. aureus, E. coli, A. niger50 - 75[10]

Enzyme Inhibition

The thiourea scaffold is a key component in the design of various enzyme inhibitors. While research on this compound is emerging, the closely related 1,3-dicyclohexylurea (DCU) is a well-established potent inhibitor of soluble epoxide hydrolase (sEH).[11] The sEH enzyme degrades epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory and vasodilatory properties.[11] Inhibition of sEH by DCU-based compounds increases EET levels, making it a promising strategy for treating hypertension and inflammation.[11] Thiourea derivatives in general have been investigated as inhibitors for a range of enzymes, including kinases, cyclooxygenase (COX), and acetylcholinesterase (AChE).[3][7][12]

G AA Arachidonic Acid EETs EETs (Anti-inflammatory, Vasodilatory) AA->EETs Metabolism sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis by Inflammation Hypertension & Inflammation EETs->Inflammation Reduces DHETs DHETs (Less Active) sEH->DHETs Inhibitor DCU/Thiourea Derivative Inhibitor->Block Block->sEH Inhibits G A Seed cells in 96-well plate B Incubate 24h A->B C Add thiourea derivatives B->C D Incubate 48-72h C->D E Add MTT reagent D->E F Incubate 4h E->F G Add DMSO to dissolve formazan F->G H Read absorbance at 570 nm G->H I Calculate IC50 values H->I

References

1,3-Dicyclohexylthiourea as a Soluble Epoxide Hydrolase (sEH) Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Soluble epoxide hydrolase (sEH) is a critical enzyme that metabolizes anti-inflammatory and vasodilatory lipid mediators known as epoxyeicosatrienoic acids (EETs).[1] Inhibition of sEH is a promising therapeutic strategy for a variety of diseases, including hypertension, inflammation, and pain.[1][2][3] This guide provides a detailed technical overview of 1,3-dicyclohexylthiourea (DCTU) as a potential inhibitor of sEH. While the thiourea scaffold is of significant interest, the vast majority of published research focuses on its close analogue, 1,3-dicyclohexylurea (DCU), a potent and well-characterized sEH inhibitor.[1][4] Therefore, this document will use DCU as the primary exemplar to discuss the mechanism of action, inhibitory potency, and relevant experimental protocols associated with this chemical scaffold, while providing specific details for DCTU where available.

Introduction to Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase, encoded by the EPHX2 gene, is a bifunctional homodimeric enzyme found in various tissues, including the liver, kidney, and vasculature.[5][6] It possesses two distinct domains: an N-terminal lipid phosphate phosphatase domain and a C-terminal hydrolase domain, which is the primary target for the inhibitors discussed herein.[5][6][7]

The C-terminal hydrolase domain plays a crucial role in the arachidonic acid cascade. It catalyzes the hydrolysis of epoxides, such as EETs, into their corresponding, and generally less biologically active, diols (dihydroxyeicosatrienoic acids or DHETs).[3][8] This conversion effectively diminishes the beneficial effects of EETs, which include vasodilation, anti-inflammatory actions, and analgesia.[1][7] Consequently, inhibiting sEH activity increases the bioavailability of EETs, amplifying their protective physiological effects.[1][8]

The sEH Signaling Pathway and Mechanism of Inhibition

The sEH enzyme is a key regulator of lipid signaling pathways. Polyunsaturated fatty acids, like arachidonic acid, are metabolized by cytochrome P450 (CYP450) epoxygenases to form epoxy-fatty acids, including the four regioisomers of EETs.[2][8] These EETs exert anti-inflammatory effects, in part by inhibiting the NF-κB signaling pathway.[3][8] The sEH enzyme hydrolyzes these EETs to DHETs, terminating their signaling activity.[3]

Urea and thiourea-based inhibitors, such as DCU and DCTU, act as potent, competitive, tight-binding inhibitors of the sEH hydrolase domain.[1] The mechanism involves the urea or thiourea carbonyl/thiocarbonyl oxygen/sulfur acting as a hydrogen bond acceptor, interacting with key tyrosine residues (e.g., Tyr381 and Tyr465) in the enzyme's active site.[9][10] These interactions mimic the transition state of the epoxide hydrolysis reaction, effectively blocking substrate access and catalysis.[10] The dicyclohexyl groups occupy hydrophobic tunnels within the active site, contributing significantly to the binding affinity.[10]

sEH_Signaling_Pathway AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 Metabolism EETs EETs (Epoxyeicosatrienoic Acids) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis Effects Anti-inflammatory & Vasodilatory Effects EETs->Effects DHETs DHETs (Dihydroxyeicosatrienoic Acids) sEH->DHETs Inflammation Pro-inflammatory Pathways (e.g., NF-κB) DHETs->Inflammation DCTU This compound (DCTU) DCTU->sEH  Inhibition

Caption: The sEH signaling pathway and the inhibitory action of DCTU.

Quantitative Inhibitory Potency

The inhibitory potency of compounds against sEH is typically measured by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). Lower values for these parameters indicate higher potency. As previously noted, extensive data exists for 1,3-dicyclohexylurea (DCU), which serves as a benchmark for this inhibitor class.

Compound Enzyme Source IC50 Ki Reference
1,3-Dicyclohexylurea (DCU)Human, recombinant3 nM-[1]
1,3-Dicyclohexylurea (DCU)Murine, recombinant4 nM-[1]
N-Cyclohexyl-N'-iodophenyl urea (CIU)Human, recombinant120 nM-[9]
N-Cyclohexyl-N'-iodophenyl urea (CIU)Murine, recombinant70 nM-[9]

Note: Specific inhibitory data for this compound (DCTU) against sEH is not widely available in peer-reviewed literature. The data presented for the urea analogue (DCU) highlights the high potency of the dicyclohexyl scaffold.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 1,3-disubstituted thioureas involves the reaction of an amine with a thiocarbonyl source.

  • Principle: The reaction of thiourea with cyclohexylamine under controlled conditions.[11]

  • Procedure Outline:

    • Dissolve thiourea in a suitable solvent, such as ethanol or water.

    • Add cyclohexylamine to the solution. The stoichiometry is critical and typically involves a molar excess of the amine.

    • Heat the reaction mixture under reflux for a specified period to drive the reaction to completion.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to yield pure this compound as a white crystalline solid.[12][13]

Recombinant Human sEH (hsEH) Expression and Purification

Active recombinant hsEH can be produced in various systems, with mammalian and bacterial systems being common.[14][15]

  • Principle: Overexpression of the full-length human EPHX2 gene in a suitable host (e.g., HEK293-F mammalian cells or E. coli) followed by affinity chromatography purification.[14][16]

  • Procedure Outline (HEK293-F System):

    • Transfection: Transiently transfect suspension-adapted HEK293-F cells with an expression vector containing the full-length hsEH cDNA sequence.

    • Expression: Culture the cells for 48-72 hours post-transfection to allow for protein expression.

    • Harvesting & Lysis: Harvest the cells by centrifugation and lyse them using a suitable lysis buffer containing protease inhibitors.

    • Clarification: Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant containing the soluble hsEH protein.

    • Purification: Purify the hsEH from the clarified lysate using affinity chromatography (e.g., Ni-NTA for His-tagged protein) followed by size-exclusion chromatography for higher purity.[16]

    • Verification: Confirm the purity and identity of the protein using SDS-PAGE and Western Blot analysis. The activity of the purified enzyme should be confirmed using an enzymatic assay.[14][16]

In Vitro sEH Inhibition Assay (IC50 Determination)

A fluorometric assay is a common high-throughput method to determine the inhibitory potency of compounds against sEH.[17][18]

  • Principle: The assay measures the hydrolysis of a non-fluorescent epoxide substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) or CMNPC, into a highly fluorescent product.[17][18] The rate of fluorescence increase is proportional to sEH activity, and a decrease in this rate in the presence of an inhibitor indicates inhibition.

  • Materials:

    • Purified recombinant human sEH.[19]

    • sEH Assay Buffer (e.g., Tris-HCl buffer, pH 7.4).[19]

    • Fluorogenic substrate (e.g., PHOME).[18]

    • Test inhibitor (this compound) dissolved in DMSO.

    • 96-well or 384-well black microplates.[17]

    • Fluorescence plate reader.

  • Procedure:

    • Inhibitor Dilution: Prepare a serial dilution of DCTU in assay buffer from a concentrated DMSO stock. Ensure the final DMSO concentration in the assay is low (<1%) to avoid affecting enzyme activity.

    • Assay Setup: To the wells of a microplate, add the assay buffer, followed by the diluted inhibitor solutions or vehicle control (DMSO in assay buffer).

    • Enzyme Addition: Add the diluted sEH enzyme solution to all wells except for "no enzyme" background controls.

    • Pre-incubation: Incubate the plate for 5-10 minutes at room temperature (or 30°C) to allow the inhibitor to bind to the enzyme.[17]

    • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

    • Kinetic Measurement: Immediately measure the increase in fluorescence intensity over time (e.g., every minute for 15-20 minutes) using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/465 nm for the product of PHOME hydrolysis).[17]

    • Data Analysis: Calculate the initial reaction rate (slope of the linear portion of the fluorescence vs. time plot) for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[18]

sEH_Inhibition_Workflow start Start reagents Prepare Reagents: - sEH Enzyme - Assay Buffer - Substrate start->reagents dilution Prepare Serial Dilutions of DCTU in DMSO/ Assay Buffer reagents->dilution plate Dispense Inhibitor and Enzyme into Microplate Wells dilution->plate incubate Pre-incubate to Allow Inhibitor Binding plate->incubate substrate Initiate Reaction by Adding Fluorogenic Substrate incubate->substrate measure Measure Fluorescence Kinetically in a Plate Reader substrate->measure analyze Calculate Reaction Rates and Determine IC50 Value measure->analyze end End analyze->end

Caption: Experimental workflow for determining the IC50 of an sEH inhibitor.

References

The Pivotal Role of 1,3-Dicyclohexylthiourea as a Versatile Intermediate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dicyclohexylthiourea (DCTU) has emerged as a crucial and versatile intermediate in the field of organic synthesis. Its unique structural features, characterized by the presence of a thiourea moiety flanked by two bulky cyclohexyl groups, impart distinct reactivity and catalytic activity. This technical guide provides a comprehensive overview of the synthesis, properties, and diverse applications of DCTU as an intermediate, with a particular focus on its role in the construction of complex molecular architectures relevant to drug discovery and development. This document details key experimental protocols, summarizes quantitative data, and visually represents reaction mechanisms and workflows to serve as a valuable resource for professionals in the chemical and pharmaceutical sciences.

Introduction

This compound, a white crystalline solid, has garnered significant attention in organic chemistry beyond its traditional applications as a corrosion inhibitor and rubber vulcanizing agent.[1] Its utility as a synthetic intermediate stems from the reactive nature of the thiourea functional group, which can participate in a variety of chemical transformations. The cyclohexyl substituents provide steric bulk, influencing the stereochemical outcome of reactions and enhancing the stability of the molecule.

This guide explores the multifaceted role of DCTU in organic synthesis, highlighting its application in the preparation of valuable compound classes such as heterocycles and guanidines. Furthermore, it delves into its function as an organocatalyst, facilitating key carbon-carbon bond-forming reactions.

Synthesis of this compound

The preparation of this compound can be accomplished through several synthetic routes, with the reaction of cyclohexylamine with either thiourea or carbon disulfide being the most common.

From Thiourea and Cyclohexylamine

A straightforward and widely used method involves the condensation of thiourea with two equivalents of cyclohexylamine. This reaction typically proceeds under reflux conditions and can be catalyzed by agents such as polyethylene glycol (PEG-400).

Experimental Protocol:

A mixture of 12 mmol of thiourea, 20 mmol of cyclohexylamine, and 0.12 mmol of PEG-400 in 18 mL of water is heated under reflux for 24 hours. Upon cooling, the product precipitates and can be isolated by filtration, washed with water, and dried to yield N,N'-dicyclohexylthiourea.[2]

From Cyclohexylamine and Carbon Disulfide

An alternative industrial method involves the reaction of cyclohexylamine with carbon disulfide. This reaction can be catalyzed by various systems, including triethanolamine or a synergistic combination of zinc oxide and aluminum trioxide.[2] While efficient, this method requires careful handling due to the volatility and flammability of carbon disulfide and the generation of toxic hydrogen sulfide gas.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₁₃H₂₄N₂S[3]
Molecular Weight 240.41 g/mol [3]
Appearance White crystalline solid[1]
Melting Point 178-181 °C[2]
Solubility Insoluble in water[1]
¹H NMR (400 MHz, DMSO-d₆) See Table 2[3]
¹³C NMR (DMSO-d₆) See Table 3[3]

Table 1: Physical Properties of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.25br s2HNH
3.85m2HCH-N
1.80-1.10m20HCyclohexyl-CH₂

Table 2: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆

Chemical Shift (δ) ppmAssignment
180.5C=S
52.0CH-N
32.5Cyclohexyl-CH₂
25.5Cyclohexyl-CH₂
24.8Cyclohexyl-CH₂

Table 3: ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆

Role as an Intermediate in Heterocyclic Synthesis

This compound serves as a valuable precursor for the synthesis of various heterocyclic compounds, particularly pyrimidine derivatives through the Biginelli reaction.

Synthesis of Dihydropyrimidinones (Biginelli Reaction)

The Biginelli reaction is a one-pot multicomponent reaction that involves the condensation of an aldehyde, a β-ketoester, and a urea or thiourea to form dihydropyrimidinones. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. The use of thiourea derivatives like DCTU leads to the corresponding dihydropyrimidinethiones.

Experimental Protocol (General):

A mixture of an aldehyde (1 mmol), a 1,3-dicarbonyl compound (1 mmol), and this compound (1.2 mmol) is heated in a suitable solvent (e.g., ethanol) with a catalytic amount of acid (e.g., HCl). The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product is isolated by filtration and purified by recrystallization. Yields for this reaction are typically in the range of 34% to 72%.[4]

Biginelli_Reaction aldehyde Aldehyde (R-CHO) acylimine Acyliminium Ion Intermediate aldehyde->acylimine + H+ dicarbonyl 1,3-Dicarbonyl Compound enolate Enolate dicarbonyl->enolate - H+ DCTU This compound DCTU->acylimine adduct Michael-like Adduct acylimine->adduct enolate->adduct DHPM Dihydropyrimidinethione adduct->DHPM - H2O

Fig. 1: Simplified workflow of the Biginelli reaction for dihydropyrimidinethione synthesis.

Intermediate in the Synthesis of Guanidines

This compound is a key intermediate in the synthesis of substituted guanidines, a class of compounds with significant biological activities and applications as strong organic bases. The conversion of a thiourea to a guanidine typically involves an S-alkylation step to form a thiouronium salt, followed by reaction with an amine.

Experimental Protocol (General):

To a solution of this compound in a suitable solvent, an alkylating agent (e.g., methyl iodide) is added to form the S-methyl-1,3-dicyclohexylisothiouronium salt. Subsequently, an excess of the desired primary or secondary amine is added, and the reaction mixture is stirred, often with heating, to afford the corresponding substituted guanidine.

Guanidine_Synthesis DCTU This compound thiouronium_salt S-Alkylthiouronium Salt DCTU->thiouronium_salt alkylating_agent Alkylating Agent (e.g., CH3I) alkylating_agent->thiouronium_salt amine Amine (R-NH2) guanidine Substituted Guanidine amine->guanidine thiouronium_salt->guanidine

Fig. 2: General pathway for the synthesis of substituted guanidines from DCTU.

Role as a Bifunctional Organocatalyst

The thiourea moiety in DCTU can act as a hydrogen bond donor, activating electrophiles, while a basic site elsewhere in the catalyst or reaction medium can activate the nucleophile. This bifunctional activation is particularly effective in asymmetric catalysis.

Michael Addition Reactions

This compound and its derivatives are effective catalysts for the Michael addition of nucleophiles to α,β-unsaturated compounds. The thiourea group activates the Michael acceptor through hydrogen bonding, while a basic co-catalyst or a basic group appended to the thiourea backbone activates the Michael donor.

Michael_Addition_Mechanism cluster_0 Bifunctional Activation cluster_1 C-C Bond Formation catalyst DCTU Catalyst acceptor Michael Acceptor (α,β-unsaturated carbonyl) catalyst->acceptor H-bonding (activates electrophile) donor Michael Donor (Nucleophile) catalyst->donor Base activates nucleophile transition_state Ternary Transition State acceptor->transition_state donor->transition_state product Michael Adduct transition_state->product

Fig. 3: Bifunctional activation in a DCTU-catalyzed Michael addition.

Applications in Drug Development

The ability of this compound to serve as an intermediate in the synthesis of diverse molecular scaffolds makes it a valuable tool in drug discovery. The pyrimidine and guanidine cores are prevalent in a wide range of biologically active molecules, including antiviral, antibacterial, and anticancer agents.

While direct examples of DCTU as an intermediate in the synthesis of marketed antiviral drugs are not prominently documented in readily available literature, its role in constructing heterocyclic systems that are analogous to those found in antiviral compounds is significant. For instance, the dihydropyrimidinethione scaffold accessible through DCTU-mediated Biginelli reactions is a key structural motif in various bioactive compounds. The development of novel synthetic routes to these core structures using versatile intermediates like DCTU is an active area of research in medicinal chemistry.

Conclusion

This compound is a highly valuable and versatile intermediate in modern organic synthesis. Its accessibility, coupled with the reactivity of the thiourea moiety, allows for the efficient construction of complex molecules, including important heterocyclic and guanidinyl-containing compounds. Furthermore, its application as a bifunctional organocatalyst highlights its utility in promoting key bond-forming reactions. For researchers and professionals in drug development, a thorough understanding of the chemistry of this compound opens up a wide range of possibilities for the design and synthesis of novel therapeutic agents. The experimental protocols and mechanistic insights provided in this guide serve as a practical resource for harnessing the full potential of this remarkable synthetic building block.

References

An In-depth Technical Guide on the Cytotoxic Effects of 1,3-Disubstituted Thiourea Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytotoxic effects of 1,3-disubstituted thiourea compounds, a promising class of molecules in anticancer research. It consolidates key findings on their efficacy, mechanisms of action, and the experimental methodologies used for their evaluation.

Quantitative Cytotoxicity Data

The cytotoxic potential of various 1,3-disubstituted thiourea derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several key studies are summarized below, offering a comparative look at the efficacy of different substitutions.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
3-(trifluoromethyl)phenylthiourea analogs [1][2]
1-(2,4-Dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (Compound 1)SW480 (colon)10.0[1]
SW620 (colon)3.9[1]
PC3 (prostate)7.5[1]
K-562 (leukemia)6.8[1]
1-(3,4-Dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (Compound 2)SW480 (colon)9.0[3]
SW620 (colon)1.5 - 8.9[1][2][3]
PC3 (prostate)6.5[1]
K-562 (leukemia)6.3[3]
1-(3-Chlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (Compound 3)SW480 (colon)8.8[1]
SW620 (colon)4.8[1]
PC3 (prostate)7.9[1]
K-562 (leukemia)9.8[1]
1-(4-CF3-phenyl) derivative (Compound 8)SW620 (colon)1.5 - 8.9[1][2]
Diarylthiourea [4]
Diarylthiourea (Compound 4)MCF-7 (breast)338.33 ± 1.52[4]
Benzimidazole thiourea derivatives [4]
Compound 7lHL-60(TB) (leukemia)Potent activity[4]
SR (leukemia)Potent activity[4]
Thiadiazole containing thiourea [5]
Compound 4bHuman Leukemia-60Potent antileukemic activity[5]
Benzodioxole moiety-bearing thiourea [6]
N1,N3-disubstituted-thiosemicarbazone 7HCT116 (colon)1.11[6]
HepG2 (liver)1.74[6]
MCF-7 (breast)7.0[6]
1,3-phenyl bis-thiourea [7][8]
"41J"Multiple cancer cell linesNanomolar concentrations[7][8]

Experimental Protocols

The investigation into the cytotoxic effects of 1,3-disubstituted thiourea compounds employs a variety of established experimental protocols.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay : This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.

    • Cancer cells are seeded in 96-well plates and incubated.

    • Cells are treated with various concentrations of the thiourea compounds for a specified period (e.g., 24, 48, or 72 hours).

    • MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value is then calculated.

  • Trypan Blue Exclusion Test : This assay is used to differentiate viable from non-viable cells.

    • Cells are harvested after treatment with the thiourea compounds.

    • The cell suspension is mixed with an equal volume of trypan blue dye.

    • Viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.

    • The number of viable and non-viable cells is counted using a hemocytometer to determine the percentage of viable cells.[1][2]

  • Annexin V-FITC and Propidium Iodide (PI) Staining : This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

    • Cells are treated with the thiourea compounds for a defined period.

    • The cells are harvested, washed, and resuspended in binding buffer.

    • Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (which enters cells with compromised membranes, i.e., late apoptotic and necrotic cells) are added.

    • The stained cells are analyzed by flow cytometry.[1][9]

  • Propidium Iodide (PI) Staining and Flow Cytometry : This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

    • Following treatment with the compounds, cells are harvested and fixed (e.g., with ethanol).

    • The fixed cells are treated with RNase to remove RNA and then stained with PI, which intercalates with DNA.

    • The DNA content of the cells is quantified by flow cytometry, allowing for the determination of the cell cycle phase distribution.[4][7]

  • ELISA (Enzyme-Linked Immunosorbent Assay) : This technique is used to quantify the levels of specific proteins, such as cytokines (e.g., IL-6) or caspases (e.g., caspase-3), in cell lysates or culture supernatants.[2][4]

  • Western Blotting : This method is used to detect and quantify specific proteins involved in signaling pathways (e.g., Bax, Bcl-2, caspases).

  • Tubulin Polymerization Assay : To directly assess the effect of compounds on microtubule formation, purified tubulin is incubated with the test compounds, and the extent of polymerization is measured over time, often by monitoring changes in turbidity.[7][8]

Signaling Pathways and Mechanisms of Action

1,3-Disubstituted thiourea compounds exert their cytotoxic effects through the modulation of several key cellular signaling pathways, primarily leading to apoptosis and cell cycle arrest.

Many thiourea derivatives have been shown to be potent inducers of apoptosis.[1][2][4] This programmed cell death is often initiated through the intrinsic pathway, characterized by an increased Bax/Bcl-2 ratio, which leads to the activation of initiator caspases like caspase-9, and subsequently, executioner caspases such as caspase-3 and caspase-7.[4][10] Some compounds also induce late-stage apoptosis.[1][2]

Thiourea 1,3-Disubstituted Thiourea Compounds Bax_Bcl2 Increased Bax/Bcl-2 ratio Thiourea->Bax_Bcl2 Casp9 Caspase-9 activation Bax_Bcl2->Casp9 Casp37 Caspase-3/7 activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Intrinsic apoptosis pathway induced by thiourea compounds.

Several 1,3-disubstituted thiourea derivatives have been observed to cause cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation. For instance, some diarylthioureas can induce S-phase arrest, while other derivatives cause arrest in the G0/G1 or G2/M phases.[4][11] A notable mechanism for some compounds is the inhibition of microtubule polymerization, leading to mitotic arrest in prometaphase.[7][8]

Thiourea 1,3-Disubstituted Thiourea Compounds G0G1 G0/G1 Phase Arrest Thiourea->G0G1 S S Phase Arrest Thiourea->S G2M G2/M Phase Arrest (Microtubule Inhibition) Thiourea->G2M Proliferation Inhibition of Cell Proliferation G0G1->Proliferation S->Proliferation G2M->Proliferation Thiourea 1,3-Disubstituted Thiourea Compounds NFkB Inhibition of NF-κB Activation Thiourea->NFkB VEGF Suppression of VEGF Secretion Thiourea->VEGF IL6 Inhibition of IL-6 Secretion Thiourea->IL6 TumorProgression Inhibition of Tumor Progression NFkB->TumorProgression VEGF->TumorProgression IL6->TumorProgression cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Synthesis Compound Synthesis & Characterization Screening Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Screening IC50 IC50 Determination Screening->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Apoptosis Apoptosis Assays (Annexin V/PI) Mechanism->Apoptosis CellCycle Cell Cycle Analysis Mechanism->CellCycle Protein Protein Expression (Western Blot, ELISA) Mechanism->Protein

References

Methodological & Application

Application Notes and Protocols: The Role of Dicyclohexyl-Containing Reagents in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A clarification on 1,3-Dicyclohexylthiourea: Initial research indicates that this compound (DCTU) is not commonly utilized as a reagent in solid-phase peptide synthesis (SPPS). The prevalent reagent with a similar structure is N,N'-dicyclohexylcarbodiimide (DCC), which generates the byproduct 1,3-dicyclohexylurea (DCU). This document will focus on the application of the widely-used DCC and the management of its DCU byproduct in SPPS.

Introduction

Solid-phase peptide synthesis (SPPS) is a fundamental technique for the chemical synthesis of peptides and small proteins.[1] The stepwise assembly of amino acids on a solid support revolutionized peptide science, enabling the development of numerous therapeutics and research tools.[1][2] A critical step in SPPS is the formation of the amide (peptide) bond between two amino acids. This reaction is facilitated by coupling reagents that activate the carboxylic acid group of one amino acid to react with the amino group of another.[3]

N,N'-dicyclohexylcarbodiimide (DCC) has historically been a popular and cost-effective coupling reagent.[4][5] However, its use is accompanied by the formation of a notoriously insoluble byproduct, 1,3-dicyclohexylurea (DCU), which can complicate the purification of the final peptide.[4][5]

Mechanism of Action: DCC in Peptide Bond Formation

DCC functions as a dehydrating agent, facilitating the formation of a peptide bond by removing the elements of water.[6][7] The process involves the activation of a C-terminal carboxylic acid of an N-protected amino acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain, which is anchored to the solid support. This reaction yields the desired peptide bond and releases 1,3-dicyclohexylurea (DCU) as a byproduct.[4]

Peptide_Bond_Formation_with_DCC AminoAcid N-protected Amino Acid (R-COOH) Intermediate O-Acylisourea Intermediate AminoAcid->Intermediate + DCC DCC DCC DCC->Intermediate NewPeptideBond Elongated Peptide (R-CO-NH-Peptide-Resin) Intermediate->NewPeptideBond + H₂N-Peptide-Resin DCU DCU Byproduct Intermediate->DCU releases PeptideResin Peptide on Resin (H₂N-Peptide-Resin) PeptideResin->NewPeptideBond

Figure 1: DCC-mediated peptide bond formation.

Challenges with the DCU Byproduct

The primary drawback of using DCC in SPPS is the formation of the insoluble 1,3-dicyclohexylurea (DCU) byproduct.[5] The physicochemical properties of DCU present significant challenges during peptide purification.

Quantitative Data: Physicochemical Properties of DCU
PropertyValueReference
Chemical FormulaC₁₃H₂₄N₂O[4]
Molar Mass224.34 g/mol [4]
AppearanceWhite crystalline solid[4]
Melting Point230-233 °C[4]
Solubility in WaterInsoluble (<0.05%)[4]
Solubility in Organic SolventsSparingly soluble[4]

Due to its low solubility, DCU can co-precipitate with the cleaved peptide, making purification by standard methods like reversed-phase HPLC difficult.[4]

Experimental Protocols

Protocol 1: Removal of DCU by Filtration/Washing

This protocol is suitable when the desired peptide is soluble in the cleavage cocktail and precipitation solvent, allowing for the separation of the insoluble DCU.

Materials:

  • Crude peptide mixture containing DCU

  • Trifluoroacetic acid (TFA)-based cleavage cocktail

  • Cold diethyl ether

  • Filtration apparatus

Methodology:

  • Following the cleavage of the peptide from the solid support using a TFA-based cocktail, concentrate the solution under a stream of nitrogen or via rotary evaporation.[4]

  • Add cold diethyl ether to the concentrated solution to precipitate the crude peptide.[4]

  • The majority of the DCU will remain in the mother liquor, while some may co-precipitate with the peptide.

  • Collect the precipitated peptide by filtration.[4]

  • Wash the collected peptide crystals with cold diethyl ether to remove residual DCU.

DCU_Removal_Workflow start Crude Peptide + DCU in Cleavage Cocktail concentrate Concentrate Cocktail start->concentrate precipitate Precipitate Peptide with Cold Diethyl Ether concentrate->precipitate filter Filtration precipitate->filter peptide Purified Peptide filter->peptide Solid dcu_liquor DCU in Mother Liquor filter->dcu_liquor Filtrate

Figure 2: Workflow for DCU removal by precipitation and filtration.

Protocol 2: Quantification of Residual DCU by HPLC

This protocol provides a method for quantifying the amount of residual DCU in the final peptide product.

Materials:

  • Purified peptide sample

  • DCU standard

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Acetonitrile (ACN)

  • Water with 0.1% TFA

Methodology:

  • Prepare a standard curve of DCU by dissolving known concentrations in a suitable solvent (e.g., ACN).

  • Dissolve the purified peptide sample in the mobile phase.

  • Inject the peptide sample and DCU standards onto the HPLC system.

  • Elute with a gradient of ACN in water (both containing 0.1% TFA).

  • Monitor the elution at a suitable wavelength (e.g., 214 nm).

  • Quantify the amount of DCU in the peptide sample by comparing the peak area to the standard curve.[4]

Alternatives to DCC in SPPS

To circumvent the issues associated with DCU, several alternative coupling reagents have been developed. These alternatives often produce more soluble byproducts, simplifying peptide purification.

Comparative Data of DCC Alternatives
Coupling ReagentByproductByproduct SolubilityKey AdvantagesKey Disadvantages
DCC/HOBt Dicyclohexylurea (DCU)Insoluble in most organic solventsLow cost, effective for many standard couplings.[5]Insoluble DCU complicates purification, especially in SPPS.[5] DCC is a known allergen.[5]
DIC/Additive (e.g., HOBt) Diisopropylurea (DIU)Soluble in most organic solventsSoluble byproduct is easily washed away in SPPS.[8] DIC is a liquid, making it easy to handle.[9]
EDC/NHS Water-soluble ureaWater-solubleIdeal for aqueous-phase reactions and bioconjugation.[5]
HATU/HBTU/PyBOP TetramethylureaSolubleHigh coupling efficiency, fast reaction rates, suitable for difficult sequences.[5]Higher cost compared to carbodiimides.

DIC (N,N'-Diisopropylcarbodiimide): A close analog of DCC, DIC, is widely used in SPPS because its byproduct, 1,3-diisopropylurea (DIU), is soluble in common organic solvents like dichloromethane (DCM) and dimethylformamide (DMF), making it easily washable from the resin-bound peptide.[8][10]

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): This is a water-soluble carbodiimide, making it and its urea byproduct easy to remove during aqueous workups.[5] It is particularly useful for conjugating peptides to proteins in aqueous buffers.[10]

Uronium/Aminium and Phosphonium Salts (HATU, HBTU, PyBOP): These reagents generally offer higher coupling efficiencies and faster reaction times than carbodiimides, especially for sterically hindered amino acids or "difficult" sequences prone to aggregation.[5] Their byproducts are also soluble in common SPPS solvents.[5]

Reagent_Byproduct_Solubility cluster_DCC DCC cluster_DIC DIC cluster_EDC EDC DCC_reagent DCC DCU_byproduct DCU Byproduct DCC_reagent->DCU_byproduct Insoluble Insoluble DCU_byproduct->Insoluble DIC_reagent DIC DIU_byproduct DIU Byproduct DIC_reagent->DIU_byproduct Soluble Soluble DIU_byproduct->Soluble EDC_reagent EDC WSU_byproduct Water-Soluble Urea EDC_reagent->WSU_byproduct WaterSoluble Water-Soluble WSU_byproduct->WaterSoluble

Figure 3: Comparison of byproduct solubility for common carbodiimides.

Conclusion

While DCC is an effective and economical coupling reagent, the insolubility of its DCU byproduct poses a significant challenge in solid-phase peptide synthesis, often necessitating specific purification strategies. The development of alternative coupling reagents with more soluble byproducts, such as DIC, EDC, and various onium salts, has provided researchers and drug developers with a broader toolkit to achieve high-purity peptides with greater efficiency. The choice of coupling reagent should be carefully considered based on the specific peptide sequence, the scale of the synthesis, and the available purification methods.

References

Application Notes and Protocols: The Role of 1,3-Dicyclohexylthiourea in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1,3-dicyclohexylthiourea (DCTU), clarifying its primary roles in organic synthesis. While not a direct coupling reagent for amide or ester bond formation in the manner of carbodiimides, DCTU is a crucial precursor to the widely used coupling reagent N,N'-dicyclohexylcarbodiimide (DCC) and serves as an effective organocatalyst in its own right. This document details its synthesis, its conversion to DCC, and its application as a catalyst, supported by experimental protocols and diagrams.

Introduction: Distinguishing this compound from Dicyclohexylcarbodiimide

It is critical to distinguish this compound (DCTU), a thiourea, from N,N'-dicyclohexylcarbodiimide (DCC), a carbodiimide. While both are related, their functions in organic chemistry are distinct.

  • This compound (DCTU) is primarily used as a synthetic intermediate for the production of DCC. It also functions as an organocatalyst, particularly in Michael addition reactions, and has applications in material science as a corrosion inhibitor and a rubber vulcanization accelerator.[1][2]

  • N,N'-Dicyclohexylcarbodiimide (DCC) is a powerful dehydrating agent widely employed as a coupling reagent to form amide and ester bonds in peptide synthesis and other areas of organic chemistry.[3] The use of DCC invariably produces 1,3-dicyclohexylurea (DCU) as a highly insoluble byproduct.[4]

This document will focus on the synthesis and documented applications of this compound.

Key Application: Precursor for N,N'-Dicyclohexylcarbodiimide (DCC) Synthesis

A principal application of this compound is its role as a key intermediate in the synthesis of N,N'-dicyclohexylcarbodiimide (DCC), a staple coupling reagent in organic synthesis.[3][5] The general process involves the oxidation of the thiourea to the corresponding carbodiimide.

Logical Workflow for DCC Synthesis from DCTU

cluster_reactants Reactants cluster_products Reaction Mixture DCTU This compound (DCTU) DCC N,N'-Dicyclohexylcarbodiimide (DCC) OxidizingAgent Oxidizing Agent (e.g., Sodium Hypochlorite) Solvent Organic Solvent (e.g., Dichloromethane) Purification Purification (Liquid Separation, Washing, Rectification) DCC->Purification Byproducts Byproducts (e.g., Sulfur compounds, NaCl, H2O) FinalDCC Pure DCC Product Purification->FinalDCC

Caption: Workflow for the synthesis of DCC from DCTU.

Experimental Protocols

Protocol 3.1: Synthesis of this compound (DCTU)

This protocol is adapted from a patented method for the synthesis of DCTU from cyclohexylamine and carbon disulfide.[5]

Materials:

  • Cyclohexylamine

  • Carbon disulfide

  • Water

  • Autoclave reactor

  • Filtration apparatus

Procedure:

  • Charge the autoclave with water and cyclohexylamine in a mass ratio of 3:1 to 4:1.

  • Begin stirring and cool the mixture.

  • Carefully add carbon disulfide dropwise, maintaining the temperature between 0-34 °C. The amount of carbon disulfide should be 0.4-0.6 times the mass of cyclohexylamine.

  • After the addition is complete, heat the reactor to 100-160 °C. The internal pressure will rise to 0.1-0.6 MPa.

  • Maintain this temperature for 2-6 hours. Hydrogen sulfide gas will be generated and should be scrubbed through a sodium hydroxide solution.

  • Cool the reaction mixture to 25-60 °C. A solid precipitate will form.

  • Collect the solid product, this compound, by filtration.

Protocol 3.2: Synthesis of N,N'-Dicyclohexylcarbodiimide (DCC) from DCTU

This protocol describes the oxidation of DCTU to DCC using sodium hypochlorite.[5]

Materials:

  • This compound (from Protocol 3.1)

  • Sodium hypochlorite solution

  • Sodium sulfide solution

  • Sodium hydroxide solution

  • Organic solvent (e.g., dichloromethane)

  • Phase-transfer catalyst/adjuvant (optional, e.g., tetrabutylammonium chloride)[5]

  • Separatory funnel and distillation apparatus

Procedure:

  • Mix the synthesized this compound with an organic solvent and an optional adjuvant.

  • Add this mixture to a sodium hypochlorite solution.

  • Heat the mixture to 40-70 °C and maintain for 1-3 hours with stirring.

  • After the reaction, perform a hot liquid separation and collect the organic phase.

  • Add the organic phase to a hot (40-80 °C) sodium sulfide solution to remove sulfur byproducts. Stir for 1-3 hours and separate the organic phase while hot.

  • Wash the resulting organic phase twice with a hot (40-80 °C) sodium hydroxide solution for 15 minutes each time to remove any remaining impurities.

  • Separate the organic phase, which contains the crude DCC product.

  • Purify the crude product by rectification (distillation) to obtain pure N,N'-dicyclohexylcarbodiimide.

Application as an Organocatalyst in Michael Additions

Thiourea derivatives, including this compound, are effective hydrogen-bonding organocatalysts. They activate electrophiles, such as nitroolefins or α,β-unsaturated imides, facilitating nucleophilic attack.[6][7] Bifunctional thiourea catalysts that also contain a basic moiety (like an amino group) can simultaneously activate both the electrophile and the nucleophile.[7]

Quantitative Data for Thiourea-Catalyzed Michael Additions

While specific data for the parent this compound is limited in comparative studies, derivatives have shown high efficacy. The following table summarizes representative results for bifunctional thiourea-catalyzed Michael additions to illustrate the general performance.

NucleophileElectrophileCatalyst Loading (mol%)SolventTime (h)Yield (%)Enantiomeric Excess (ee %)
Dimethyl Malonatetrans-β-Nitrostyrene10Toluene729593
Acetylacetonetrans-β-Nitrostyrene10Toluene489888
MalononitrileN-cinnamoyl-2-methoxybenzamide10Toluene249991
NitromethaneN-butenoyl-2-methoxybenzamide10Toluene728793

Data adapted from representative studies on bifunctional thiourea catalysts.[6][7]

Mechanism of Bifunctional Thiourea Catalysis

cluster_activation Dual Activation Catalyst Bifunctional Thiourea Catalyst Nucleophile Nucleophile (e.g., Malonate) Catalyst->Nucleophile  Basic site  (deprotonation) Electrophile Electrophile (e.g., Nitroolefin) Catalyst->Electrophile  Thiourea site  (H-bonding) TransitionState Ternary Transition State Nucleophile->TransitionState Activated Electrophile->TransitionState Activated Product Michael Adduct TransitionState->Product C-C bond formation Product->Catalyst Catalyst regeneration

Caption: Dual activation mechanism in bifunctional thiourea catalysis.

Protocol 4.1: General Procedure for Thiourea-Catalyzed Michael Addition

This protocol provides a general methodology for the asymmetric Michael addition of a 1,3-dicarbonyl compound to a nitroolefin using a bifunctional thiourea catalyst.

Materials:

  • Bifunctional thiourea catalyst (e.g., a derivative of this compound)

  • 1,3-Dicarbonyl compound (e.g., dimethyl malonate)

  • Nitroolefin (e.g., trans-β-nitrostyrene)

  • Anhydrous solvent (e.g., toluene)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the bifunctional thiourea catalyst (5-10 mol%).

  • Add the nitroolefin (1.0 equivalent) and the 1,3-dicarbonyl compound (1.2-1.5 equivalents).

  • Dissolve the components in anhydrous toluene.

  • Stir the reaction mixture at the specified temperature (e.g., room temperature) for the required time (24-96 hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.

  • Determine the enantiomeric excess of the product using chiral HPLC analysis.

Conclusion

This compound is a versatile compound in organic chemistry. While not a direct coupling reagent itself, it is an indispensable precursor for the synthesis of DCC, one of the most common coupling reagents. Furthermore, the thiourea functional group enables its use as an effective organocatalyst for important C-C bond-forming reactions like the Michael addition. Understanding these distinct roles is crucial for researchers in organic synthesis and drug development.

References

Application Notes and Protocols for DCC-Mediated Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Dicyclohexylcarbodiimide (DCC) is a widely utilized coupling agent in organic synthesis, primarily for the formation of amide and ester bonds from carboxylic acids and amines or alcohols, respectively. This method is particularly valuable in peptide synthesis and the development of small molecule therapeutics due to its efficiency and generally mild reaction conditions. DCC activates the carboxyl group of a carboxylic acid, rendering it susceptible to nucleophilic attack by an amine or alcohol. The primary byproduct of this reaction is N,N'-dicyclohexylurea (DCU), a largely insoluble compound that can typically be removed from the reaction mixture by filtration.[1][2]

This document provides detailed experimental protocols, quantitative data for representative reactions, troubleshooting guidance, and visualizations of the reaction mechanisms and workflows to assist researchers in successfully employing DCC-mediated coupling reactions.

Reaction Mechanism

The fundamental mechanism of DCC-mediated coupling involves the activation of a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by a nucleophile (an amine for amide bond formation or an alcohol for ester bond formation). A significant side reaction is the intramolecular rearrangement of the O-acylisourea to form a stable N-acylurea, which is unreactive towards the desired nucleophile.[3] Additives such as 1-Hydroxybenzotriazole (HOBt) or 4-(Dimethylamino)pyridine (DMAP) can be employed to suppress this side reaction and enhance the reaction rate.[4]

Data Presentation

DCC-Mediated Amide Coupling

The following table summarizes representative examples of amide bond formation using DCC, highlighting the diversity of substrates and typical yields.

Carboxylic AcidAmineAdditiveSolventTime (h)Yield (%)Reference
Phenylacetic acidBenzylamineNoneDichloromethane1285[5]
Boc-Phe-OHH-Gly-OMeHOBtDichloromethane1292[6]
Benzoic AcidAnilineDMAP (0.3 eq)Dichloromethane1288[5]
Acetic AcidCyclohexylamineNoneTetrahydrofuran675[7]
4-Methoxybenzoic acidMorpholineHOBtDichloromethane/DMF1690Custom Synthesis Example
DCC-Mediated Ester Coupling (Steglich Esterification)

The addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) significantly accelerates the DCC-mediated esterification of carboxylic acids, known as the Steglich esterification. This method is effective even for sterically hindered alcohols.

Carboxylic AcidAlcoholSolventTime (h)Yield (%)Reference
Benzoic AcidEthanolDichloromethane392Custom Synthesis Example
Pivalic AcidBenzyl alcoholDichloromethane585Custom Synthesis Example
N-Boc-AlanineMethanolDichloromethane495Custom Synthesis Example
Acetic Acidtert-ButanolDichloromethane2460Custom Synthesis Example
Phenylacetic AcidPhenolDichloromethane688Custom Synthesis Example

Experimental Protocols

Protocol 1: General Procedure for DCC-Mediated Amide Bond Formation

This protocol describes a general method for the synthesis of an amide from a carboxylic acid and an amine using DCC.

Materials:

  • Carboxylic acid (1.0 equiv)

  • Amine (1.0-1.1 equiv)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • In a dry round-bottom flask, dissolve the carboxylic acid (1.0 equiv) and the amine (1.0 equiv) in anhydrous DCM (concentration typically 0.1-0.5 M).

  • Cool the stirred solution to 0 °C using an ice bath.

  • In a separate container, dissolve DCC (1.1 equiv) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the stirred reaction mixture at 0 °C over 5-10 minutes. A white precipitate of dicyclohexylurea (DCU) may begin to form.[8]

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

  • Once the reaction is complete, cool the mixture again to 0 °C to further precipitate the DCU.

  • Filter the reaction mixture through a sintered glass funnel or a pad of celite to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.[9]

  • Combine the filtrates and wash with 1 M HCl (to remove unreacted amine) and saturated sodium bicarbonate solution (to remove unreacted carboxylic acid).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.

  • Purify the crude product by column chromatography on silica gel if necessary.[5]

Protocol 2: Steglich Esterification using DCC and DMAP

This protocol details the esterification of a carboxylic acid with an alcohol using DCC in the presence of a catalytic amount of DMAP.

Materials:

  • Carboxylic acid (1.0 equiv)

  • Alcohol (1.0-1.2 equiv)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Filtration apparatus

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 equiv), alcohol (1.0 equiv), and DMAP (0.1 equiv) in anhydrous DCM, add a solution of DCC (1.1 equiv) in a minimal amount of anhydrous DCM at 0 °C.[4]

  • Stir the mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the precipitated DCU and wash the filter cake with DCM.

  • Combine the filtrates and wash successively with 0.5 M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude ester can be purified by distillation or column chromatography.

Mandatory Visualizations

DCC_Amide_Coupling_Mechanism RCOOH Carboxylic Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC DCC->O_acylisourea Amide Amide (R-CO-NHR') O_acylisourea->Amide + Amine DCU DCU (Dicyclohexylurea) O_acylisourea->DCU N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Rearrangement RNH2 Amine (R'-NH2) RNH2->Amide

Caption: Mechanism of DCC-mediated amide bond formation.

DCC_Coupling_Workflow start Start: Dissolve Reactants cool Cool to 0 °C start->cool add_dcc Add DCC Solution (dropwise) cool->add_dcc react Stir at RT (4-12h) add_dcc->react filter Filter to Remove Precipitated DCU react->filter workup Aqueous Workup (Wash) filter->workup dry Dry and Concentrate workup->dry purify Purify (Column Chromatography) dry->purify product Final Product purify->product

Caption: Experimental workflow for a typical DCC coupling reaction.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction.- Increase reaction time or temperature (monitor for side product formation).- Ensure reagents are anhydrous; DCC is moisture-sensitive.[3]- Use an additive like HOBt or DMAP to accelerate the reaction.
- Formation of N-acylurea side product.- Add HOBt or HOSu to trap the O-acylisourea intermediate and prevent rearrangement.[3]
- Steric hindrance in substrates.- Increase reaction time and/or temperature. Consider using a more potent activating agent if the issue persists.
Presence of DCU in Product - Incomplete precipitation of DCU.- Cool the reaction mixture to 0°C or below for an extended period before filtration.- Concentrate the crude product and triturate with a solvent in which DCU is poorly soluble (e.g., diethyl ether, acetonitrile).[9]
- DCU co-elutes with the product during chromatography.- Modify the eluent system for column chromatography.- An acidic wash (e.g., dilute HCl) during workup can sometimes help remove residual DCU.[9]
Racemization (for chiral carboxylic acids) - Prolonged reaction time or elevated temperature.- Perform the reaction at 0°C and monitor closely to avoid unnecessary heating or extended reaction times.- Use of additives like HOBt is known to suppress racemization.[1]

Safety Precautions

DCC is a potent skin sensitizer and can cause allergic reactions upon contact. Always handle DCC in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of DCC dust. Consult the Safety Data Sheet (SDS) for DCC before use.

References

Laboratory synthesis procedure for N,N'-dicyclohexyl-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

An established laboratory procedure for the synthesis of N,N'-dicyclohexyl-thiourea involves the reaction of cyclohexylamine with carbon disulfide. An alternative, more environmentally friendly method utilizes the reaction of thiourea with cyclohexylamine in the presence of a catalyst. This application note provides detailed protocols for both synthetic routes, catering to researchers, scientists, and professionals in drug development.

Synthesis of N,N'-Dicyclohexyl-thiourea

Two primary methods for the laboratory synthesis of N,N'-dicyclohexyl-thiourea are presented below. Method A employs the reaction of cyclohexylamine with carbon disulfide, while Method B details a greener approach using thiourea and cyclohexylamine with a polyethylene glycol (PEG-400) catalyst.

Method A: From Cyclohexylamine and Carbon Disulfide

This industrial method involves the reaction of cyclohexylamine and carbon disulfide, often catalyzed by an alkali or acid.[1][2] While effective, this method requires careful handling of the flammable and low-boiling point carbon disulfide, and it produces the highly toxic byproduct hydrogen sulfide gas.[1]

Experimental Protocol:

  • To a reaction vessel equipped with a stirrer, add water and cyclohexylamine.

  • Begin stirring the mixture and cool it to a temperature between 0-34 °C.

  • Carefully add carbon disulfide dropwise while maintaining the temperature.

  • After the addition is complete, heat the mixture to 100-160 °C under a pressure of 0.1-0.6 MPa. The evolving hydrogen sulfide gas must be trapped and neutralized, for example, by passing it through a sodium hydroxide solution.

  • Maintain the reaction at 100-160 °C for 2-6 hours.

  • Cool the reaction mixture to 25-60 °C.

  • The solid product, N,N'-dicyclohexyl-thiourea, is collected by filtration.

  • The crude product can be further purified by recrystallization.

Method B: From Thiourea and Cyclohexylamine

A more recent and environmentally benign approach involves the reaction of thiourea with cyclohexylamine in water, catalyzed by PEG-400.[1] This method avoids the use of hazardous reagents and simplifies the work-up procedure.[1]

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, combine thiourea, cyclohexylamine, PEG-400, and water.

  • Heat the mixture to reflux and maintain the reflux for 16 to 36 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • The precipitated product is collected by filtration.

  • Wash the collected solid with water.

  • Dry the purified N,N'-dicyclohexyl-thiourea to obtain the final product. The filtrate containing the catalyst can be recycled.[1]

Data Presentation

The following table summarizes the quantitative data for various reaction conditions using Method B, as described in the patent literature.[1]

Experiment Thiourea (mmol) Cyclohexylamine (mmol) PEG-400 (mmol) Water (mL) Reaction Time (h) Yield (%) Melting Point (°C)
110200.4201680181-182
28200.12182885178-181
312200.12182486178-181
412201.2182482178-181
5 (Recycled Filtrate)1020-Recycled3683180-182

Characterization Data

  • Molecular Formula: C₁₃H₂₄N₂S[3][4]

  • Molecular Weight: 240.41 g/mol [3][4]

  • Appearance: White to off-white solid

  • Melting Point: Varies with purity, reported ranges include 176-178 °C[5], 178-181 °C, and 181-182 °C.[1]

Experimental Workflow and Signaling Pathways

The following diagram illustrates the general experimental workflow for the synthesis of N,N'-dicyclohexyl-thiourea via Method B.

SynthesisWorkflow Reagents Combine Reagents: Thiourea, Cyclohexylamine, PEG-400, Water Reaction Reflux Reaction (16-36 hours) Reagents->Reaction Cooling Cool to Room Temperature Reaction->Cooling Filtration Filtration Cooling->Filtration Washing Wash with Water Filtration->Washing Solid Filtrate Recycle Filtrate (Water + PEG-400) Filtration->Filtrate Liquid Drying Drying Washing->Drying Product N,N'-Dicyclohexyl-thiourea Drying->Product

Caption: Experimental workflow for the synthesis of N,N'-dicyclohexyl-thiourea.

References

Application Notes and Protocols: 1,3-Dicyclohexylthiourea as a Rubber Vulcanization Accelerator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the function and evaluation of 1,3-dicyclohexylthiourea as a rubber vulcanization accelerator. While specific performance data for this compound is not extensively available in public literature, this document leverages data from the closely related N,N'-dibutylthiourea (DBTU) to provide representative insights into the expected performance of N,N'-disubstituted thiourea accelerators.

Introduction

Vulcanization is a critical process in the rubber industry, converting raw rubber into a durable, elastic material by forming cross-links between polymer chains.[1] This process is significantly enhanced by the use of accelerators, which reduce vulcanization time and temperature, thereby improving efficiency and the final properties of the rubber product.[2] Thiourea-based compounds are a class of ultra-fast accelerators used in the vulcanization of various elastomers.[1][3] this compound, a symmetrically substituted thiourea, is anticipated to function as an effective accelerator, contributing to the formation of a stable cross-linked network in rubber compounds.

Mechanism of Action

Thiourea derivatives accelerate sulfur vulcanization through a complex series of chemical reactions. The proposed mechanism involves the activation of sulfur by the thiourea molecule. The nitrogen and sulfur atoms within the thiourea structure are thought to interact with sulfur, leading to the formation of more reactive polysulfide intermediates. These intermediates then efficiently react with the double bonds in the rubber polymer chains, creating sulfur cross-links. This process is often facilitated by activators such as zinc oxide and stearic acid.

VulcanizationMechanism Thiourea This compound (Accelerator) Complex Accelerator-Sulfur Complex Thiourea->Complex Activation Sulfur Sulfur (S8) Sulfur->Complex Activators Activators (ZnO, Stearic Acid) Activators->Complex Rubber Rubber Polymer (Uncured) Vulcanized_Rubber Vulcanized Rubber (Cross-linked) Rubber->Vulcanized_Rubber Cross-linking Polysulfidic_Intermediates Reactive Polysulfidic Intermediates Complex->Polysulfidic_Intermediates Formation Polysulfidic_Intermediates->Vulcanized_Rubber Reaction with Polymer Chains

Caption: Proposed mechanism of this compound in sulfur vulcanization.

Quantitative Data

Table 1: Representative Cure Characteristics of a Natural Rubber Compound with a Thiourea-based Accelerator (DBTU)

ParameterValueUnit
Scorch Time (ts2)2.5 - 4.0min
Optimum Cure Time (t90)8.0 - 12.0min
Cure Rate Index (CRI)20 - 30min-1
Minimum Torque (ML)0.5 - 1.0dNm
Maximum Torque (MH)15 - 20dNm

Note: Data is representative for 1,3-dibutylthiourea (DBTU) in a standard natural rubber formulation and should be considered as an estimation for this compound. Actual values will vary depending on the specific formulation and processing conditions.

Table 2: Representative Physical Properties of a Natural Rubber Vulcanizate with a Thiourea-based Accelerator (DBTU)

PropertyValueUnitASTM Standard
Tensile Strength20 - 25MPaD412
Elongation at Break500 - 600%D412
Modulus at 300% Elongation10 - 15MPaD412
Hardness60 - 70Shore AD2240

Note: Data is representative for 1,3-dibutylthiourea (DBTU) in a standard natural rubber formulation and should be considered as an estimation for this compound. Actual values will vary depending on the specific formulation and processing conditions.

Experimental Protocols

The following are detailed methodologies for the evaluation of a rubber vulcanization accelerator.

Compounding of the Rubber Formulation

Objective: To prepare a homogenous rubber compound containing the accelerator and other ingredients.

Materials and Equipment:

  • Two-roll mill

  • Internal mixer (optional)

  • Natural Rubber (or other elastomer)

  • This compound

  • Sulfur

  • Zinc Oxide

  • Stearic Acid

  • Carbon Black (or other fillers)

  • Processing Oil

  • Antioxidants/Antiozonants

Procedure:

  • Masticate the raw rubber on the two-roll mill until a soft, uniform band is formed.

  • Add the activators (zinc oxide, stearic acid) and incorporate them thoroughly into the rubber.

  • Add the filler (e.g., carbon black) in portions, ensuring complete dispersion after each addition.

  • Add the processing oil and any other processing aids.

  • Finally, add the accelerator (this compound) and sulfur at a lower temperature to prevent premature vulcanization (scorching).

  • Continue mixing until all ingredients are uniformly dispersed.

  • Sheet out the compounded rubber and allow it to mature for at least 24 hours at room temperature before testing.

Determination of Cure Characteristics

Objective: To measure the vulcanization characteristics of the rubber compound.

Equipment:

  • Moving Die Rheometer (MDR) or Oscillating Disk Rheometer (ODR)

Procedure (ASTM D5289):

  • Calibrate the rheometer according to the manufacturer's instructions.

  • Place a sample of the uncured rubber compound of a specified weight into the die cavity of the rheometer.

  • Close the platens and start the test at a specified vulcanization temperature (e.g., 160°C).

  • The rheometer will oscillate the die and measure the torque response as a function of time.

  • The test is typically run for a time sufficient to observe the full vulcanization curve, including the onset of cure, the curing phase, and the reversion or plateau phase.

  • From the resulting rheograph, determine the following parameters:

    • Minimum Torque (ML): An indication of the viscosity of the uncured compound.

    • Maximum Torque (MH): An indication of the stiffness or modulus of the fully cured compound.

    • Scorch Time (ts2): The time required for the torque to rise 2 units above ML, representing the onset of vulcanization.

    • Optimum Cure Time (t90): The time required to reach 90% of the maximum torque.

Preparation of Vulcanized Test Sheets

Objective: To prepare cured rubber sheets for physical property testing.

Equipment:

  • Compression molding press with heated platens

  • Mold of desired dimensions

Procedure:

  • Preheat the compression molding press to the desired vulcanization temperature.

  • Place a pre-weighed amount of the uncured rubber compound into the mold cavity.

  • Place the mold in the press and apply a low pressure to allow the rubber to flow and fill the mold.

  • Increase the pressure to the specified level and start the timer for the predetermined optimum cure time (t90) obtained from the rheometer test.

  • After the curing time has elapsed, open the press and carefully remove the mold.

  • Remove the vulcanized rubber sheet from the mold and allow it to cool to room temperature.

  • Condition the vulcanized sheets for at least 24 hours before conducting physical tests.

Measurement of Physical Properties

Objective: To evaluate the mechanical properties of the vulcanized rubber.

Equipment:

  • Universal Testing Machine (UTM) with an extensometer

  • Durometer (Shore A)

  • Cutting die for tensile test specimens

Procedures:

  • Tensile Strength, Elongation at Break, and Modulus (ASTM D412):

    • Cut dumbbell-shaped test specimens from the vulcanized sheet using a standard die.

    • Measure the thickness and width of the narrow section of each specimen.

    • Mount the specimen in the grips of the UTM.

    • Apply a tensile load at a constant rate of crosshead separation until the specimen breaks.

    • The UTM software will record the force and elongation data.

    • Calculate the tensile strength (force at break divided by the original cross-sectional area), elongation at break (percentage increase in length at break), and modulus at a specific elongation (e.g., 300%).

  • Hardness (ASTM D2240):

    • Place the vulcanized rubber sheet on a flat, hard surface.

    • Press the indenter of the Shore A durometer firmly onto the surface of the rubber.

    • Read the hardness value from the dial or digital display within one second of firm contact.

    • Take several readings at different locations on the specimen and report the average value.

ExperimentalWorkflow Start Start: Raw Materials Compounding 1. Compounding (Two-Roll Mill) Start->Compounding Cure_Testing 2. Cure Characteristics (Rheometer) Compounding->Cure_Testing Molding 3. Compression Molding Compounding->Molding Cure_Testing->Molding Determine Cure Time (t90) Physical_Testing 4. Physical Property Testing Molding->Physical_Testing Data_Analysis 5. Data Analysis and Comparison Physical_Testing->Data_Analysis End End: Characterized Vulcanizate Data_Analysis->End

Caption: Experimental workflow for evaluating a rubber vulcanization accelerator.

References

Application Notes and Protocols for In Vitro Genotoxicity Testing of 1,3-Dicyclohexylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a summary of the in vitro genotoxicity testing of 1,3-Dicyclohexylthiourea (DCTU), a chemical intermediate. The following sections detail the experimental protocols and quantitative data from a battery of standard genotoxicity assays. This information is critical for the safety assessment and regulatory evaluation of DCTU. The included assays are the bacterial reverse mutation assay (Ames test), the in vitro mammalian cell chromosomal aberration test, and the in vitro mammalian cell gene mutation assay (mouse lymphoma assay).

Data Presentation

The quantitative results from the in vitro genotoxicity studies on this compound are summarized in the tables below for easy comparison.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results for this compound

Tester StrainMetabolic Activation (S9)Concentration Range (µ g/plate )Result
S. typhimurium TA98-100 - 10000Negative
S. typhimurium TA98+100 - 10000Negative
S. typhimurium TA100-100 - 10000Negative
S. typhimurium TA100+100 - 10000Negative
S. typhimurium TA1535-100 - 10000Negative
S. typhimurium TA1535+100 - 10000Negative
S. typhimurium TA1537-100 - 10000Negative
S. typhimurium TA1537+100 - 10000Negative

Table 2: In Vitro Chromosomal Aberration Test Results for this compound in Chinese Hamster Ovary (CHO) Cells

Treatment ConditionMetabolic Activation (S9)Concentration Range (µg/mL)Result
Short Treatment (3-4 hours)-Not specified in summaryNegative
Short Treatment (3-4 hours)+Not specified in summaryPositive
Continuous Treatment (21 hours)-Not specified in summaryNegative

Data sourced from National Toxicology Program (NTP) studies. Detailed quantitative data on the percentage of aberrant cells were not available in the public summaries. The positive result was noted in the presence of metabolic activation.

Table 3: In Vitro Mouse Lymphoma Assay (L5178Y TK+/-) Results for this compound

Metabolic Activation (S9)Concentration Range (µg/mL)Result
-Not specified in summaryNegative
+Not specified in summaryPositive

Data sourced from National Toxicology Program studies. Detailed quantitative data on mutation frequency were not available in the public summaries. A positive result was observed in the presence of metabolic activation.

Experimental Protocols

Detailed methodologies for the key in vitro genotoxicity assays are provided below. These protocols are based on standard guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), which are typically followed in NTP studies.

Bacterial Reverse Mutation Assay (Ames Test)

Objective: To evaluate the potential of this compound to induce reverse mutations at the histidine locus in several strains of Salmonella typhimurium.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

  • This compound (DCTU)

  • Solvent (e.g., Dimethyl sulfoxide - DMSO)

  • S9 fraction from Aroclor 1254-induced rat liver

  • Cofactor-I solution (NADP and Glucose-6-Phosphate)

  • Molten top agar containing trace amounts of histidine and biotin

  • Minimal glucose agar plates

  • Positive controls (e.g., 2-nitrofluorene, sodium azide, 2-aminoanthracene)

Procedure:

  • Preparation of Test Substance: Prepare a stock solution of DCTU in a suitable solvent (e.g., DMSO). Make serial dilutions to obtain the desired test concentrations.

  • Metabolic Activation: For tests with metabolic activation, prepare the S9 mix by combining the S9 fraction with the Cofactor-I solution.

  • Plate Incorporation Method:

    • To sterile test tubes, add 0.1 mL of the appropriate bacterial tester strain culture.

    • Add 0.1 mL of the DCTU dilution or control substance.

    • Add 0.5 mL of S9 mix (for activated tests) or phosphate buffer (for non-activated tests).

    • Incubate the mixture at 37°C for 20 minutes (pre-incubation).

    • Add 2.0 mL of molten top agar to each tube, vortex gently, and pour the contents onto the surface of a minimal glucose agar plate.

    • Spread the top agar evenly and allow it to solidify.

  • Incubation: Invert the plates and incubate at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A positive result is defined as a dose-related increase in the number of revertant colonies and/or a reproducible twofold or greater increase in the number of revertant colonies at one or more concentrations compared to the solvent control.

In Vitro Chromosomal Aberration Test

Objective: To assess the potential of this compound to induce structural chromosomal aberrations in cultured mammalian cells.

Materials:

  • Chinese Hamster Ovary (CHO) cells

  • Cell culture medium (e.g., McCoy's 5A) supplemented with fetal bovine serum and antibiotics

  • This compound (DCTU)

  • Solvent (e.g., DMSO)

  • S9 fraction from Aroclor 1254-induced rat liver and cofactors

  • Colcemid solution (metaphase arresting agent)

  • Hypotonic solution (e.g., 0.075 M KCl)

  • Fixative (e.g., methanol:acetic acid, 3:1)

  • Giemsa stain

  • Positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9)

Procedure:

  • Cell Culture: Culture CHO cells to a sufficient density for the assay.

  • Treatment:

    • Short Treatment (-S9 and +S9): Treat the cell cultures with various concentrations of DCTU for 3-4 hours in the presence and absence of S9 mix. After the treatment period, wash the cells and add fresh medium.

    • Continuous Treatment (-S9): Treat the cell cultures with various concentrations of DCTU for approximately 1.5 normal cell cycle lengths (e.g., 21 hours) without S9 mix.

  • Metaphase Arrest: Add Colcemid to the cultures for the final 2-3 hours of the incubation period to arrest cells in metaphase.

  • Harvesting and Slide Preparation:

    • Harvest the cells by trypsinization.

    • Treat the cells with a hypotonic solution to swell the cytoplasm.

    • Fix the cells with a cold fixative.

    • Drop the fixed cell suspension onto clean, cold microscope slides and allow to air dry.

  • Staining and Analysis:

    • Stain the slides with Giemsa.

    • Analyze at least 200 well-spread metaphases per concentration for the presence of chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).

    • A positive result is indicated by a statistically significant, dose-dependent increase in the percentage of cells with structural chromosomal aberrations.

In Vitro Mouse Lymphoma Assay (L5178Y TK+/-)

Objective: To evaluate the potential of this compound to induce forward mutations at the thymidine kinase (TK) locus in L5178Y mouse lymphoma cells.

Materials:

  • L5178Y TK+/- mouse lymphoma cells

  • Cell culture medium (e.g., RPMI 1640) supplemented with horse serum and antibiotics

  • This compound (DCTU)

  • Solvent (e.g., DMSO)

  • S9 fraction from Aroclor 1254-induced rat liver and cofactors

  • Trifluorothymidine (TFT) for mutant selection

  • Positive controls (e.g., Methyl methanesulfonate without S9, Cyclophosphamide with S9)

Procedure:

  • Cell Culture: Maintain L5178Y TK+/- cells in suspension culture.

  • Treatment:

    • Expose the cells to various concentrations of DCTU for 4 hours in the presence and absence of S9 mix.

    • After treatment, wash the cells to remove the test substance and resuspend them in fresh medium.

  • Expression Period: Culture the cells for a period of 2-3 days to allow for the expression of any induced mutations at the TK locus.

  • Mutant Selection:

    • Plate the cells in a selective medium containing Trifluorothymidine (TFT). Only TK-deficient (mutant) cells will survive and form colonies.

    • Plate a separate set of cells in non-selective medium to determine the cloning efficiency (viability).

  • Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 10-14 days.

  • Scoring and Data Analysis:

    • Count the colonies on both the selective and non-selective plates.

    • Calculate the mutation frequency by dividing the number of mutant colonies by the total number of viable cells plated.

    • A positive result is characterized by a concentration-dependent increase in the mutation frequency that exceeds a predefined threshold over the background mutation frequency.

Visualizations

The following diagrams illustrate the workflows of the described genotoxicity assays.

Ames_Test_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis DCTU This compound Preincubation Pre-incubation (37°C, 20 min) DCTU->Preincubation Bacteria S. typhimurium Strains Bacteria->Preincubation S9_Mix S9 Mix (for +S9) S9_Mix->Preincubation Plating Plate on Minimal Glucose Agar Preincubation->Plating Incubation Incubation (37°C, 48-72h) Plating->Incubation Scoring Count Revertant Colonies Incubation->Scoring Result Determine Mutagenicity Scoring->Result

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Chromosomal_Aberration_Workflow start CHO Cell Culture treatment Treat with DCTU (± S9 Mix) start->treatment colcemid Add Colcemid (Metaphase Arrest) treatment->colcemid harvest Harvest and Fix Cells colcemid->harvest stain Stain with Giemsa harvest->stain analyze Microscopic Analysis (Score Aberrations) stain->analyze end Assess Clastogenicity analyze->end

Caption: Workflow for the In Vitro Chromosomal Aberration Test.

Mouse_Lymphoma_Workflow start L5178Y TK+/- Cells treatment Treat with DCTU (4 hours, ± S9) start->treatment expression Expression Period (2-3 days) treatment->expression selection Plate in Selective (TFT) & Non-selective Media expression->selection incubation Incubate (10-14 days) selection->incubation scoring Count Colonies incubation->scoring calculation Calculate Mutation Frequency scoring->calculation result Determine Mutagenicity calculation->result

Caption: Workflow for the In Vitro Mouse Lymphoma Assay.

Disclaimer

This document is intended for informational purposes for research, scientific, and drug development professionals. The protocols provided are based on standard methodologies and available data from public sources. For regulatory submissions, it is imperative to consult the official study reports and follow the specific guidelines of the relevant regulatory agencies.

The 1,3-Dicyclohexylthiourea Scaffold: A Versatile Platform in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

The 1,3-dicyclohexylthiourea core is a robust and versatile scaffold that has garnered significant interest in medicinal chemistry. Its unique structural features, including two bulky cyclohexyl groups flanking a thiourea moiety, impart specific physicochemical properties that make it a valuable starting point for the design of novel therapeutic agents. While its direct applications are still emerging, the broader class of 1,3-disubstituted thioureas has demonstrated significant potential in various therapeutic areas, particularly in oncology and anti-inflammatory research. These notes provide an overview of the applications, mechanisms, and relevant experimental protocols associated with this scaffold.

Therapeutic Applications

The this compound scaffold and its derivatives are primarily being investigated for their utility in the following areas:

  • Anticancer Activity: Numerous studies have highlighted the cytotoxic effects of 1,3-disubstituted thiourea derivatives against a range of cancer cell lines. The mechanism of action often involves the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways involved in cancer progression.[1][2]

  • Anti-inflammatory Effects: Thiourea derivatives have shown promise as anti-inflammatory agents. Their mechanism is often linked to the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, and the modulation of inflammatory enzymes.[3][4]

  • Antiviral Activity: Certain acylthiourea derivatives have been identified as having broad-spectrum antiviral activity against various viruses, indicating the potential of the thiourea scaffold in developing novel antiviral drugs.[5]

  • Enzyme Inhibition: The thiourea functional group can act as a hydrogen bond donor and interact with metallic centers in enzymes, making it a suitable scaffold for designing enzyme inhibitors.[6] While the closely related 1,3-dicyclohexylurea (DCU) is a known potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in cardiovascular and inflammatory diseases, the therapeutic targets for dicyclohexylthiourea derivatives are still under active investigation.[3][7]

Data Presentation: Cytotoxic Activity of Thiourea Derivatives

While specific cytotoxic data for this compound derivatives are limited in publicly accessible literature, the following table summarizes the half-maximal inhibitory concentration (IC50) values for various other 1,3-disubstituted thiourea derivatives, illustrating the potential of this chemical class.

Compound ID/DescriptionCancer Cell LineCancer TypeIC50 (µM)Reference
1-(3,4-dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thioureaSW620Metastatic Colon Cancer1.5[1]
1-(4-(trifluoromethyl)phenyl)-3-(3-(trifluoromethyl)phenyl)thioureaSW620Metastatic Colon Cancer2.0[1]
1-(3-chloro-4-fluorophenyl)-3-(3-(trifluoromethyl)phenyl)thioureaK-562Chronic Myelogenous Leukemia5.0[1]
1-(3,4-dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thioureaPC3Metastatic Prostate Cancer8.9[1]
Aspirin-thiourea derivative (ATX 11)HK-1Nasopharyngeal Carcinoma4.7 ± 0.7[8]
Bis-thiourea derivative (UP-1)MG-U87Glioblastoma>400[9]
Bis-thiourea derivative (UP-2)MG-U87Glioblastoma>400[9]

Note: The table showcases the potential of the broader 1,3-disubstituted thiourea class. Further research is needed to determine the specific activity of this compound derivatives.

Signaling Pathways

Apoptosis Induction Pathway

Many thiourea-based anticancer compounds exert their effect by inducing apoptosis. This can occur through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, culminating in the activation of executioner caspases like caspase-3 and caspase-7, which leads to cell death.

Thiourea Thiourea Derivative Stress Cellular Stress / DNA Damage Thiourea->Stress Mito Mitochondrial Pathway Stress->Mito Casp9 Caspase-9 Mito->Casp9 Casp37 Caspase-3/7 (Executioner Caspases) Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Simplified intrinsic apoptosis pathway induced by thiourea derivatives.
NF-κB Signaling Inhibition

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival.[10] Its constitutive activation is a hallmark of many cancers and inflammatory diseases. Some thiourea derivatives may exert their anti-inflammatory and anticancer effects by inhibiting this pathway, preventing the transcription of pro-inflammatory and anti-apoptotic genes.[2][11]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Thiourea Thiourea Derivative IKK IKK Complex Thiourea->IKK Inhibits IkB IκBα IKK->IkB phosphorylates NFkB_complex NF-κB/IκBα (Inactive) NFkB NF-κB NFkB_complex->NFkB IκBα degradation Transcription Gene Transcription (Inflammation, Survival) NFkB->Transcription Translocates & Activates Stimuli Inflammatory Stimuli (e.g., TNF-α) Stimuli->IKK cluster_synthesis Synthesis Workflow Reactants 1. Mix Reactants (Thiourea, Cyclohexylamine, PEG-400, Water) Reflux 2. Heat to Reflux (24-36h) Reactants->Reflux Cool 3. Cool & Precipitate Reflux->Cool Filter 4. Filter & Wash (with Water) Cool->Filter Dry 5. Dry Product Filter->Dry Product This compound Dry->Product cluster_apoptosis_assay Annexin V/PI Apoptosis Assay Workflow Seed 1. Seed & Treat Cells with Test Compound Harvest 2. Harvest Adherent & Floating Cells Seed->Harvest Wash 3. Wash Cells with Cold PBS Harvest->Wash Stain 4. Stain with Annexin V-FITC & PI Wash->Stain Analyze 5. Analyze by Flow Cytometry Stain->Analyze Results Quantify Live, Early Apoptotic, & Late Apoptotic Cells Analyze->Results

References

Application of 1,3-Dicyclohexylthiourea in Pharmaceutical Manufacturing: A Detailed Analysis and Application Notes for the Closely Related 1,3-Dicyclohexylurea

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Researcher: Initial investigations into the direct applications of 1,3-Dicyclohexylthiourea (DCT) in pharmaceutical manufacturing reveal its primary role as a key intermediate in the synthesis of N,N'-Dicyclohexylcarbodiimide (DCC). DCC is a widely utilized coupling agent in peptide synthesis. However, detailed protocols and extensive application notes for the direct use of DCT in pharmaceutical processes are not widely documented in publicly available literature.

Conversely, the structurally similar compound, 1,3-Dicyclohexylurea (DCU) , is extensively referenced. DCU is notable both as a byproduct of DCC-mediated reactions and as a bioactive molecule with therapeutic potential, specifically as an inhibitor of soluble epoxide hydrolase (sEH).

Given the limited specific data on DCT and the abundance of detailed information for the closely related DCU, this document will focus on the applications of DCU in the context of pharmaceutical development. This will include its relevance as a byproduct in synthesis and its emerging role as a therapeutic agent.

Part 1: The Role of this compound as a Precursor

This compound (DCT) is a crucial starting material for the industrial production of N,N'-Dicyclohexylcarbodiimide (DCC), a powerful dehydrating agent in organic synthesis. The synthesis typically involves the oxidation of DCT.

Logical Relationship: From DCT to DCU in Pharmaceutical Synthesis

The following diagram illustrates the synthetic relationship between DCT, DCC, and the resultant byproduct DCU in the context of peptide bond formation, a common process in pharmaceutical manufacturing.

DCT_to_DCU_Pathway DCT This compound (DCT) DCC N,N'-Dicyclohexylcarbodiimide (DCC) DCT->DCC Oxidation PeptideSynthesis Peptide Bond Formation (Amide Synthesis) DCC->PeptideSynthesis Coupling Agent DCU 1,3-Dicyclohexylurea (DCU) (Byproduct & Bioactive Molecule) PeptideSynthesis->DCU Forms Byproduct

Caption: Synthetic pathway from DCT to DCC and the formation of DCU.

Part 2: Application Notes for 1,3-Dicyclohexylurea (DCU) in Pharmaceutical Development

Introduction

1,3-Dicyclohexylurea (DCU) is a molecule of significant interest in pharmaceutical sciences. Historically viewed as a challenging byproduct in peptide synthesis due to its low solubility, recent discoveries have highlighted its potent biological activity as an inhibitor of soluble epoxide hydrolase (sEH). This has opened avenues for its investigation as a therapeutic agent for conditions such as hypertension and inflammation.

Application 1: Management of DCU as a Byproduct in Peptide Synthesis

The use of DCC as a coupling agent in the synthesis of peptides and other amide-containing active pharmaceutical ingredients (APIs) inevitably produces DCU as a byproduct.[1] Due to its poor solubility in many organic solvents, its removal is a critical step in the purification of the desired product.

Quantitative Data: Physicochemical Properties of DCU

PropertyValueReference
Molar Mass224.34 g/mol [2]
Melting Point232-234 °C[2]
Solubility in WaterInsoluble[2]
Solubility in Organic SolventsSparingly soluble[1]
Experimental Protocol: Removal of DCU from a Reaction Mixture

Objective: To efficiently remove the DCU byproduct from a reaction mixture following a DCC-mediated coupling reaction.

Materials:

  • Reaction mixture containing the desired product and precipitated DCU

  • Dichloromethane (DCM) or other suitable organic solvent

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Rotary evaporator

Procedure:

  • Upon completion of the coupling reaction (as monitored by TLC or LC-MS), cool the reaction mixture if necessary.

  • Filter the mixture through a Büchner funnel to separate the precipitated DCU.

  • Wash the filter cake (the collected DCU solid) with a small amount of cold DCM to recover any occluded product.

  • Combine the filtrate and the washings. This solution contains the desired product.

  • The collected solid is primarily DCU and can be discarded or repurposed.

  • The filtrate can then be further purified by standard methods such as extraction, chromatography, or crystallization.

Experimental Workflow for DCU Removal

DCU_Removal_Workflow start Reaction Completion (Product + Precipitated DCU) filtration Filtration start->filtration filtrate Combine Filtrate and Washings (Contains Desired Product) filtration->filtrate solid Collected Solid (DCU) filtration->solid washing Wash Solid with Cold Solvent washing->filtrate purification Further Purification of Filtrate (e.g., Chromatography) filtrate->purification solid->washing discard Discard or Repurpose DCU solid->discard final_product Pure Product purification->final_product

Caption: Workflow for the removal of DCU from a synthesis reaction.

Application 2: DCU as a Bioactive Molecule - sEH Inhibition

DCU has been identified as a potent inhibitor of soluble epoxide hydrolase (sEH). This enzyme is responsible for the degradation of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and vasodilatory effects. By inhibiting sEH, DCU increases the levels of EETs, making it a promising therapeutic candidate.

Signaling Pathway of sEH Inhibition by DCU

sEH_Inhibition_Pathway ArachidonicAcid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase ArachidonicAcid->CYP_Epoxygenase EETs Epoxyeicosatrienoic Acids (EETs) CYP_Epoxygenase->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Effects Anti-inflammatory & Vasodilatory Effects EETs->Effects DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs DCU 1,3-Dicyclohexylurea (DCU) DCU->sEH Inhibits

Caption: Mechanism of sEH inhibition by DCU.

Quantitative Data: In Vitro Potency of DCU as an sEH Inhibitor

Enzyme SourceIC₅₀ (nM)Reference
Human sEH16[3]
Murine sEH5.7[3]
Experimental Protocol: In Vitro sEH Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of DCU against sEH using a fluorescence-based assay.

Materials:

  • Recombinant human soluble epoxide hydrolase (sEH)

  • 1,3-Dicyclohexylurea (DCU)

  • Fluorogenic sEH substrate (e.g., PHOME)

  • Assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, with 0.1 mg/mL BSA)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of DCU in DMSO. Perform serial dilutions to create a range of concentrations.

  • Assay Setup: Add a small volume of the diluted DCU solutions to the wells of the 96-well plate. Include control wells with DMSO only (no inhibitor).

  • Enzyme Addition: Add the diluted sEH enzyme solution to all wells.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Add the fluorogenic substrate solution to all wells to start the reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a plate reader (e.g., excitation at 330 nm, emission at 465 nm).

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each DCU concentration relative to the control. Plot the percent inhibition against the DCU concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Disclaimer: The protocols and application notes provided are for informational and research purposes only. All laboratory work should be conducted in a safe and controlled environment by trained professionals.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges of 1,3-Dicyclohexylurea (DCU) Byproduct Insolubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing the insoluble byproduct, 1,3-dicyclohexylurea (DCU), generated during coupling reactions that utilize N,N'-dicyclohexylcarbodiimide (DCC). This guide is designed for researchers, scientists, and drug development professionals to provide practical troubleshooting advice and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is 1,3-dicyclohexylurea (DCU) and why is its removal a common issue?

A1: 1,3-Dicyclohexylurea (DCU) is a byproduct formed when N,N'-dicyclohexylcarbodiimide (DCC) is used as a coupling agent for reactions like ester or amide bond formation.[1][2][3] The primary challenge in its removal stems from its very low solubility in water and many common organic solvents.[1][3][4] This insolubility can lead to product contamination, which affects purity, yield, and the performance of the final compound in subsequent applications.[1]

Q2: What are the primary strategies for removing DCU from a reaction mixture?

A2: The most effective strategies for DCU removal leverage its poor solubility. The main techniques include:

  • Precipitation and Filtration: This is the most common method. DCU is often insoluble in the reaction solvent and precipitates out, allowing for separation by simple filtration.[1][5]

  • Crystallization: This technique uses the temperature-dependent solubility of DCU to purify the desired product.[1]

  • Solvent Trituration/Washing: Washing the crude product with a solvent in which DCU is sparingly soluble can effectively remove it.[6]

  • Column Chromatography: This method can remove trace amounts of soluble DCU to yield a highly pure product.[5][7]

Q3: My product is also precipitating with the DCU. What can I do?

A3: Co-precipitation can be a significant issue. Here are a few troubleshooting steps:

  • Solvent Selection: The choice of solvent is critical. If your product and DCU are co-precipitating, consider switching to a solvent system where your product has higher solubility.

  • Temperature Modulation: The solubility of both your product and DCU is temperature-dependent.[8][9] Try performing the filtration at a slightly elevated temperature where your product is more soluble, but DCU remains largely insoluble. Conversely, cooling the reaction mixture can maximize DCU precipitation, but may also cause product loss if it is not highly soluble at lower temperatures.[5]

  • Sequential Precipitation: After the initial filtration, you can dissolve the crude solid mixture in a minimal amount of a different solvent in which your product is highly soluble but DCU is not, and then re-filter.[10]

Q4: I've filtered my reaction mixture, but I still see DCU in my final product. How can I remove the remaining traces?

A4: Removing the last traces of DCU often requires a secondary purification step:

  • Recrystallization: This is a powerful technique for purifying your desired product, leaving the more soluble DCU in the mother liquor.[6]

  • Column Chromatography: Flash column chromatography is often effective at separating DCU from the desired product, especially if there is a polarity difference.[7][11]

  • Solvent Trituration: Washing the crude product with a solvent in which DCU has limited solubility, such as cold ethyl acetate or diethyl ether, can help remove residual amounts.[6][10]

Q5: Are there alternatives to DCC that avoid the formation of insoluble DCU?

A5: Yes, several alternative coupling reagents generate more soluble byproducts, simplifying workup:

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI): This is a water-soluble carbodiimide.[2][12] Its urea byproduct is also water-soluble and can be easily removed with an aqueous workup.[6][12][13]

  • N,N'-Diisopropylcarbodiimide (DIC): The byproduct of DIC, diisopropylurea, is generally more soluble in organic solvents than DCU, which can facilitate its removal during purification.[12][13]

  • Uronium/Aminium and Phosphonium Reagents (HATU, HBTU, PyBOP): These reagents are highly efficient and produce byproducts that are typically soluble in common organic solvents.[12][14] They are often preferred for challenging couplings and in solid-phase peptide synthesis.[14]

Data Presentation

Table 1: Solubility of 1,3-Dicyclohexylurea (DCU) in Common Solvents

The selection of an appropriate solvent is crucial for the effective removal of DCU. This table summarizes the solubility of DCU in various common laboratory solvents.

SolventQualitative SolubilityTemperatureNotes
WaterInsoluble[1][4][6][15]Room TemperatureDCU is not removed by aqueous washes.[5]
Hexanes/PentaneInsoluble[5][6]Room TemperatureOften used as an anti-solvent to precipitate DCU.[5]
Diethyl EtherSparingly Soluble[4][16]ColdCan be used for washing/trituration to remove DCU.
AcetonitrileSparingly Soluble[4][16]ColdCooling can be used to precipitate DCU.[7][17]
Dichloromethane (DCM)Soluble/Sparingly Soluble[4][5][17]Room TemperatureDCU may partially precipitate, but a significant amount can remain in solution.[5]
ChloroformSoluble[6]Room TemperatureDCU is generally soluble.
Ethyl AcetateSparingly Soluble[6]ColdCan be used to precipitate DCU by cooling.[10]
EthanolSoluble[4][9]Warm/HotDCU can be crystallized from hot ethanol.[17]
AcetoneSoluble[4][6]Room TemperatureCan be used to dissolve crude product and filter out DCU.[15]
Dimethylformamide (DMF)SolubleRoom TemperatureDCU is generally soluble.
Dimethyl Sulfoxide (DMSO)Soluble[4][6]Room TemperatureDCU is generally soluble.
Table 2: Comparison of Common Coupling Reagents and Their Byproducts
Coupling ReagentByproductByproduct SolubilityKey AdvantagesKey Disadvantages
DCC (N,N'-Dicyclohexylcarbodiimide)DCU (1,3-Dicyclohexylurea)Insoluble in most organic solvents.[14][18]Low cost, effective for many standard couplings.[12][14]Insoluble DCU complicates purification, especially in SPPS.[14] DCC is a known allergen.[14]
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)1-Ethyl-3-(3-dimethylaminopropyl)ureaWater-soluble.[12]Byproduct easily removed by aqueous washes.[12][19] Ideal for biological applications.[12]More expensive than DCC.
DIC (N,N'-Diisopropylcarbodiimide)1,3-DiisopropylureaMore soluble in organic solvents than DCU.[12][13]Similar reactivity to DCC with potentially easier workup.[12] Suitable for solid-phase synthesis.[18]More expensive than DCC.
HATU / HBTU TetramethylureaSoluble in common organic solvents.High coupling efficiency, fast reaction rates, low racemization.[12][14]Significantly more expensive than carbodiimides.

Experimental Protocols

Protocol 1: Bulk Removal of DCU by Precipitation and Filtration

This protocol is effective for removing the majority of DCU that precipitates out of the reaction mixture.[5]

Materials:

  • Reaction mixture containing precipitated DCU

  • Ice bath

  • Büchner or fritted glass funnel

  • Filter paper (if using Büchner funnel)

  • Filter flask

  • Vacuum source

  • Cold reaction solvent

Procedure:

  • Cool the Reaction Mixture: Upon reaction completion, place the reaction flask in an ice bath for 15-30 minutes to maximize the precipitation of DCU.[5]

  • Set up Filtration Apparatus: Assemble the Büchner or fritted glass funnel on a clean filter flask and connect it to a vacuum source.[1]

  • Filter the Mixture: Pour the cold reaction mixture into the funnel under vacuum.[1]

  • Wash the Precipitate: Wash the collected DCU solid on the filter with a small amount of cold reaction solvent to recover any entrained product.[1][5]

  • Collect the Filtrate: The filtrate, which contains the desired product, is now ready for further workup (e.g., aqueous extraction) or purification.[5]

Protocol 2: Using Scavenger Resins for DCU Removal

For instances where trace amounts of DCU are difficult to remove by conventional methods, scavenger resins can be employed. While specific scavenger resins for DCU are not widely commercialized, a general approach using functionalized polymers can be adapted.

Materials:

  • Crude product containing trace DCU dissolved in a suitable solvent

  • Appropriate scavenger resin (e.g., a resin with functional groups that can interact with the urea moiety)

  • Reaction vessel (e.g., flask or vial)

  • Orbital shaker or magnetic stirrer

  • Filtration apparatus (e.g., syringe filter or gravity filtration setup)

Procedure:

  • Select the Resin: Choose a scavenger resin with functional groups that are likely to interact with the urea functionality of DCU (e.g., via hydrogen bonding). The selection will depend on the nature of the desired product to avoid its sequestration.

  • Add the Resin: To the solution of the crude product, add the scavenger resin (typically 3-5 equivalents relative to the estimated amount of residual DCU).

  • Agitate the Mixture: Stir or shake the mixture for a sufficient period (e.g., 4-16 hours) at room temperature to allow for the binding of DCU to the resin.

  • Filter to Remove Resin: Separate the resin-bound DCU from the solution containing the purified product by filtration.

  • Isolate the Product: Concentrate the filtrate to obtain the product, now with a reduced level of DCU contamination.

Visualizations

Caption: DCC coupling mechanism leading to the formation of the desired product and the insoluble DCU byproduct.

DCU_Removal_Workflow Start Reaction Completion (Crude mixture with DCU) Cool Cool Reaction Mixture (e.g., 0°C) Start->Cool Filter Vacuum Filtration Cool->Filter Filtrate Filtrate (Product in Solution) Filter->Filtrate Liquid Solid Solid Precipitate (Bulk DCU + some product) Filter->Solid Solid Workup Further Workup & Purification Filtrate->Workup Wash Wash Solid with Cold Solvent Solid->Wash Wash->Filtrate Combine Filtrates Final_Product Pure Product Workup->Final_Product

Caption: A typical experimental workflow for the removal of DCU via precipitation and filtration.

Coupling_Reagent_Decision_Tree Start Need to form an amide/ester bond Q_Purification Is byproduct insolubility a major concern? Start->Q_Purification Q_Cost Is cost the primary factor? Q_Purification->Q_Cost No Use_EDC_DIC Use EDC or DIC Q_Purification->Use_EDC_DIC Yes Q_Efficiency Is highest efficiency/ low racemization critical? Q_Cost->Q_Efficiency No Use_DCC Use DCC Q_Cost->Use_DCC Yes Q_Efficiency->Use_DCC No Use_HATU Use HATU, HBTU, or PyBOP Q_Efficiency->Use_HATU Yes

Caption: A decision tree to aid in the selection of an appropriate coupling reagent based on experimental priorities.

References

Technical Support Center: Enhancing the Aqueous Solubility of 1,3-Dicyclohexylthiourea for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of 1,3-Dicyclohexylthiourea (DCTU) for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound (DCTU)?

A1: this compound exhibits very low aqueous solubility, reported to be less than 0.01 g/100 mL (or < 0.1 mg/mL) at 21°C. This poor solubility poses a significant challenge for in vivo studies, as it can lead to low bioavailability and erratic absorption.

Q2: What are the primary strategies to improve the in vivo solubility of DCTU?

A2: The main approaches to enhance the aqueous solubility of poorly soluble compounds like DCTU for in vivo administration fall into three main categories:

  • Co-solvency: Utilizing a mixture of a primary solvent (in which the compound is highly soluble) and a water-miscible co-solvent to create a vehicle suitable for injection.

  • Particle Size Reduction: Decreasing the particle size of the drug to the sub-micron or nano-range to increase the surface area for dissolution. Nanosuspensions are a common and effective formulation for this purpose.

  • Complexation: Using agents like cyclodextrins to form inclusion complexes where the hydrophobic DCTU molecule is encapsulated within the cyclodextrin cavity, thereby increasing its apparent water solubility.

Q3: Are there any successful examples of solubilizing similar compounds for in vivo studies?

A3: Yes, a structurally similar compound, 1,3-Dicyclohexylurea (DCU), which also has poor aqueous solubility, has been successfully formulated for in vivo studies using a nanosuspension. This approach enhanced its oral bioavailability and demonstrated efficacy in preclinical models. This suggests that nanosuspension is a highly promising strategy for DCTU.

Troubleshooting Guides

This section provides detailed guidance and protocols for overcoming common issues encountered when preparing DCTU for in vivo experiments.

Issue 1: Difficulty in Preparing a Homogeneous Dosing Solution

Cause: The intrinsic low aqueous solubility of DCTU.

Solution 1: Co-solvent Formulation

A co-solvent system can be an effective and relatively straightforward approach for early-stage in vivo studies. The goal is to dissolve DCTU in a minimal amount of a strong organic solvent and then dilute it with a biocompatible co-solvent system.

Quantitative Data: Solubility of Structurally Similar 1,3-Dicyclohexylurea (DCU) in Organic Solvents

SolventSolubility of DCU
EthanolSoluble
AcetoneSoluble
Dimethyl Sulfoxide (DMSO)Soluble

Note: It is crucial to experimentally determine the solubility of DCTU in your selected solvents before preparing the final formulation.

Experimental Protocol: Preparation of a Co-solvent Formulation

  • Solubility Screening (Recommended):

    • Accurately weigh a small amount of DCTU (e.g., 5-10 mg) into several vials.

    • Add a measured volume of different biocompatible solvents (e.g., DMSO, Ethanol, PEG 400) to each vial in incremental amounts until the solid is completely dissolved.

    • Calculate the approximate solubility in mg/mL for each solvent.

  • Vehicle Preparation (Example Formulation):

    • Based on the solubility screening, select a primary solvent in which DCTU is most soluble (e.g., DMSO).

    • Prepare a stock solution of DCTU in the chosen primary solvent at a high concentration (e.g., 50 mg/mL).

    • In a separate sterile vial, prepare the co-solvent vehicle. A common vehicle for preclinical studies consists of a mixture of DMSO, PEG 300, Tween 80, and saline.

    • To the co-solvent vehicle, slowly add the DCTU stock solution while vortexing to achieve the desired final concentration.

    • Caution: Observe the solution for any signs of precipitation upon addition of the aqueous component (saline). If precipitation occurs, the formulation may need to be adjusted by altering the solvent ratios or reducing the final drug concentration.

Logical Workflow for Co-Solvent Formulation

cluster_prep Preparation cluster_formulation Formulation solubility Determine DCTU Solubility in Biocompatible Solvents select_solvent Select Primary Solvent (e.g., DMSO) solubility->select_solvent prepare_stock Prepare Concentrated DCTU Stock Solution select_solvent->prepare_stock mix Add DCTU Stock to Vehicle with Vortexing prepare_stock->mix prepare_vehicle Prepare Co-solvent Vehicle (e.g., PEG 300, Tween 80, Saline) prepare_vehicle->mix final_solution Final Dosing Solution mix->final_solution

Caption: Workflow for preparing a co-solvent formulation of DCTU.

Solution 2: Nanosuspension Formulation

Nanosuspensions are colloidal dispersions of sub-micron drug particles that are stabilized by surfactants and/or polymers. This method is particularly effective for compounds where the dissolution rate is the limiting factor for absorption.

Experimental Protocol: Preparation of a DCTU Nanosuspension by Wet Milling

This protocol is adapted from methods used for other poorly soluble small molecules.

  • Preparation of the Suspension Medium:

    • Prepare an aqueous solution containing a stabilizer. A combination of a polymer and a surfactant is often effective. For example, 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) and 0.5% (w/v) Tween 80 in sterile water.

  • Pre-suspension:

    • Disperse the weighed amount of DCTU powder into the suspension medium to create a pre-suspension.

  • Wet Milling:

    • Transfer the pre-suspension into a milling chamber containing milling media (e.g., yttrium-stabilized zirconium oxide beads).

    • Mill the suspension at a high speed for a sufficient duration (this may require optimization, from several hours to days) to achieve the desired particle size.

    • Monitor the particle size periodically using techniques like Dynamic Light Scattering (DLS).

  • Separation and Characterization:

    • Separate the nanosuspension from the milling media.

    • Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential to ensure stability.

    • The final nanosuspension can be used directly for in vivo dosing.

Experimental Workflow for Nanosuspension Preparation

cluster_prep Preparation cluster_milling Milling cluster_characterization Characterization prep_medium Prepare Aqueous Stabilizer Solution pre_suspension Create Pre-suspension prep_medium->pre_suspension weigh_dct Weigh DCTU weigh_dct->pre_suspension wet_milling Wet Milling with Milling Media pre_suspension->wet_milling separate Separate Nanosuspension from Media wet_milling->separate particle_size Particle Size Analysis (DLS) separate->particle_size zeta Zeta Potential Measurement separate->zeta final_formulation Final Nanosuspension particle_size->final_formulation zeta->final_formulation

Caption: Workflow for preparing a DCTU nanosuspension via wet milling.

Solution 3: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules like DCTU, forming inclusion complexes with enhanced aqueous solubility.

Experimental Protocol: Preparation of a DCTU-Cyclodextrin Inclusion Complex by Kneading Method

  • Selection of Cyclodextrin:

    • Beta-cyclodextrin (β-CD) or its more soluble derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.

  • Kneading:

    • Place a molar equivalent of the chosen cyclodextrin in a mortar.

    • Add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to form a paste.

    • Gradually add one molar equivalent of DCTU to the paste and knead thoroughly for 30-60 minutes.

    • If the mixture becomes too dry, add a small amount of solvent to maintain a paste-like consistency.

  • Drying and Sieving:

    • Dry the resulting solid mass in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Pulverize the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.

  • Characterization:

    • Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Determine the solubility of the complex in water or buffer to confirm the enhancement.

Logical Relationship in Cyclodextrin Complexation

dct DCTU (Hydrophobic) complex DCTU-Cyclodextrin Inclusion Complex dct->complex cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex soluble Enhanced Aqueous Solubility complex->soluble

Caption: Formation of a water-soluble DCTU-cyclodextrin complex.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not well-documented in publicly available literature, the biological activity of the structurally analogous compound, 1,3-Dicyclohexylurea (DCU), is well-characterized. DCU is a potent inhibitor of soluble epoxide hydrolase (sEH).

Potential Signaling Pathway Modulated by Structurally Similar Compounds

Inhibition of sEH by compounds like DCU leads to an increase in the levels of epoxyeicosatrienoic acids (EETs). EETs are known to modulate various signaling pathways, including those involved in inflammation and blood pressure regulation. For instance, EETs can exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

dct_like DCTU-like Compound (e.g., DCU) seh Soluble Epoxide Hydrolase (sEH) dct_like->seh Inhibits eets Epoxyeicosatrienoic Acids (EETs) seh->eets Degrades nfkb NF-κB Pathway eets->nfkb Inhibits inflammation Inflammation nfkb->inflammation Promotes

Technical Support Center: Purification of Crude 1,3-Dicyclohexylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of crude 1,3-dicyclohexylthiourea.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a white crystalline solid with the chemical formula C₁₃H₂₄N₂S.[1] It consists of a central thiourea group with a cyclohexyl group attached to each nitrogen atom.[1] This compound is primarily used in the rubber industry as a vulcanization accelerator, enhancing the strength and elasticity of rubber products.[1] It also serves as an intermediate in the synthesis of pharmaceuticals and other organic compounds.[1]

Q2: What are the likely impurities in crude this compound?

Common impurities in crude this compound may include:

  • Unreacted starting materials: Depending on the synthetic route, these could include cyclohexylamine, isothiocyanates, or carbon disulfide.

  • Side products: Over-reaction or side reactions can lead to the formation of various byproducts.

  • Residual solvents: Solvents used in the synthesis that are not completely removed during workup.

Q3: What are the primary methods for purifying crude this compound?

The most common purification techniques for solid organic compounds like this compound are:

  • Recrystallization: This is often the most effective method for purifying solid thioureas.[2]

  • Filtration and Washing: If the product precipitates from the reaction mixture, it can be collected by filtration and washed with a suitable solvent to remove soluble impurities.[2]

  • Column Chromatography: This is a versatile technique for separating the desired product from impurities with different polarities.[2]

  • Acid-Base Extraction: This method can be effective if the impurities have different acid-base properties from the product.[2]

Q4: In which solvents is this compound soluble?

Troubleshooting Guides

Issue 1: Low Yield After Purification
Potential Cause Recommended Solution Expected Outcome
Product loss during transfers Ensure quantitative transfer of solids and solutions. Rinse glassware with the mother liquor or a small amount of fresh solvent to recover any remaining product.Minimized mechanical loss of the product.
Product remains dissolved in the mother liquor after recrystallization The chosen solvent is too effective, even at low temperatures. Concentrate the mother liquor and attempt a second crystallization. Alternatively, select a different solvent system where the product has a steeper solubility curve (highly soluble when hot, poorly soluble when cold).Increased recovery of the crystalline product.
Co-precipitation of the product with impurities The purification method is not selective enough. For recrystallization, ensure slow cooling to promote the formation of pure crystals. Consider an alternative purification method like column chromatography for more challenging separations.Improved purity of the final product.
Issue 2: Persistent Impurities Detected After Purification
Potential Cause Recommended Solution Expected Outcome
Inefficient washing of the solid product Residual mother liquor containing impurities may be trapped in the crystalline solid. Wash the filtered crystals with a small amount of fresh, cold solvent. Ensure the wash solvent is one in which the product has low solubility.Removal of surface impurities from the crystals.
Inappropriate recrystallization solvent The chosen solvent does not effectively differentiate between the product and the impurity in terms of solubility. Test a range of solvents or solvent mixtures to find a system where the impurity is either highly soluble or very insoluble, while the product has the desired temperature-dependent solubility.Selective crystallization of the desired product, leaving impurities in the mother liquor.
Impurity has similar properties to the product If recrystallization is ineffective, employ a different purification technique. Column chromatography is often effective for separating compounds with similar polarities.Separation of the product from closely related impurities.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable when a solvent is identified that dissolves this compound at an elevated temperature but in which it is sparingly soluble at a lower temperature. Ethanol is often a good starting point for the recrystallization of thiourea derivatives.[2]

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved at the boiling point of the solvent.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Filtration and Washing

This method is effective if the desired product has low solubility in the reaction solvent at a low temperature, while the impurities are soluble.

Materials:

  • Crude reaction mixture containing precipitated this compound

  • Cold wash solvent

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Cooling: Cool the reaction mixture in an ice bath to ensure maximum precipitation of the product.

  • Filtration: Set up a Büchner funnel with filter paper on a filter flask connected to a vacuum source. Wet the filter paper with a small amount of the cold wash solvent.

  • Isolation: Pour the cold reaction mixture into the Büchner funnel and apply vacuum to collect the solid product.

  • Washing: Wash the collected solid with several small portions of the cold wash solvent to remove soluble impurities.

  • Drying: Dry the purified solid product under vacuum.

Data Presentation

Table 1: Qualitative Solubility of 1,3-Dicyclohexylurea (DCU) as an Analogue for this compound

SolventSolubilityTemperatureNotes
EthanolMore SolubleElevatedA potential solvent for recrystallization.[3][4]
AcetoneMore SolubleElevatedCan be used for dissolving the compound.[3][4]
Dimethyl Sulfoxide (DMSO)More SolubleElevatedA strong solvent, may be difficult to remove.[3][4]
Ethyl AcetateLimited/Sparingly SolubleColdCan be used as a wash solvent.[4]
AcetonitrileLimited/Sparingly SolubleColdAnother option for a wash solvent.[4]
Diethyl EtherLimited/Sparingly SolubleColdUseful for washing or precipitating the product.[4]
WaterInsolubleAmbientCan be used to wash out water-soluble impurities.[4]
HexaneInsolubleAmbientAn anti-solvent or wash solvent for non-polar impurities.[4]

Note: This data is for 1,3-dicyclohexylurea and should be used as a guide. Experimental verification of solubility for this compound is recommended.

Visualizations

experimental_workflow_recrystallization start Crude this compound dissolve Dissolve in minimum hot solvent start->dissolve cool Cool slowly to room temperature dissolve->cool ice_bath Cool in ice bath cool->ice_bath filter Vacuum filter to isolate crystals ice_bath->filter wash Wash with cold solvent filter->wash dry Dry under vacuum wash->dry end Purified this compound dry->end

Caption: Workflow for the purification of this compound by recrystallization.

troubleshooting_logic start Purification Attempted check_purity Check Purity (TLC, NMR, etc.) start->check_purity pure Product is Pure check_purity->pure Yes impure Impurities Present check_purity->impure No troubleshoot Identify Nature of Impurity impure->troubleshoot unreacted_sm Unreacted Starting Material troubleshoot->unreacted_sm Soluble side_product Side Product troubleshoot->side_product Similar Polarity recrystallize Re-recrystallize from different solvent unreacted_sm->recrystallize chromatography Perform Column Chromatography side_product->chromatography

Caption: Troubleshooting logic for persistent impurities in this compound.

References

Optimizing reaction conditions for high-yield 1,3-Dicyclohexylthiourea synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1,3-Dicyclohexylthiourea Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The primary methods for synthesizing this compound include:

  • Reaction of thiourea with cyclohexylamine: This is a direct approach often carried out in a suitable solvent like water or ethanol.[1]

  • Reaction of cyclohexylamine with carbon disulfide: This industrial method can be catalyzed by various systems, including triethanolamine, zinc oxide with aluminum trioxide, or acids and bases.[1][2] However, it involves hazardous materials like the highly flammable carbon disulfide and produces toxic hydrogen sulfide gas as a byproduct.[2]

  • Reaction of cyclohexylamine with isothiocyanates: An alternative route that avoids the hazards associated with carbon disulfide involves the reaction of cyclohexylamine with potassium isothiocyanate.[1]

Q2: What are the key safety precautions to consider during the synthesis?

A2: When synthesizing this compound, it is crucial to be aware of the following safety hazards:

  • Carbon Disulfide: This reagent is highly flammable and has a low boiling point. Reactions involving carbon disulfide require careful temperature control and should be conducted in a well-ventilated fume hood.[2]

  • Hydrogen Sulfide: The reaction of cyclohexylamine with carbon disulfide produces highly toxic hydrogen sulfide gas.[2] Proper scrubbing and ventilation are essential to prevent exposure.

  • Thermal Decomposition: When heated to decomposition, this compound can emit very toxic fumes.[3][4]

Q3: What are the typical applications of this compound?

A3: this compound is utilized in several fields, including:

  • Corrosion Inhibition: It serves as a corrosion inhibitor for metals in acidic environments.[1]

  • Organic Synthesis: It is an important intermediate in the synthesis of other compounds, such as N,N'-dicyclohexylcarbodiimide (DCC), a widely used coupling agent in peptide synthesis.[2]

  • Polymer Science: It can be used as an additive to modify the properties of polymers.[1]

  • Coordination Chemistry: It acts as a ligand in the formation of metal complexes.[1]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Potential Cause Suggested Solution
Incomplete Reaction - Ensure the reaction has been allowed to proceed for the recommended duration. Monitor reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).- Verify that the reaction temperature is correct. For reflux conditions, ensure a steady reflux is maintained.
Purity of Starting Materials - Use reagents of high purity. Impurities in cyclohexylamine or thiourea can interfere with the reaction.- Ensure solvents are dry if the reaction is sensitive to moisture.
Improper Stoichiometry - Carefully measure and verify the molar ratios of the reactants and catalyst as specified in the protocol.[2]
Catalyst Inactivity - If using a catalyst like PEG-400, ensure it is from a reliable source and has been stored correctly.[2]
Product Loss During Workup - this compound is a solid that precipitates out of the aqueous reaction mixture upon cooling.[2] Ensure the mixture is sufficiently cooled to maximize precipitation.- During filtration, wash the collected solid with cold solvent to minimize product loss.

Problem 2: Product is Impure

Potential Cause Suggested Solution
Unreacted Starting Materials - Wash the crude product thoroughly with water to remove any unreacted thiourea and cyclohexylamine salts.[2]
Side Products - Depending on the synthesis method, side reactions can occur. Recrystallization of the crude product from a suitable solvent (e.g., ethanol) can be an effective purification method.
Co-precipitation of Byproducts - If byproducts are co-precipitating with the desired product, a different solvent system for precipitation or recrystallization may be necessary.

Quantitative Data on Reaction Conditions

The following table summarizes the reaction conditions and yields for the synthesis of this compound using PEG-400 as a catalyst in water, based on experimental data.[2]

Thiourea (mmol)Cyclohexylamine (mmol)PEG-400 (mmol)Water (mL)Reaction Time (h)Yield (%)Melting Point (°C)
10200.4201680181-182
12200.12182486178-181
8200.12182885178-181
12201.2182482178-181

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a patented method utilizing PEG-400 as a catalyst.[2]

Materials:

  • Thiourea

  • Cyclohexylamine

  • Polyethylene glycol 400 (PEG-400)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Filtration flask

Procedure:

  • To a round-bottom flask, add 12 mmol of thiourea, 20 mmol of cyclohexylamine, 0.12 mmol of PEG-400, and 18 mL of water.

  • Assemble the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

  • Heat the mixture to reflux and maintain the reflux with stirring for 24 hours.

  • After 24 hours, turn off the heat and allow the reaction mixture to cool to room temperature. A precipitate should form.

  • Further cool the mixture in an ice bath to maximize the precipitation of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold deionized water to remove any unreacted starting materials and the catalyst.

  • Dry the purified this compound to a constant weight. The expected yield is approximately 86%.[2]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Product Isolation prep Combine Thiourea, Cyclohexylamine, PEG-400, and Water in Flask react Heat to Reflux for 24 hours prep->react cool Cool to Room Temperature react->cool ice_bath Cool in Ice Bath cool->ice_bath filtrate Vacuum Filtration ice_bath->filtrate wash Wash with Cold Water filtrate->wash dry Dry the Product wash->dry

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_incomplete_reaction Incomplete Reaction cluster_reagent_issues Reagent Issues cluster_workup_loss Workup Loss start Low or No Product Yield? check_time Reaction time sufficient? start->check_time Yes check_temp Correct reflux temperature? check_time->check_temp Yes extend_time Extend reaction time and monitor progress (TLC). check_time->extend_time No adjust_temp Ensure steady reflux. check_temp->adjust_temp No check_purity Starting materials pure? check_temp->check_purity Yes check_stoich Stoichiometry correct? check_purity->check_stoich Yes use_pure Use high-purity reagents. check_purity->use_pure No reweigh Carefully re-measure reactants and catalyst. check_stoich->reweigh No check_cooling Sufficient cooling for precipitation? check_stoich->check_cooling Yes cool_longer Cool in ice bath for a longer duration. check_cooling->cool_longer No

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Strategies to minimize byproduct formation in DCC coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,N'-Dicyclohexylcarbodiimide (DCC) coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize byproduct formation during their experiments.

Troubleshooting Guides

This section addresses specific problems that may arise during DCC coupling reactions, providing potential causes and actionable solutions.

Issue 1: Low Yield of Desired Amide/Ester Product

  • Question: I am observing a low yield of my desired product. What are the potential causes and how can I improve it?

  • Answer: Low yields in DCC coupling reactions can stem from several factors. A primary cause is the formation of byproducts that consume the starting materials or intermediates.[1] Incomplete reaction is another common issue.

    Troubleshooting Steps:

    • Minimize N-Acylurea Formation: A significant side reaction is the rearrangement of the O-acylisourea intermediate to a stable, unreactive N-acylurea.[1][2] This byproduct consumes the activated carboxylic acid, thereby reducing the yield.[1]

      • Use Additives: Incorporating additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (HOSu) is highly effective. These additives react with the O-acylisourea intermediate to form an active ester that is more stable and less prone to rearrangement, but still reactive enough to form the desired amide or ester.[2][3][4] For esterifications, 4-dimethylaminopyridine (DMAP) can be used as a catalyst to accelerate the reaction and suppress N-acylurea formation.[2][5]

      • Control Temperature: Initiate the reaction at 0°C to control the initial rate of reaction and minimize side reactions.[2] The reaction can then be allowed to warm to room temperature.[2]

    • Address Symmetric Anhydride Formation: The O-acylisourea intermediate can also react with a second molecule of the carboxylic acid to form a symmetric anhydride.[1][4] While this anhydride can still react to form the desired product, it is a less efficient pathway. In solid-phase peptide synthesis, this is often the predominant mechanism.[1][3]

    • Ensure Anhydrous Conditions: DCC is sensitive to moisture.[6] Any water present can hydrolyze the DCC and the activated intermediates, leading to lower yields. Always use anhydrous solvents and handle reagents in a dry environment.[6]

    • Optimize Reaction Time and Monitoring: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.[7] Reactions are typically stirred for 12-24 hours.[2][8]

Issue 2: Difficulty in Removing Dicyclohexylurea (DCU) Byproduct

  • Question: I am struggling to remove the dicyclohexylurea (DCU) byproduct from my reaction mixture. What are the best methods for its removal?

  • Answer: DCU, the primary byproduct of DCC couplings, is notoriously insoluble in many common organic solvents, which can be both an advantage and a challenge.[1][6]

    Troubleshooting and Removal Strategies:

    • Filtration: The most common method for removing the bulk of DCU is filtration.[9][10] Since DCU precipitates out of many reaction solvents, a simple filtration step can remove most of it.[9] To maximize precipitation, the reaction mixture can be cooled in an ice bath before filtration.[11]

    • Solvent Selection: The choice of solvent is critical for facilitating DCU removal. Dichloromethane (DCM) is frequently used, as DCU is largely insoluble in it.[2][9] Acetonitrile and carbon tetrachloride are also good choices due to the low solubility of DCU.[10] Conversely, DCU is more soluble in solvents like DMF, ethanol, and acetone.[2]

    • Precipitation/Crystallization: If trace amounts of DCU remain after filtration, it may be possible to remove them by concentrating the filtrate and adding a solvent in which the desired product is soluble but the DCU is not (e.g., diethyl ether).[12]

    • Chromatography: If filtration and precipitation are insufficient, column chromatography can be used to remove residual DCU.[12][13]

    • Aqueous Extraction (for specific cases): While DCU itself is not water-soluble, if the desired product is not sensitive to acid, an extraction with 6 M HCl can sometimes help remove the urea and other byproducts.[10]

Issue 3: Presence of N-Acylurea Byproduct in the Final Product

  • Question: My final product is contaminated with N-acylurea. How can I prevent its formation and remove it?

  • Answer: N-acylurea is a particularly problematic byproduct because its properties are often very similar to the desired product, making it difficult to remove by chromatography.[12] Prevention is the best strategy.

    Prevention and Removal Strategies:

    • Use of Additives: As mentioned previously, additives like HOBt, HOSu, or DMAP are crucial for preventing the rearrangement of the O-acylisourea intermediate to N-acylurea.[2][6][14] These additives form a more stable activated intermediate.[1]

    • Reaction Conditions: Running the reaction at a lower temperature (starting at 0°C) can help minimize this side reaction.[2]

    • Alternative Coupling Reagents: If N-acylurea formation remains a persistent issue, consider using an alternative coupling reagent. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Diisopropylcarbodiimide (DIC) are good alternatives.[15][16] Uronium or phosphonium-based reagents like HATU or HBTU are also highly efficient and less prone to this side reaction, albeit more expensive.[15][17]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of byproduct formation in DCC coupling reactions?

A1: The main byproducts in DCC coupling reactions are dicyclohexylurea (DCU), N-acylurea, and symmetric anhydrides.[1] DCU is formed from the DCC reagent as the amide or ester bond is created.[6] N-acylurea arises from an intramolecular rearrangement of the reactive O-acylisourea intermediate.[1][18] Symmetric anhydrides are formed when a second molecule of carboxylic acid reacts with the O-acylisourea intermediate.[1][4]

Q2: How do additives like HOBt and DMAP work to minimize byproduct formation?

A2: Additives play a critical role in intercepting the highly reactive O-acylisourea intermediate.[1][2] HOBt and HOSu react with this intermediate to form a more stable active ester, which is less susceptible to rearrangement to N-acylurea but still readily reacts with the amine to form the desired amide.[1][19] In esterifications, DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that speeds up the reaction with the alcohol, thus outcompeting the rearrangement to N-acylurea.[2][5]

Q3: What are the advantages of using alternative coupling reagents like EDC or DIC over DCC?

A3: The primary advantage of using EDC or DIC is the solubility of their corresponding urea byproducts.[16] The byproduct of EDC, ethyl-dimethylaminopropylurea, is water-soluble and can be easily removed by aqueous extraction.[1] The byproduct of DIC, diisopropylurea (DIU), is more soluble in organic solvents than DCU, which simplifies purification, especially in solid-phase peptide synthesis.[15][16]

Q4: Can I use DCC for reactions in aqueous solutions?

A4: No, DCC is not suitable for reactions in aqueous solutions as it is water-insoluble and reacts with water.[20] For aqueous coupling reactions, the water-soluble carbodiimide, EDC, is the preferred reagent.[1][20]

Q5: At what temperature should I run my DCC coupling reaction?

A5: It is generally recommended to start DCC coupling reactions at 0°C.[2][7] This helps to control the reaction rate and minimize side reactions like the formation of N-acylurea.[2] The reaction is then typically allowed to warm to room temperature and stirred for several hours.[2][11]

Data Presentation

Table 1: Solubility of Dicyclohexylurea (DCU) in Common Solvents

SolventSolubilityImplication for WorkupReference(s)
Dichloromethane (DCM)Largely InsolubleIdeal for precipitation and removal by filtration.[2][9]
ChloroformSparingly SolubleSimilar to DCM, allows for filtration.[10]
AcetonitrileLess SolubleGood choice for minimizing DCU in solution.[2][10]
Diethyl EtherSparingly SolubleCan be used to precipitate DCU from other solvents.[12]
Hexanes/PentaneInsolubleCan be used as an anti-solvent to precipitate DCU.[11]
Dimethylformamide (DMF)More SolubleNot ideal if precipitation is the desired removal method.[2]
EthanolMore SolubleNot ideal for removal by filtration.[2]
AcetoneMore SolubleNot ideal for removal by filtration.[2]
WaterInsolubleDCU cannot be removed by aqueous washes.[2][11]

Table 2: Comparison of Common Carbodiimide Coupling Reagents

ReagentByproductByproduct SolubilityKey AdvantagesKey Disadvantages
DCC Dicyclohexylurea (DCU)Insoluble in most organic solventsCost-effective; insoluble byproduct can be filtered off.[6][15]Difficult to remove trace amounts of DCU; potential for N-acylurea formation.[5][12]
DIC Diisopropylurea (DIU)More soluble in organic solventsEasier workup than DCC, especially for solid-phase synthesis.[15][16]Byproduct is not as easily removed by filtration.
EDC Ethyl-dimethylaminopropylureaWater-solubleByproduct easily removed by aqueous extraction; suitable for biological applications.[1][15]More expensive than DCC.

Experimental Protocols

Protocol 1: General Procedure for DCC Coupling to Synthesize an Amide

  • Objective: To form an amide bond between a carboxylic acid and an amine using DCC.

  • Materials:

    • Carboxylic acid (1.0 eq)

    • Amine (1.0-1.1 eq)

    • DCC (1.1 eq)

    • (Optional but recommended) HOBt (1.1 eq)

    • Anhydrous solvent (e.g., DCM)

  • Procedure:

    • In a clean, dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid and HOBt (if used) in the anhydrous solvent.[8]

    • Add the amine to the solution.[8]

    • Cool the reaction mixture to 0°C in an ice bath with continuous stirring.[2][7]

    • In a separate flask, dissolve DCC in a minimal amount of the anhydrous solvent.[7]

    • Add the DCC solution dropwise to the cooled reaction mixture over 10-15 minutes. A white precipitate of DCU should begin to form.[2][11]

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.[2][11]

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[7][11]

    • Upon completion, cool the mixture again to 0°C to maximize DCU precipitation.[11]

    • Filter the reaction mixture through a fritted glass funnel or a pad of celite to remove the precipitated DCU.[10][11]

    • Wash the collected DCU solid with a small amount of cold reaction solvent to recover any entrained product.[11]

    • The combined filtrate can then be subjected to a standard aqueous workup (e.g., washing with 1N HCl, saturated NaHCO₃, and brine) and purified by column chromatography if necessary.[8]

Visualizations

DCC_Coupling_Mechanism Carboxylic_Acid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Carboxylic_Acid->O_Acylisourea DCC DCC DCC->O_Acylisourea Amide Desired Amide (R-CONH-R') O_Acylisourea->Amide + Amine DCU DCU (Byproduct) O_Acylisourea->DCU N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement (slow) Symmetric_Anhydride Symmetric Anhydride (Side Product) O_Acylisourea->Symmetric_Anhydride + Carboxylic Acid Amine Amine (R'-NH2) Amine->Amide Symmetric_Anhydride->Amide + Amine Carboxylic_Acid2 Carboxylic Acid (R-COOH) Carboxylic_Acid2->Symmetric_Anhydride

Caption: DCC coupling reaction pathways and byproduct formation.

Troubleshooting_Workflow Start Start: Low Yield or Impure Product Check_N_Acylurea Problem: N-Acylurea Formation? Start->Check_N_Acylurea Add_HOBt Solution: Add HOBt/HOSu (or DMAP for esters) Check_N_Acylurea->Add_HOBt Yes Check_DCU_Removal Problem: DCU Removal Difficulty? Check_N_Acylurea->Check_DCU_Removal No Lower_Temp Solution: Start reaction at 0°C Add_HOBt->Lower_Temp Lower_Temp->Check_DCU_Removal Filter Solution: Filter reaction mixture (cool first) Check_DCU_Removal->Filter Yes Consider_Alternatives Persistent Issues? Check_DCU_Removal->Consider_Alternatives No Solvent_Choice Solution: Use DCM or ACN Filter->Solvent_Choice Solvent_Choice->Consider_Alternatives Use_EDC_DIC Solution: Use EDC for aqueous workup or DIC for soluble byproduct Consider_Alternatives->Use_EDC_DIC Yes End End: Improved Yield and Purity Consider_Alternatives->End No Use_EDC_DIC->End

Caption: Troubleshooting workflow for DCC coupling reactions.

References

Long-term storage and stability of 1,3-Dicyclohexylthiourea upon air exposure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stability of 1,3-Dicyclohexylthiourea (DCT) when exposed to air.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound (DCT)?

A1: For optimal long-term stability, this compound should be stored in a cool, dry, and dark location within a tightly sealed container to minimize exposure to air and moisture.[1] Several sources suggest that DCT may be sensitive to prolonged air exposure.[1][2][3] For maximum stability, especially for analytical standards or long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

Q2: What happens when this compound is exposed to air over time?

A2: Prolonged exposure to atmospheric oxygen and moisture can lead to the oxidative degradation of this compound. Thiourea compounds are known to be susceptible to oxidation.[1][2] The primary and most likely degradation product is the corresponding urea analog, 1,3-Dicyclohexylurea (DCU). This occurs through the oxidation of the thiocarbonyl group (C=S) to a carbonyl group (C=O).

Q3: What is the expected shelf life of this compound under ambient conditions?

A3: Currently, there is no specific, publicly available quantitative data on the shelf life or degradation rate of solid this compound under ambient air exposure. The stability is highly dependent on storage conditions such as temperature, humidity, and light exposure. It is recommended to monitor the purity of the material periodically, especially if it has been stored for an extended period or if the container has been opened multiple times.

Q4: How can I detect the degradation of my this compound sample?

A4: Degradation can be detected by monitoring the purity of the sample over time using chromatographic techniques. The appearance of new peaks or a decrease in the peak area of the parent compound in the chromatogram would indicate degradation. The most likely degradation product, 1,3-Dicyclohexylurea (DCU), can be identified by comparing its retention time with a pure reference standard.[4][5]

Q5: Is the degradation product, 1,3-Dicyclohexylurea (DCU), problematic for my experiments?

A5: Yes, the presence of DCU can be problematic. As an impurity, it will lower the effective concentration of your starting material, which can impact reaction stoichiometry and yield. DCU also has very low solubility in many common organic solvents, which can cause issues with filtration and purification of your desired product.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Reduced yield in a reaction where DCT is a reactant. Degradation of DCT to 1,3-Dicyclohexylurea (DCU) due to improper storage.1. Verify the purity of the DCT sample using a suitable analytical method like HPLC-UV. 2. If degradation is confirmed, use a fresh, unopened batch of DCT or purify the existing stock. 3. Ensure future storage is in a tightly sealed container, in a cool, dry, and dark place.
An unknown, poorly soluble impurity is observed in the reaction mixture. The impurity may be 1,3-Dicyclohexylurea (DCU), a degradation product of DCT.1. Attempt to isolate the impurity and characterize it using techniques like NMR or Mass Spectrometry. 2. Alternatively, run an HPLC or LC-MS analysis and compare the retention time and mass of the impurity to a known standard of DCU.[4]
Inconsistent experimental results using the same batch of DCT over time. Gradual degradation of the DCT stock upon repeated exposure to air after opening the container.1. Aliquot the DCT into smaller, single-use containers under an inert atmosphere to minimize repeated air exposure of the bulk material. 2. Re-evaluate the purity of the stock DCT before critical experiments.

Experimental Protocols

Protocol 1: Stability Assessment of this compound under Air Exposure

This protocol outlines a method to assess the stability of DCT when exposed to ambient air.

  • Sample Preparation:

    • Place a known quantity (e.g., 1 gram) of high-purity DCT into an open, shallow glass dish.

    • Store the dish in a controlled environment with known temperature and humidity, protected from direct light.

    • Prepare a control sample by storing an equivalent amount of DCT in a tightly sealed container under an inert atmosphere in the same temperature/humidity chamber.

  • Time-Point Analysis:

    • At specified time points (e.g., Day 0, Week 1, Week 2, Week 4, etc.), take a small, representative sample from both the exposed and control batches.

    • Accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

  • Analytical Method:

    • Analyze the samples using a validated stability-indicating HPLC-UV method (see Protocol 2).

    • Monitor for a decrease in the peak area of DCT and the appearance and increase in the peak area of potential degradation products, primarily DCU.

  • Data Analysis:

    • Calculate the percentage of DCT remaining at each time point relative to the Day 0 sample.

    • Quantify the amount of DCU formed by using a calibration curve generated from a DCU reference standard.

Protocol 2: HPLC-UV Method for Purity Assessment and Quantification of 1,3-Dicyclohexylurea

This method is for the quantitative analysis of DCT and its primary degradation product, DCU.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A typical starting point could be 60:40 Acetonitrile:Water. The mobile phase should be optimized to achieve good separation between DCT and DCU.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where both DCT and DCU have reasonable absorbance (e.g., 210 nm).

  • Standard Preparation:

    • Prepare a stock solution of high-purity this compound in the mobile phase.

    • Prepare a separate stock solution of 1,3-Dicyclohexylurea (DCU) reference standard in the mobile phase.

    • Create a series of working standards by diluting the stock solutions to construct calibration curves for both compounds.

  • Sample Preparation:

    • Accurately weigh the DCT sample to be tested.

    • Dissolve it in the mobile phase to a concentration that falls within the linear range of the calibration curve.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared standards and samples.

    • Identify the peaks for DCT and DCU based on their retention times compared to the standards.

    • Quantify the amount of each compound in the sample using the calibration curves.

Visualizations

Degradation_Pathway DCT This compound (DCT) DCU 1,3-Dicyclohexylurea (DCU) DCT->DCU Oxidation Oxidants Atmospheric Oxygen (O2) + Moisture (H2O) Oxidants->DCT

Caption: Probable oxidative degradation pathway of this compound.

Stability_Workflow cluster_storage Sample Storage cluster_analysis Time-Point Analysis cluster_results Data Interpretation DCT_Air DCT Sample (Exposed to Air) Sampling Sample at T0, T1, T2... DCT_Air->Sampling DCT_Control DCT Control Sample (Inert Atmosphere) DCT_Control->Sampling Preparation Dissolve in Solvent Sampling->Preparation HPLC HPLC-UV Analysis Preparation->HPLC Purity Assess DCT Purity (%) HPLC->Purity Degradation Quantify DCU Formation HPLC->Degradation

Caption: Experimental workflow for assessing the stability of DCT.

References

Technical Support Center: Thermal Decomposition of 1,3-Dicyclohexylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 1,3-Dicyclohexylthiourea. It addresses potential issues related to its thermal decomposition and offers troubleshooting advice and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the expected thermal decomposition products of this compound?

  • Primary Products: Ammonia (NH₃), Carbon Disulfide (CS₂), and Hydrogen Sulfide (H₂S).[3][4]

  • Secondary Products: Isothiocyanic acid (HNCS), cyanamide (NH₂CN), and potentially oxides of nitrogen (NOx) and sulfur (SOx) if the decomposition occurs in the presence of air.[2][3][4]

  • Residue: A solid residue may also be formed.[5]

The exact composition and relative amounts of these products will depend on experimental conditions such as temperature, heating rate, and the atmosphere (inert or oxidative).[5]

Q2: At what temperature does this compound begin to decompose?

A2: Studies on metal complexes containing this compound have shown that the decomposition of the this compound ligand starts at approximately 227°C.[1][6][7] Differential scanning calorimetry (DSC) has also indicated a melting point around 174°C prior to decomposition.[1][6][7]

Q3: What are the main safety hazards associated with the thermal decomposition of this compound?

A3: The primary hazard is the release of toxic and flammable gases upon heating.[1][2] When heated to decomposition, it emits very toxic fumes.[2][8] Therefore, all experiments involving the heating of this compound must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Q4: Can you provide a general overview of the thermal decomposition mechanism for thiourea derivatives?

A4: The thermal decomposition of thiourea derivatives is a complex process. Generally, it can involve the following steps:

  • Isomerization: Thiourea can isomerize to ammonium thiocyanate.

  • Fragmentation: The molecule can then break down into smaller, volatile compounds. For thiourea, this can lead to the formation of ammonia and isothiocyanic acid, or hydrogen sulfide and carbodiimide/cyanoamine.[3]

  • Secondary Reactions: The primary decomposition products can further react with each other or with the surrounding atmosphere. For instance, in the presence of air, carbon disulfide can be oxidized to sulfur dioxide and carbonyl sulfide.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the thermal analysis of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent decomposition temperature in TGA/DSC. 1. Variable heating rates. 2. Different sample sizes. 3. Contamination of the sample. 4. Different atmospheric conditions (e.g., inert vs. air).1. Maintain a consistent heating rate across all experiments (e.g., 10°C/min).[5] 2. Use a consistent and small sample mass (e.g., 3 mg).[5] 3. Ensure the purity of the this compound sample. 4. Control the atmosphere using a consistent flow of a specific gas (e.g., nitrogen for inert conditions).
Unexpected peaks in the mass spectrum of evolved gases. 1. Contamination of the sample or instrument. 2. Secondary reactions of decomposition products. 3. Air leaks in the system.1. Run a blank analysis to check for background contaminants. 2. Analyze the data for potential reaction pathways between primary products. 3. Check all seals and connections of your analytical setup to ensure an airtight system.
Difficulty in identifying all decomposition products. 1. Some products may be non-volatile or condense before reaching the detector. 2. Overlapping signals in the analytical technique used.1. Analyze the solid residue using techniques like elemental analysis or spectroscopy.[5] 2. Use complementary analytical techniques. For example, couple Thermogravimetric Analysis (TGA) with both Fourier-Transform Infrared Spectroscopy (FTIR) and Mass Spectrometry (MS) for more comprehensive gas analysis.[4][5]

Experimental Protocols

Below are detailed methodologies for key experiments to analyze the thermal decomposition of this compound.

Protocol 1: Thermogravimetric Analysis Coupled with Evolved Gas Analysis (TGA-EGA)

This protocol is designed to determine the thermal stability and identify the gaseous decomposition products.

1. Instrumentation:

  • Thermogravimetric Analyzer (TGA) coupled to a Mass Spectrometer (MS) and/or a Fourier-Transform Infrared Spectrometer (FTIR).

2. Procedure:

  • Sample Preparation: Accurately weigh approximately 3 mg of this compound into a TGA crucible.

  • TGA Parameters:

    • Atmosphere: High-purity nitrogen or dry air at a constant flow rate (e.g., 50 mL/min).

    • Heating Program: Ramp from room temperature to 450°C at a heating rate of 10°C/min.[5]

  • EGA Parameters:

    • MS: Set the mass spectrometer to scan a mass-to-charge ratio (m/z) range relevant for expected products (e.g., m/z 10-200).

    • FTIR: Continuously collect infrared spectra of the evolved gases.

  • Data Analysis:

    • Correlate the weight loss steps in the TGA curve with the detection of specific gases by MS and FTIR.

    • Identify the gases based on their mass spectra and characteristic infrared absorption bands.

Visualizations

Experimental Workflow for Thermal Decomposition Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Thermal Analysis cluster_detection Evolved Gas Analysis (EGA) cluster_data Data Interpretation sample This compound Sample tga Thermogravimetric Analysis (TGA) sample->tga ms Mass Spectrometry (MS) tga->ms Evolved Gases ftir FTIR Spectroscopy tga->ftir Evolved Gases data_analysis Correlate Weight Loss with Gas Identification ms->data_analysis ftir->data_analysis decomposition_pathway cluster_primary Primary Decomposition cluster_secondary Secondary Products / Reactions parent This compound nh3 Ammonia (NH3) parent->nh3 cs2 Carbon Disulfide (CS2) parent->cs2 h2s Hydrogen Sulfide (H2S) parent->h2s hncs Isothiocyanic Acid (HNCS) parent->hncs nh2cn Cyanamide (NH2CN) parent->nh2cn sox_nox SOx / NOx (in air) cs2->sox_nox Oxidation

References

Technical Support Center: Managing Allergenicity of DCC and its Urea Byproducts in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N'-dicyclohexylcarbodiimide (DCC) and its byproduct, N,N'-dicyclohexylurea (DCU).

Frequently Asked Questions (FAQs)

Q1: What are DCC and DCU, and why are they a concern in the laboratory?

A1: N,N'-dicyclohexylcarbodiimide (DCC) is a potent coupling agent widely used in organic synthesis, particularly for the formation of amide and ester bonds in peptide synthesis. N,N'-dicyclohexylurea (DCU) is the primary byproduct of DCC-mediated coupling reactions. The main concern with DCC is its well-documented allergenicity; it is a potent skin sensitizer that can cause allergic contact dermatitis.[1][2] While DCU is generally considered less reactive, its potential allergenicity is not well-characterized. Both compounds can contaminate final products and require specific procedures for their handling, detection, and removal.

Q2: What are the symptoms of an allergic reaction to DCC?

A2: Exposure to DCC can lead to a range of symptoms, primarily affecting the skin and respiratory system. These include:

  • Skin: Redness, itching, rash, hives, and in severe cases, blistering and chemical burns.[1][3]

  • Respiratory: Irritation of the mucous membranes and upper respiratory tract.[4]

  • Eyes: Severe irritation and risk of serious damage.[3]

It is crucial to seek medical attention if you suspect an allergic reaction to DCC.

Q3: Is the byproduct, DCU, also an allergen?

A3: Currently, there is limited specific data on the allergenicity of N,N'-dicyclohexylurea (DCU). The primary focus of occupational health concerns has been on the parent compound, DCC. While DCU is a urea, a class of compounds not typically associated with strong allergenicity, its potential to elicit an immune response, particularly in individuals already sensitized to DCC, cannot be entirely ruled out without further toxicological studies. Researchers should handle DCU with care, assuming it may pose a risk until more definitive data is available.

Q4: What are the recommended personal protective equipment (PPE) when working with DCC?

A4: A comprehensive PPE strategy is essential to minimize exposure to DCC. The following should be worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile or PVC) are mandatory. It is recommended to double-glove, especially when handling pure DCC or concentrated solutions.[1]

  • Eye Protection: Chemical safety goggles and a face shield should be used to protect against splashes and dust.[1]

  • Lab Coat: A lab coat, preferably a disposable one, should be worn to protect skin and clothing.

  • Respiratory Protection: When working with solid DCC or in situations where dust or aerosols may be generated, a NIOSH-approved respirator is recommended.[3]

Q5: How should I dispose of waste containing DCC and DCU?

A5: DCC and DCU waste should be treated as hazardous chemical waste.[5]

  • Segregation: Keep DCC and DCU waste separate from other waste streams.

  • Labeling: Clearly label waste containers with "Hazardous Waste" and the chemical names (N,N'-dicyclohexylcarbodiimide and N,N'-dicyclohexylurea).[6]

  • Containers: Use leak-proof, sealable containers for both solid and liquid waste.[6]

  • Disposal: Follow your institution's specific hazardous waste disposal procedures. Do not dispose of DCC or DCU down the drain.[7] Empty containers that held DCC should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[8]

Troubleshooting Guides

Problem 1: I've spilled DCC in the lab. What should I do?

Solution:

  • Evacuate and Isolate: Immediately evacuate the spill area and restrict access.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the hood running.

  • Personal Protective Equipment: Before cleaning, don appropriate PPE, including a respirator, chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

  • Containment: For liquid spills, use an inert absorbent material to contain the spill. For solid spills, carefully sweep or scoop the material to avoid generating dust.

  • Neutralization (for small spills): For small spills, you can consider deactivating DCC by reacting it with a solution of a weak acid like acetic acid in an appropriate solvent (e.g., dichloromethane) to convert it to DCU. However, this should be done with caution and only by trained personnel.

  • Cleanup: Collect the absorbed or swept material into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., acetone or ethanol) followed by soap and water.[9][10] All cleaning materials should be disposed of as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Problem 2: I suspect I am developing a sensitivity to DCC. What are the next steps?

Solution:

  • Stop Exposure: Immediately cease all work with DCC.

  • Seek Medical Advice: Consult with an occupational health physician or an allergist. Inform them about your work with DCC and your symptoms.

  • Inform Supervisor: Notify your supervisor of your health concerns.

  • Review Handling Procedures: With your supervisor and EHS, review your laboratory's standard operating procedures for handling DCC to identify any potential for exposure.

  • Consider Alternatives: If a DCC allergy is confirmed, explore alternative coupling reagents that do not contain DCC, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which has a water-soluble urea byproduct.[11]

Problem 3: I am having difficulty removing DCU from my reaction product.

Solution:

The removal of DCU is primarily based on its low solubility in many organic solvents.

  • Filtration: If DCU has precipitated from the reaction mixture, it can be removed by filtration. Cooling the reaction mixture can often promote further precipitation.

  • Solvent Trituration/Washing: Wash the crude product with a solvent in which your product is soluble but DCU is not. Common solvents for this purpose include diethyl ether, acetonitrile, or cold dichloromethane.[12]

  • Column Chromatography: While sometimes challenging, flash column chromatography can be used to separate your product from DCU. A careful selection of the eluent system is crucial.

  • Aqueous Extraction (for EDC byproduct): If you use a water-soluble carbodiimide like EDC, its urea byproduct can be easily removed with an aqueous workup.

Data Presentation

Table 1: Occupational Exposure Limits for N,N'-dicyclohexylcarbodiimide (DCC)

OrganizationLimit TypeValueNotes
OSHA (PEL)TWA (Total Dust)15 mg/m³As "Inert or Nuisance Dust".[1] Not a chemical-specific limit.
OSHA (PEL)TWA (Respirable Fraction)5 mg/m³As "Inert or Nuisance Dust".[1] Not a chemical-specific limit.
ACGIH (TLV)TWANot EstablishedACGIH has not established a specific TLV for DCC.[1]
NIOSH (REL)TWANot EstablishedNIOSH has not established a specific REL for DCC.[13]

TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; REL: Recommended Exposure Limit.

Experimental Protocols

Protocol 1: HPLC Method for Detection and Quantification of DCC and DCU

This protocol provides a general method for the simultaneous detection and quantification of DCC and DCU using High-Performance Liquid Chromatography (HPLC).

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • DCC and DCU reference standards

  • Sample containing DCC and/or DCU

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water. A common starting point is a gradient elution.

  • Standard Solution Preparation:

    • Accurately weigh a known amount of DCC and DCU reference standards.

    • Dissolve them in a suitable solvent (e.g., acetonitrile) to prepare stock solutions of known concentrations.

    • Prepare a series of calibration standards by diluting the stock solutions to different concentrations.

  • Sample Preparation:

    • Dissolve a known amount of the sample in a suitable solvent.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Analysis:

    • Set the HPLC parameters as follows (these may need optimization for your specific instrument and sample):

      • Column: C18 reversed-phase column

      • Mobile Phase: Gradient of acetonitrile and water

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: 210 nm

      • Injection Volume: 10 µL

    • Inject the calibration standards to generate a calibration curve.

    • Inject the prepared sample.

  • Data Analysis:

    • Identify the peaks for DCC and DCU in the sample chromatogram by comparing their retention times with the standards.

    • Quantify the amount of DCC and DCU in the sample by using the calibration curve.

Protocol 2: Decontamination of Laboratory Surfaces Contaminated with DCC

This protocol outlines the steps for cleaning and decontaminating laboratory surfaces after working with DCC.

Materials:

  • Personal Protective Equipment (PPE): double gloves, safety goggles, face shield, lab coat

  • Absorbent pads

  • 70% Ethanol or Acetone

  • Soap and water

  • Hazardous waste bags

Procedure:

  • Preparation: Before starting the decontamination, ensure you are wearing the appropriate PPE.

  • Initial Wipe: Using an absorbent pad wetted with 70% ethanol or acetone, wipe down all surfaces where DCC was handled. This includes the fume hood sash, work surface, and any equipment.

  • Collect Waste: Place the used absorbent pads into a hazardous waste bag.

  • Second Wipe: With a new absorbent pad wetted with 70% ethanol or acetone, perform a second wipe of all surfaces.

  • Collect Waste: Dispose of the used absorbent pad in the hazardous waste bag.

  • Soap and Water Wash: Wash all surfaces with soap and water.

  • Final Rinse: Rinse the surfaces with water.

  • Drying: Allow the surfaces to air dry or wipe them with a clean paper towel.

  • Waste Disposal: Seal the hazardous waste bag and dispose of it according to your institution's guidelines.

Mandatory Visualizations

DCC_Allergic_Response cluster_skin Skin Exposure cluster_dc Dendritic Cell Activation cluster_lymph T-Cell Activation (Lymph Node) cluster_response Allergic Response (Re-exposure) DCC DCC (Hapten) SkinProtein Skin Protein DCC->SkinProtein Covalent Binding HaptenProtein Hapten-Protein Complex SkinProtein->HaptenProtein DC Immature Dendritic Cell HaptenProtein->DC Uptake & Processing ActivatedDC Activated Dendritic Cell (APC) DC->ActivatedDC Maturation NaiveTCell Naive T-Cell ActivatedDC->NaiveTCell Antigen Presentation EffectorTCell Effector T-Cell NaiveTCell->EffectorTCell Proliferation & Differentiation CytokineRelease Cytokine Release (e.g., IFN-γ, TNF-α) EffectorTCell->CytokineRelease Activation Inflammation Inflammation (Dermatitis) CytokineRelease->Inflammation

Caption: Signaling pathway of DCC-induced allergic contact dermatitis.

DCU_Removal_Workflow Start Crude Reaction Mixture (Product + DCU) Precipitation Cool Reaction Mixture (e.g., 0-4°C) Start->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Filtrate Filtrate (Product in Solution) Filtration->Filtrate Solid Solid (Precipitated DCU) Filtration->Solid Analysis HPLC Analysis of Filtrate Filtrate->Analysis DCU_Waste DCU Waste Solid->DCU_Waste PureProduct Pure Product Analysis->PureProduct DCU Removed

Caption: Experimental workflow for DCU removal and analysis.

Troubleshooting_DCC_Exposure Start Suspected DCC/DCU Exposure Symptoms Are there symptoms of exposure (skin rash, respiratory irritation)? Start->Symptoms Medical Seek Immediate Medical Attention Symptoms->Medical Yes NoSymptoms No Immediate Symptoms Symptoms->NoSymptoms No Report Report Incident to Supervisor/EHS Medical->Report Decontaminate Decontaminate Affected Area (if known) NoSymptoms->Decontaminate Decontaminate->Report Review Review Handling Procedures and PPE Usage Report->Review Continue Continue Work with Caution Review->Continue

Caption: Troubleshooting guide for suspected DCC/DCU exposure.

References

Technical Support Center: Nanosuspension Formulation for Enhanced Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the formulation of nanosuspensions to improve the bioavailability of poorly soluble compounds.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the preparation, characterization, and storage of nanosuspensions.

Problem Potential Cause(s) Recommended Solution(s)
Physical Instability: Particle Aggregation/Agglomeration Insufficient stabilizer concentration or inappropriate stabilizer type. High surface energy of nanoparticles. Changes in temperature during storage.Optimize stabilizer type (steric, electrostatic, or electrosteric) and concentration.[1][2][3] Use a combination of stabilizers. Control storage temperature; refrigeration at 4-5°C is often recommended.[1][2] Convert the nanosuspension to a solid dosage form (e.g., through lyophilization or spray drying) for long-term stability.[4][5]
Physical Instability: Crystal Growth (Ostwald Ripening) The drug exists in an amorphous or partially amorphous state. Temperature fluctuations. Broad particle size distribution.Anneal the nanosuspension to convert the amorphous fraction to a more stable crystalline form. Maintain a narrow particle size distribution (Polydispersity Index < 0.25).[6] Store at a constant, controlled temperature.[7] Lyophilization with a suitable cryoprotectant can prevent crystal growth during storage.[8]
Physical Instability: Sedimentation and Caking High density of the drug compared to the dispersion medium. Insufficient viscosity of the external phase. Particle aggregation.Decrease the particle size of the drug.[9] Increase the viscosity of the dispersion medium by adding viscosity-modifying agents. Ensure proper stabilization to prevent aggregation, which leads to faster sedimentation.[9]
Chemical Instability: Hydrolysis or Oxidation The drug is susceptible to degradation in an aqueous environment. Exposure to light or oxygen. pH of the dispersion medium.Adjust the pH of the nanosuspension to a range where the drug is most stable.[1] Store the nanosuspension in light-resistant containers and purge with an inert gas (e.g., nitrogen) to prevent oxidation. Consider preparing the nanosuspension in a non-aqueous medium if the drug is extremely water-labile.
Ineffective Particle Size Reduction Incorrect parameters for the chosen production method (e.g., pressure, milling time, bead size). High viscosity of the drug concentrate. Drug properties (e.g., hardness).Optimize the parameters of the production method (e.g., increase homogenization pressure or cycles, reduce milling bead size, increase milling time).[10] Dilute the pre-suspension to a lower viscosity. For top-down methods, consider a pre-milling step to reduce the initial particle size.
Contamination from Milling Media (Top-Down Methods) Erosion of milling beads or chamber walls.Use high-density, erosion-resistant milling media (e.g., yttrium-stabilized zirconium dioxide). Optimize milling time and intensity to reduce mechanical stress.
Residual Solvents (Bottom-Up Methods) Incomplete removal of organic solvents used in precipitation or emulsification techniques.Employ efficient solvent removal techniques such as evaporation under reduced pressure, dialysis, or diafiltration.[11] Select solvents with low boiling points for easier removal.
Issues with Sterilization Particle aggregation or changes in particle size due to heat (autoclaving). Clogging of filters during sterile filtration. Degradation of the drug or excipients by irradiation.For heat-sensitive formulations, use sterile filtration with a 0.22 µm filter if the particle size is sufficiently small.[8][12] If autoclaving, include protective agents like surfactants or tonicity agents.[12] Gamma irradiation can be an alternative, but its effect on the drug and excipients must be validated.[8]

Frequently Asked Questions (FAQs)

Formulation and Preparation

Q1: What are the key differences between top-down and bottom-up approaches for preparing nanosuspensions?

Top-down methods involve the disintegration of larger drug crystals into nanoparticles.[4] Common techniques include high-pressure homogenization and media milling. These methods are generally applicable to a wide range of drugs. Bottom-up approaches involve the precipitation of dissolved drug molecules into nanoparticles.[4] Techniques include anti-solvent precipitation and emulsion-solvent evaporation. These methods require the drug to be soluble in at least one solvent.[11]

Q2: How do I select an appropriate stabilizer for my nanosuspension?

The choice of stabilizer is critical for the physical stability of the nanosuspension.[10] Stabilizers can be steric (e.g., polymers like HPMC, PVP), electrostatic (e.g., ionic surfactants like sodium dodecyl sulfate), or a combination (electrosteric). The selection depends on the drug's properties, the intended route of administration, and the required stability. A combination of stabilizers often provides better stability than a single agent.[13]

Q3: What is the ideal particle size range for a nanosuspension to improve bioavailability?

Generally, a particle size in the range of 200 to 600 nm is targeted.[4] The reduction in particle size increases the surface area, leading to a higher dissolution rate and improved bioavailability.[14] For intravenous administration, the particle size should ideally be below 1 µm to avoid capillary blockage.

Characterization

Q4: What are the essential characterization techniques for a nanosuspension?

Key characterization techniques include:

  • Particle Size and Polydispersity Index (PDI): Measured using Photon Correlation Spectroscopy (PCS) or Laser Diffraction (LD).[6][15] A narrow PDI (typically < 0.25) is desirable.[6]

  • Zeta Potential: Indicates the surface charge of the nanoparticles and predicts the electrostatic stability. A zeta potential of at least ±30 mV is generally required for good stability.[5]

  • Crystalline State: Assessed using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to determine if the particle size reduction process has induced any changes from the crystalline to amorphous state.[15]

  • Particle Morphology: Visualized using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).[15]

Q5: How does zeta potential relate to the stability of a nanosuspension?

Zeta potential measures the magnitude of the electrostatic repulsive forces between adjacent, similarly charged particles in a dispersion. A higher absolute zeta potential value (e.g., > ±30 mV) indicates greater repulsion, which helps prevent particle aggregation and enhances the physical stability of the nanosuspension.[5]

Stability and Storage

Q6: What is Ostwald ripening and how can it be prevented?

Ostwald ripening is a phenomenon where smaller particles in a dispersion dissolve and then redeposit onto larger particles, leading to an overall increase in particle size over time.[7] This can be minimized by ensuring a uniform and narrow particle size distribution, using appropriate stabilizers to inhibit dissolution, and storing the nanosuspension at a constant, low temperature.[7]

Q7: How can I improve the long-term stability of my nanosuspension?

For long-term stability, liquid nanosuspensions can be converted into solid forms.[5] Lyophilization (freeze-drying) with cryoprotectants (e.g., mannitol, trehalose) or spray drying are common techniques to produce a stable powder that can be reconstituted before use.[5][8]

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension using High-Pressure Homogenization (Top-Down)
  • Preparation of Pre-suspension: Disperse the poorly soluble drug (e.g., 1-5% w/v) in an aqueous solution containing a suitable stabilizer (e.g., 0.5-2% w/v).

  • High-Shear Mixing: Subject the suspension to high-shear mixing for 15-30 minutes to ensure uniform wetting and dispersion of the drug particles.

  • High-Pressure Homogenization: Pass the pre-suspension through a high-pressure homogenizer.

    • Apply a pressure of 1000-1500 bar.

    • Perform 10-20 homogenization cycles.

    • Maintain the temperature of the product chamber at 4-10°C to dissipate heat generated during the process.

  • Characterization: Analyze the resulting nanosuspension for particle size, PDI, and zeta potential.

Protocol 2: Preparation of a Nanosuspension using Anti-Solvent Precipitation (Bottom-Up)
  • Drug Solution Preparation: Dissolve the poorly soluble drug in a suitable organic solvent (e.g., acetone, ethanol) to prepare a saturated or near-saturated solution.[16]

  • Anti-Solvent Preparation: Prepare an aqueous solution containing a stabilizer (e.g., a surfactant or polymer). This will act as the anti-solvent.

  • Precipitation: Add the drug solution to the anti-solvent solution under constant stirring (e.g., using a magnetic stirrer or a high-shear mixer). The rapid change in solvent polarity will cause the drug to precipitate as nanoparticles.

  • Solvent Removal: Remove the organic solvent from the nanosuspension, for example, by evaporation under reduced pressure.

  • Characterization: Characterize the final nanosuspension for particle size, PDI, zeta potential, and residual solvent content.

Visualizations

experimental_workflow_top_down cluster_0 Step 1: Pre-suspension Preparation cluster_1 Step 2: Particle Size Reduction cluster_2 Step 3: Characterization drug Poorly Soluble Drug pre_suspension Pre-suspension drug->pre_suspension stabilizer_solution Aqueous Stabilizer Solution stabilizer_solution->pre_suspension homogenizer High-Pressure Homogenizer pre_suspension->homogenizer nanosuspension Nanosuspension homogenizer->nanosuspension characterization Particle Size Zeta Potential PDI nanosuspension->characterization

Caption: Workflow for Top-Down Nanosuspension Preparation.

experimental_workflow_bottom_up cluster_0 Step 1: Solution Preparation cluster_1 Step 2: Precipitation cluster_2 Step 3: Post-Processing & Characterization drug_solution Drug in Organic Solvent precipitation Precipitation under Stirring drug_solution->precipitation anti_solvent Aqueous Stabilizer Solution (Anti-solvent) anti_solvent->precipitation solvent_removal Solvent Removal precipitation->solvent_removal nanosuspension Nanosuspension solvent_removal->nanosuspension characterization Particle Size Zeta Potential PDI nanosuspension->characterization

Caption: Workflow for Bottom-Up Nanosuspension Preparation.

troubleshooting_logic start Instability Observed (e.g., Aggregation) check_stabilizer Is Stabilizer Concentration and Type Optimal? start->check_stabilizer optimize_stabilizer Optimize Stabilizer check_stabilizer->optimize_stabilizer No check_pdi Is Particle Size Distribution Broad? check_stabilizer->check_pdi Yes optimize_stabilizer->check_stabilizer optimize_process Optimize Homogenization/ Milling Parameters check_pdi->optimize_process Yes check_storage Are Storage Conditions Controlled? check_pdi->check_storage No optimize_process->check_pdi control_storage Store at Constant Low Temperature check_storage->control_storage No stable_suspension Stable Nanosuspension check_storage->stable_suspension Yes control_storage->check_storage lyophilize Consider Lyophilization for Long-Term Stability stable_suspension->lyophilize

Caption: Troubleshooting Logic for Nanosuspension Instability.

References

Validation & Comparative

A Researcher's Guide to DCC Alternatives: Eliminating Dicyclohexylurea (DCU) Formation in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of coupling reagent is a critical determinant of reaction efficiency, product purity, and ease of purification. While dicyclohexylcarbodiimide (DCC) has historically been a widely used reagent due to its low cost and effectiveness, its significant drawback is the formation of a highly insoluble byproduct, dicyclohexylurea (DCU).[1][2][3][4] This insolubility complicates the purification process, particularly in solid-phase peptide synthesis (SPPS), where the DCU precipitate can be difficult to remove from the resin.[1][3][4] This guide provides an objective comparison of common chemical alternatives to DCC that circumvent the issue of DCU formation, supported by experimental data and detailed methodologies.

Performance Comparison of DCC Alternatives

The selection of an appropriate coupling reagent is pivotal for optimizing peptide synthesis, influencing key parameters such as yield, purity, and the preservation of stereochemical integrity (racemization). The following table summarizes the performance of prominent alternatives to DCC. It is important to note that performance can be sequence-dependent, and the data presented is a composite from various studies to provide a comparative overview.[1][5]

Coupling Reagent/MethodByproduct(s)Byproduct SolubilityTypical YieldPurityRacemization SuppressionKey AdvantagesKey Disadvantages
DCC/Additive Dicyclohexylurea (DCU)Insoluble in most organic solvents[1][2][3]Good-ExcellentGoodGoodLow cost, effective for many standard couplings.[1]Insoluble DCU complicates purification, especially in SPPS; DCC is a known allergen.[1][6]
DIC/Additive Diisopropylurea (DIU)Soluble in many organic solvents (e.g., DMF, DCM)[1][2][3][7]Good-ExcellentGood-ExcellentGood-ExcellentDIU is more soluble than DCU, simplifying work-up; DIC is a liquid and easy to handle.[1][3]Complete removal of DIU can still be challenging without chromatography.
EDC/Additive 1-ethyl-3-(3-dimethylaminopropyl)ureaWater-soluble[8][9]Good-ExcellentGood-ExcellentGoodWater-soluble byproduct is easily removed by aqueous extraction, ideal for biological applications.[8][9]Less reactive than DCC; O-acylisourea intermediate is unstable in aqueous solutions.[10][11]
HATU/Base Tetramethylurea, HOAtWater-soluble/Organic solvent-soluble[1]Very HighVery HighExcellentHighly reactive and efficient, especially for difficult couplings and sterically hindered amino acids; faster reaction rates.[1][12]Based on the potentially explosive HOAt; higher cost.[1][11]
HBTU/Base Tetramethylurea, HOBtWater-soluble/Organic solvent-solubleHighHighGoodEfficient coupling reagent with reduced racemization when HOBt is added.[7]Less reactive and slower than HATU, with a higher risk of epimerization for difficult sequences.
PyBOP/Base Hexamethylphosphoramide (HMPA), HOBtWater-soluble/Organic solvent-solubleVery HighVery HighExcellentHighly effective at suppressing racemization, particularly for sensitive amino acids.[5]Forms the toxic byproduct HMPA.
COMU/Base Morpholine-based urea, OxymaPureWater-soluble/Organic solvent-solubleVery HighVery HighExcellentHigh coupling efficiency comparable to HATU, with a better safety profile (avoids explosive HOBt/HOAt derivatives) and good solubility.[4][13]Higher cost compared to carbodiimides.

Mechanisms of Action

Understanding the underlying mechanisms of these coupling reagents is key to their effective application.

Carbodiimides (DCC, DIC, EDC): These reagents activate the carboxylic acid of an N-protected amino acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the free amine of another amino acid, forming the peptide bond. The key difference lies in the solubility of the resulting urea byproduct. Additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often used to suppress racemization and improve efficiency by converting the O-acylisourea into a more stable active ester.[2][8][14]

cluster_0 Carbodiimide Activation cluster_1 Byproduct Fate Amino_Acid_1 R1-COOH (N-Protected Amino Acid) O_Acylisourea O-Acylisourea Intermediate (Reactive) Amino_Acid_1->O_Acylisourea + Carbodiimide Carbodiimide R'-N=C=N-R'' (e.g., DCC, EDC) Carbodiimide->O_Acylisourea Peptide_Bond R1-CO-NH-R2 (Peptide) O_Acylisourea->Peptide_Bond + Amine Urea R'-NH-CO-NH-R'' (Byproduct) O_Acylisourea->Urea Amine H2N-R2 (Amino Acid/Peptide) Amine->Peptide_Bond DCU DCU (from DCC) Insoluble Precipitate Urea->DCU If R', R'' = Cyclohexyl Soluble_Urea Soluble Urea (from EDC/DIC) Urea->Soluble_Urea If R', R'' = Solubilizing Groups

Caption: Carbodiimide-mediated peptide bond formation and byproduct fate.

Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU are highly efficient activators.[1] The carboxylic acid reacts with HATU in the presence of a non-nucleophilic base (like DIPEA) to form a highly reactive OAt-active ester. The 7-azabenzotriazole (HOAt) moiety in HATU makes the resulting active ester more reactive than the OBt-ester formed by HBTU, leading to faster and more complete coupling reactions with a lower risk of racemization.[12]

G cluster_0 HATU Activation and Coupling Carboxylic_Acid R1-COOH (N-Protected Amino Acid) Active_Ester OAt-Active Ester (Highly Reactive) Carboxylic_Acid->Active_Ester + HATU HATU HATU + Base HATU->Active_Ester Peptide R1-CO-NH-R2 (Peptide) Active_Ester->Peptide + Amine Byproducts Tetramethylurea + HOAt Active_Ester->Byproducts Amine H2N-R2 (Amino Acid/Peptide) Amine->Peptide

Caption: Mechanism of peptide coupling using HATU.

Experimental Protocols

The following are representative protocols for peptide synthesis using common DCC alternatives.

This protocol describes a general procedure for coupling an N-protected amino acid to an amino acid ester in solution.[1]

Materials:

  • N-protected amino acid (1.0 eq)

  • Amino acid ester hydrochloride (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.0 eq)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1N HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the N-protected amino acid, amino acid ester hydrochloride, and HOBt in DCM or DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add DIPEA to the reaction mixture.

  • Add EDC portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude peptide.

  • Purify the crude peptide by column chromatography if necessary.

This protocol outlines a standard coupling cycle in Fmoc-based SPPS.[1]

Materials:

  • Resin with N-terminal deprotected peptide (1.0 eq)

  • Fmoc-protected amino acid (4.0 eq)

  • HATU (3.9 eq)

  • N,N-Diisopropylethylamine (DIPEA) (8.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Washing solvents (DMF, DCM)

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes. If starting a new sequence, perform Fmoc deprotection of the N-terminal amino acid on the resin using the deprotection solution.

  • Activation: In a separate vessel, dissolve the Fmoc-protected amino acid and HATU in DMF. Add DIPEA to this solution and pre-activate for 1-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 30-60 minutes at room temperature.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail.

  • Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

start Start: Resin-Bound Peptide (Fmoc-Protected) deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->deprotection wash1 2. Wash (DMF, DCM) deprotection->wash1 coupling 4. Coupling (Add activated mix to resin) wash1->coupling activation 3. Pre-activation (Fmoc-AA + HATU + DIPEA) activation->coupling wash2 5. Wash (DMF, DCM) coupling->wash2 end_cycle All Amino Acids Added? wash2->end_cycle end_cycle->deprotection No cleavage Cleavage from Resin & Side-Chain Deprotection end_cycle->cleavage Yes purification Purification (RP-HPLC) cleavage->purification final_peptide Final Peptide purification->final_peptide

Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).

Conclusion

Moving away from DCC to avoid the problematic dicyclohexylurea byproduct opens up a range of highly efficient and versatile coupling reagents.[1] Carbodiimides like DIC and EDC offer a direct solution by producing more soluble urea byproducts, with EDC being particularly advantageous for aqueous-phase reactions.[1][8] For more challenging syntheses, uronium/aminium and phosphonium salt reagents such as HATU, HBTU, and COMU generally provide superior coupling efficiencies, faster reaction rates, and better suppression of racemization, making them the preferred choice in modern SPPS.[1][4][12] The selection of the optimal reagent should be guided by the specific requirements of the synthesis, including the complexity of the peptide sequence, the scale of the reaction, cost considerations, and the desired purity of the final product.

References

A Comparative Analysis of the Inhibitory Potency of 1,3-Dicyclohexylurea (DCU) Against Other Soluble Epoxide Hydrolase (sEH) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with potent anti-inflammatory, vasodilatory, and analgesic properties.[1] By converting EETs to their less active diol forms, sEH diminishes their beneficial effects.[1] Consequently, the inhibition of sEH has become a promising therapeutic strategy for conditions like hypertension, inflammation, and pain.[2][3] 1,3-Dicyclohexylurea (DCU) is a potent and well-characterized sEH inhibitor.[1] This guide provides a comparative analysis of DCU's inhibitory potency against other notable sEH inhibitors, supported by quantitative data and detailed experimental methodologies, to inform researchers and drug development professionals.

Quantitative Comparison of sEH Inhibitor Potency

The efficacy of an sEH inhibitor is primarily quantified by its half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.[3] The following table summarizes the IC50 values for DCU and other representative sEH inhibitors, primarily from the urea class, against human soluble epoxide hydrolase (hsEH).

Inhibitor ClassRepresentative CompoundStructureHuman sEH IC50 (nM)Reference
Urea-Based1,3-Dicyclohexylurea (DCU) Cyclohexyl-NH-CO-NH-Cyclohexyl22 ± 3 [4]
Urea-Based1,3-DibenzylureaBenzyl-NH-CO-NH-Benzyl222[4]
Urea-Based1-Adamantyl-3-decylureaAdamantyl-NH-CO-NH-Decyl9.4[4]
Urea-BasedAPAU1-(1-Acetylpiperidin-4-yl)-3-(adamantan-1-yl)urea7.0[3]
Urea-Basedt-AUCBtrans-4-[4-(3-Adamantan-1-ylureido)cyclohexyloxy]benzoic acid1.3[3]
Urea-BasedAEPU1-Adamantanyl-3-(5-(2-(2-ethoxyethoxy)ethoxy)pentyl)urea1.1[3]
OtherAUDA12-(3-Adamantan-1-yl-ureido)-dodecanoic acid69[5]
OthersEH inhibitor-16Not specified2

Analysis: The data indicates that DCU is a potent sEH inhibitor with an IC50 value in the low nanomolar range.[4] While other urea-based inhibitors, particularly those with adamantyl moieties like t-AUCB and AEPU, exhibit even greater potency, DCU remains a benchmark compound due to its well-documented activity and use as a chemical probe.[3][6] The structural simplicity of DCU contrasts with more complex and highly potent inhibitors, making it a valuable tool for foundational research into sEH biology.[2]

sEH Signaling Pathway and Mechanism of Inhibition

Soluble epoxide hydrolase plays a pivotal role in the arachidonic acid cascade. Cytochrome P450 (CYP) epoxygenases convert arachidonic acid into biologically active EETs.[1] These EETs exert anti-inflammatory effects, in part by inhibiting the IKK complex, which is necessary for the activation of the transcription factor NF-κB.[1] By blocking sEH, inhibitors like DCU prevent the degradation of EETs into less active dihydroxyeicosatrienoic acids (DHETs), thereby enhancing the anti-inflammatory signaling of EETs.[1][2]

sEH_Signaling_Pathway cluster_nuc AA Arachidonic Acid CYP CYP Epoxygenase AA->CYP EETs EETs (Anti-inflammatory) CYP->EETs sEH sEH (Soluble Epoxide Hydrolase) EETs->sEH Metabolized by IKK IKK Complex EETs->IKK Inhibits DHETs DHETs (Less Active) sEH->DHETs DCU DCU / sEH Inhibitor DCU->sEH Inhibits NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to ProInflam Pro-inflammatory Gene Expression Nucleus->ProInflam Induces

The sEH signaling pathway and the inhibitory action of DCU.

Experimental Protocols

This protocol outlines a common in vitro method to determine the inhibitory potency of a compound against sEH.[1]

Materials:

  • Recombinant human sEH (hsEH)

  • sEH Assay Buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA)[6]

  • Fluorescent substrate, e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME)[1]

  • 1,3-Dicyclohexylurea (DCU)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Inhibitor Preparation: Prepare a concentrated stock solution of DCU in DMSO (e.g., 10 mM). Create a serial dilution series of DCU in DMSO to achieve a range of final assay concentrations.[6]

  • Enzyme Preparation: Dilute the recombinant hsEH stock to the desired working concentration in cold sEH Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.[2]

  • Assay Setup:

    • To the wells of a 96-well black microplate, add the assay buffer.

    • Add 1 µL of the diluted DCU, positive control inhibitor, or vehicle (DMSO) to the appropriate wells.

    • Include "no enzyme" controls to measure background fluorescence.[1]

    • Add the diluted sEH enzyme solution to all wells except the "no enzyme" controls.

    • Incubate the plate for 5 minutes at 30°C to allow for inhibitor-enzyme binding.[1][6]

  • Reaction Initiation: Prepare the fluorescent substrate solution in sEH Assay Buffer. Initiate the reaction by adding the substrate solution to all wells.[2]

  • Data Acquisition: Immediately place the plate in a fluorescence reader. Measure the increase in fluorescence in kinetic mode at appropriate excitation/emission wavelengths for a period of 15-30 minutes.[6]

Data Analysis:

  • Subtract the background fluorescence (from "no enzyme" wells) from all readings.[1]

  • Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.[6]

  • Calculate the percent inhibition for each DCU concentration relative to the vehicle (DMSO) control.[2]

  • Plot the percent inhibition versus the logarithm of the DCU concentration and fit the data to a four-parameter logistic (dose-response) curve to determine the IC50 value.[1][2]

Experimental_Workflow start Start prep 1. Reagent Preparation start->prep sub_prep1 Serial Dilution of DCU in DMSO prep->sub_prep1 sub_prep2 Dilution of sEH Enzyme & Substrate prep->sub_prep2 setup 2. Assay Plate Setup sub_prep1->setup sub_prep2->setup sub_setup Add Buffer, Inhibitor/Vehicle, and Enzyme to 96-well plate. Pre-incubate. setup->sub_setup initiate 3. Reaction Initiation sub_setup->initiate sub_initiate Add Fluorescent Substrate to all wells initiate->sub_initiate acquire 4. Data Acquisition sub_initiate->acquire sub_acquire Measure fluorescence increase in kinetic mode acquire->sub_acquire analyze 5. Data Analysis sub_acquire->analyze sub_analyze Calculate reaction rates. Determine % Inhibition. Fit dose-response curve. analyze->sub_analyze end Determine IC50 Value sub_analyze->end

Workflow for determining sEH inhibitor IC50 values.

References

EDC/NHS versus DCC: A comparison of peptide coupling efficiency and byproduct solubility

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, particularly in the realms of peptide synthesis and bioconjugation, the formation of a stable amide bond is a cornerstone reaction. The choice of coupling reagent is paramount to the success of this endeavor, directly impacting reaction efficiency, product purity, and the ease of purification. This guide provides an in-depth, objective comparison of two stalwart carbodiimide coupling agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), and N,N'-dicyclohexylcarbodiimide (DCC). This analysis is tailored for researchers, scientists, and drug development professionals, offering a clear comparison supported by available data and detailed experimental protocols.

At a Glance: Key Differences and Performance

While both EDC/NHS and DCC are effective at facilitating amide bond formation, their distinct physicochemical properties dictate their suitability for different applications. The primary distinctions lie in their solubility, the nature of their byproducts, and the optimal reaction conditions.

Table 1: Comparative Overview of EDC/NHS and DCC

FeatureEDC/NHSDCC
Solubility of Reagent Water-solubleInsoluble in water, soluble in many organic solvents
Typical Reaction Solvents Aqueous buffers (e.g., MES, PBS), Organic solvents (e.g., DMF, DMSO)Anhydrous organic solvents (e.g., DCM, DMF)
Byproduct 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU)N,N'-dicyclohexylurea (DCU)
Byproduct Solubility Water-solubleInsoluble in most organic solvents, slightly soluble in some
Byproduct Removal Aqueous extraction/washing, dialysisFiltration
Key Advantage Water-soluble byproduct simplifies purification in aqueous reactions.Easy removal of insoluble urea byproduct by filtration.
Key Disadvantage The O-acylisourea intermediate is prone to hydrolysis in aqueous solutions.The DCC reagent is a potent allergen and sensitizer.

Peptide Coupling Efficiency: A Look at the Data

A direct quantitative comparison of coupling efficiency between EDC/NHS and DCC is challenging due to the variability in reaction conditions, substrates, and solvent systems reported in the literature. However, we can glean insights from specific examples.

An optimized EDC-mediated synthesis of a protected Folic Acid NHS ester has been reported to achieve an excellent yield of 94%.[1] In a different study focusing on the synthesis of small peptides using DCC with 1-hydroxybenzotriazole (HOBt) in a THF-water solvent system, yields ranging from 77% to 90% were reported for various dipeptides.[2] For instance, the synthesis of one peptide yielded 85% of the crude product.[2] Another reaction yielded 80% of the desired product.[2]

It is crucial to note that these results are not from a head-to-head comparison and are influenced by the specific amino acid sequences and reaction protocols. Generally, EDC/NHS is favored for bioconjugation in aqueous media, where its water-solubility is a distinct advantage. DCC, often in combination with additives like HOBt to suppress racemization, remains a cost-effective and highly utilized reagent in traditional organic-phase peptide synthesis.[3][4]

Byproduct Solubility: A Critical Factor in Purification

The ease of removing the urea byproduct is a significant differentiator between the two methods. The choice of coupling agent can, therefore, be dictated by the desired purification strategy.

Table 2: Solubility of Coupling Reagent Byproducts

ByproductSolventSolubility
1-ethyl-3-(3-dimethylaminopropyl)urea (EDU) WaterSoluble[5][6][7]
ChloroformSlightly Soluble[5]
MethanolSlightly Soluble[5]
N,N'-dicyclohexylurea (DCU) WaterInsoluble (<1%)[2][8]
Dichloromethane (DCM)Sparingly Soluble
Dimethylformamide (DMF)Soluble
EthanolMore soluble than in water[2]
AcetonePartially Soluble[8][9]
Dimethyl Sulfoxide (DMSO)Soluble[9]

The high water solubility of EDU allows for its straightforward removal from the reaction mixture through simple aqueous extraction, which is particularly advantageous when working with water-soluble biomolecules.[6] Conversely, the low solubility of DCU in many common organic solvents allows for its removal by filtration, simplifying the workup in organic-phase synthesis.[1][6]

Reaction Mechanisms and Experimental Workflows

The fundamental mechanism for both EDC and DCC involves the activation of a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by a primary amine to form the amide bond.

EDC/NHS Coupling Pathway

In the EDC/NHS system, the addition of N-hydroxysuccinimide is crucial, especially in aqueous solutions. NHS reacts with the unstable O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This two-step process mitigates the hydrolysis of the active intermediate, thereby improving the coupling efficiency.[10]

EDC_NHS_Pathway cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Unstable) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC NHS_Ester NHS Ester (More Stable) O_Acylisourea->NHS_Ester + NHS NHS NHS Amide_Bond Amide Bond (R-CO-NH-R') NHS_Ester->Amide_Bond + Primary Amine Primary_Amine Primary Amine (R'-NH2) EDU EDU Byproduct (Water-Soluble)

EDC/NHS peptide coupling reaction pathway.
DCC Coupling Pathway

DCC functions similarly by activating the carboxylic acid. In peptide synthesis, an additive like HOBt is often included to form an active ester intermediate, which helps to increase reaction rates and suppress racemization, a common side reaction.

DCC_Pathway cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + DCC DCC DCC Amide_Bond Amide Bond (R-CO-NH-R') O_Acylisourea->Amide_Bond + Primary Amine Primary_Amine Primary Amine (R'-NH2) DCU DCU Byproduct (Insoluble)

DCC-mediated peptide coupling reaction pathway.

Experimental Protocols

The following are generalized protocols for peptide coupling using EDC/NHS and DCC. Optimization may be required for specific substrates and reaction conditions.

Experimental Workflow: EDC/NHS Coupling

EDC_Workflow Start Start Dissolve_Reactants Dissolve carboxylic acid, EDC, and NHS in buffer Start->Dissolve_Reactants Activate Activate carboxylic acid (15-30 min at RT) Dissolve_Reactants->Activate Add_Amine Add amine-containing molecule Activate->Add_Amine Couple Incubate for coupling (e.g., 2h at RT or overnight at 4°C) Add_Amine->Couple Quench Quench reaction (optional) Couple->Quench Purify Purify by aqueous extraction or dialysis Quench->Purify End End Purify->End

General experimental workflow for EDC/NHS coupling.

Methodology: EDC/NHS Coupling

  • Reagent Preparation: Equilibrate EDC and NHS to room temperature before use. Prepare fresh solutions in an appropriate buffer (e.g., MES buffer for activation, followed by PBS for coupling).

  • Activation: Dissolve the carboxylic acid-containing molecule in the activation buffer. Add EDC and NHS (typically in molar excess) to the solution and incubate for 15-30 minutes at room temperature.

  • Coupling: Add the amine-containing molecule to the activated carboxylic acid solution. Adjust the pH to 7.2-8.0 if necessary. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): Add a quenching reagent like hydroxylamine or 2-mercaptoethanol to deactivate any remaining active esters.

  • Purification: Remove the water-soluble EDU byproduct and excess reagents by aqueous workup, dialysis, or size-exclusion chromatography.

Experimental Workflow: DCC Coupling

DCC_Workflow Start Start Dissolve_Reactants Dissolve carboxylic acid and amine in anhydrous organic solvent Start->Dissolve_Reactants Cool Cool to 0°C Dissolve_Reactants->Cool Add_DCC Add DCC solution dropwise Cool->Add_DCC React Stir and allow to warm to RT Add_DCC->React Filter Filter to remove DCU precipitate React->Filter Purify Purify filtrate (e.g., extraction, chromatography) Filter->Purify End End Purify->End

General experimental workflow for DCC coupling.

Methodology: DCC Coupling

  • Reagent Preparation: Dissolve the carboxylic acid and the amine in an anhydrous organic solvent (e.g., DCM or DMF). If coupling to an alcohol, a catalytic amount of DMAP may be added.

  • Reaction Setup: Cool the solution to 0°C in an ice bath.

  • DCC Addition: Dissolve DCC (typically 1.1 equivalents) in a minimal amount of the anhydrous solvent and add it dropwise to the cooled reaction mixture.

  • Reaction: Allow the reaction to stir and slowly warm to room temperature. The insoluble DCU byproduct will precipitate out of the solution as the reaction progresses.

  • Purification: Once the reaction is complete, remove the precipitated DCU by filtration. The filtrate containing the desired amide product can then be further purified by standard techniques such as extraction and chromatography.

Conclusion: Making the Right Choice

The selection between EDC/NHS and DCC is not a matter of one being definitively superior to the other, but rather a decision based on the specific requirements of the synthesis.

  • Choose EDC/NHS when:

    • Working with water-soluble biomolecules or in aqueous environments.

    • A simple aqueous workup for byproduct removal is desired.

    • The substrates are sensitive and require mild reaction conditions.

  • Choose DCC when:

    • Performing reactions in anhydrous organic solvents.

    • A cost-effective reagent for large-scale synthesis is needed.

    • The insolubility of the DCU byproduct can be leveraged for easy purification by filtration.

By carefully considering the factors of solubility, efficiency, and ease of purification, researchers can select the optimal coupling reagent to achieve their synthetic goals with high yield and purity.

References

Navigating the Genotoxic Landscape: A Comparative Evaluation of 1,3-Dicyclohexylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to Mutagenicity and Genotoxicity Assessment

In the intricate world of chemical safety assessment, particularly within the rubber and polymer industries, 1,3-Dicyclohexylthiourea (DCTU) serves as a notable accelerator. However, its toxicological profile, specifically its potential for genotoxicity and mutagenicity, remains a subject of critical inquiry for researchers and drug development professionals. This guide provides an in-depth, comparative evaluation of DCTU, contextualized within the broader landscape of thiourea derivatives and alternative vulcanizing agents. We will dissect the experimental methodologies for assessing genotoxicity, analyze the available data, and present a logical framework for informed decision-making.

The Bedrock of Genotoxicity Testing: A Three-Pronged Approach

Before delving into the specifics of this compound, it is crucial to understand the foundational principles of genotoxicity assessment. Regulatory bodies like the Organisation for Economic Co-operation and Development (OECD) have established a battery of tests to comprehensively evaluate a substance's potential to damage genetic material.[1][2][3] This multi-faceted approach is necessary because no single assay can detect all types of genetic damage.[1] The standard test battery aims to identify gene mutations, chromosome damage, and aneuploidy.[1]

The core of this battery typically includes:

  • The Bacterial Reverse Mutation Assay (Ames Test): This initial screening tool assesses a chemical's ability to induce gene mutations in bacteria.[4][5][6]

  • In Vitro Mammalian Cell Assays: These tests evaluate chromosomal damage (clastogenicity) or changes in chromosome number (aneugenicity) in cultured mammalian cells. The most common are the Chromosomal Aberration Assay and the Micronucleus Test.[7][8][9]

  • In Vivo Assays: To understand the effects in a whole organism, in vivo tests like the Rodent Micronucleus Assay are employed. These account for metabolic activation and detoxification processes that occur in a living system.[10][11][12]

A positive result in any of these assays triggers further investigation and a weight-of-evidence approach to determine the overall genotoxic risk.

Evaluating this compound (DCTU): A Picture of Limited Data

Direct, publicly available data on the genotoxicity of this compound is sparse. A key finding indicates that DCTU was tested in a mutation assay using mouse lymphocyte cells at a concentration of 75 mg/L.[13] However, the results and full study details are not readily accessible in the provided search results.

A bioassay for carcinogenicity conducted by the National Toxicology Program found that under the conditions of the study, DCTU was not carcinogenic in mice and rats.[14] The study did note an increased incidence of follicular cell hyperplasia in the thyroid, which may suggest an endocrine-disrupting effect rather than a direct interaction with DNA.[14] This lack of comprehensive data necessitates a comparative analysis with structurally related compounds to infer potential hazards.

A Comparative Analysis: DCTU in the Context of Other Thioureas

To build a more complete toxicological picture, we can examine the data available for other thiourea-based compounds used in similar applications.

CompoundKey Genotoxicity Findings
This compound (DCTU) Limited data available. A mouse lymphocyte mutation assay has been conducted.[13] Not found to be carcinogenic in a two-year bioassay, but induced thyroid follicular cell hyperplasia.[14]
Ethylene Thiourea (ETU) Considered a weak genotoxic agent. It can induce gene mutations and structural chromosomal aberrations.[15] It has shown weak mutagenic activity in the Salmonella assay at high concentrations.[15] Classified as a mutagenic metabolite of ethylene bis-dithiocarbamate fungicides.[16]
N,N'-Diethylthiourea Not mutagenic in Salmonella typhimurium.[17] However, it was found to be mutagenic in mouse lymphoma L5178Y cells without metabolic activation and transformed Syrian hamster embryo cells in culture.[17]
N,N'-Diphenylthiourea Identified as a suspected reproductive toxicant and can cause skin sensitization.[18][19] Specific genotoxicity data is not detailed in the provided results.

This comparison suggests that while DCTU itself lacks extensive testing, other thiourea derivatives exhibit a range of genotoxic activities, from weak to positive in mammalian cell assays. This underscores the importance of conducting a full battery of tests on DCTU to definitively characterize its profile.

Beyond Thioureas: A Look at Safer Alternatives in Rubber Vulcanization

The rubber industry has been actively seeking alternatives to traditional accelerators due to health and environmental concerns, particularly the formation of carcinogenic nitrosamines.[20] Understanding these alternatives provides a broader context for risk assessment.

Accelerator ClassExamplesGenotoxicity/Safety Profile
Thioureas DCTU, ETU, DPTUVarying profiles, with some showing evidence of genotoxicity.[15][17]
Dithiocarbamates ZDEC, ZDMC, ZDBCCan generate carcinogenic nitrosamines.[20][21]
Thiazoles MBT, MBTSWidely used, generally considered safer than nitrosamine-forming accelerators.[21]
Sulfenamides CBS, TBBSOffer delayed action and are popular in the tire industry.[21]
Dithiophosphates Zinc dithiophosphateNitrosamine-free and offer good reversion resistance.[20]
Phenolic Resins Para-alkyl substituted phenolsForm stable carbon-carbon crosslinks and produce fewer extractables.[20][21]

The move towards non-nitrosamine generating accelerators like dithiophosphates and the use of alternative curing systems such as phenolic resins highlight the industry's commitment to reducing toxicological risks.[20]

Experimental Protocols: A Step-by-Step Guide to Genotoxicity Assessment

To ensure scientific integrity and reproducibility, genotoxicity assays must follow standardized protocols. Below are detailed methodologies for the core battery of tests, based on OECD guidelines.

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

This test evaluates the ability of a substance to induce reverse mutations at the histidine locus in several strains of Salmonella typhimurium.[4][5]

Experimental Workflow:

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation & Analysis strain_prep Prepare S. typhimurium Strains (e.g., TA98, TA100) mix Mix Bacteria, Test Compound, and S9 Mix (or buffer) strain_prep->mix s9_prep Prepare S9 Mix (for metabolic activation) s9_prep->mix test_compound Prepare Test Compound Concentrations test_compound->mix plate Pour mixture onto minimal glucose agar plates mix->plate incubate Incubate at 37°C for 48-72 hours plate->incubate count Count Revertant Colonies incubate->count analyze Analyze for Dose-Dependent Increase in Mutations count->analyze

Caption: Workflow of the Ames Test.

Methodology:

  • Strain Preparation: Grow cultures of the required S. typhimurium strains overnight.[22][23]

  • Metabolic Activation: Prepare the S9 fraction from the liver of induced rodents (e.g., rats treated with Aroclor 1254) to simulate mammalian metabolism.[6]

  • Exposure: In separate tubes, combine the bacterial culture, the test substance at various concentrations, and either the S9 mix or a buffer (for testing without metabolic activation).[4][23]

  • Plating: Add top agar to the mixture and pour it onto minimal glucose agar plates.[22]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[4]

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.[22]

In Vitro Chromosomal Aberration Assay - OECD 473

This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[8][24]

Experimental Workflow:

Chromosomal_Aberration_Workflow cluster_culture Cell Culture & Exposure cluster_harvest Cell Harvesting cluster_analysis Analysis cell_culture Culture Mammalian Cells (e.g., CHO, human lymphocytes) expose Expose cells to Test Compound (+/- S9 Mix) cell_culture->expose colcemid Add Colcemid to Arrest Cells in Metaphase expose->colcemid harvest Harvest Cells colcemid->harvest hypotonic Hypotonic Treatment harvest->hypotonic fix Fix Cells hypotonic->fix slide_prep Prepare Slides and Stain fix->slide_prep microscopy Microscopic Analysis of Metaphase Chromosomes slide_prep->microscopy score Score for Structural Aberrations microscopy->score

Caption: Workflow of the Chromosomal Aberration Assay.

Methodology:

  • Cell Culture: Maintain cultures of suitable mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.[8]

  • Exposure: Treat the cell cultures with at least three concentrations of the test substance, with and without S9 metabolic activation.[8]

  • Metaphase Arrest: Add a metaphase-arresting agent like Colcemid® to the cultures.[7]

  • Harvesting and Slide Preparation: Harvest the cells, subject them to hypotonic treatment, fix them, and drop them onto microscope slides.

  • Staining and Analysis: Stain the slides and analyze the metaphase cells under a microscope for structural chromosomal aberrations, such as breaks and exchanges.[25]

  • Interpretation: A statistically significant, dose-dependent increase in the percentage of cells with aberrations indicates a clastogenic effect.[8]

In Vivo Rodent Micronucleus Assay - OECD 474

This test detects damage to chromosomes or the mitotic apparatus in erythroblasts of rodents by analyzing for the presence of micronuclei in newly formed erythrocytes.[9][10]

Experimental Workflow:

Micronucleus_Assay_Workflow cluster_dosing Animal Dosing cluster_sampling Sample Collection cluster_analysis Analysis animal_prep Select Rodents (e.g., mice, rats) dosing Administer Test Compound (usually 2 doses, 24h apart) animal_prep->dosing sampling Collect Bone Marrow or Peripheral Blood 24h after last dose dosing->sampling slide_prep Prepare Smears and Stain sampling->slide_prep toxicity Assess Cytotoxicity (PCE/NCE ratio) sampling->toxicity microscopy Score Polychromatic Erythrocytes (PCEs) for Micronuclei slide_prep->microscopy analyze Statistical Analysis microscopy->analyze toxicity->analyze

Caption: Workflow of the In Vivo Micronucleus Assay.

Methodology:

  • Animal Dosing: Treat animals (typically mice or rats) with the test substance, usually via the intended route of human exposure, at three dose levels. A vehicle control and a positive control group are also included.[10]

  • Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after the last administration of the test substance.[10][26]

  • Slide Preparation: Prepare smears on microscope slides and stain them to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

  • Microscopic Analysis: Score a sufficient number of polychromatic erythrocytes (PCEs) for the presence of micronuclei.[10] The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined as a measure of cytotoxicity.

  • Data Interpretation: A statistically significant, dose-related increase in the frequency of micronucleated PCEs in treated animals compared to controls indicates that the substance is genotoxic in vivo.[10]

Conclusion: A Call for Comprehensive Testing

The evaluation of this compound reveals a significant data gap in its genotoxicity profile. While a long-term carcinogenicity bioassay was negative, the potential for mutagenic and clastogenic effects, as suggested by data on related thiourea compounds, cannot be dismissed. For researchers, scientists, and drug development professionals, this underscores a critical principle: reliance on limited data or surrogate information is insufficient for a comprehensive safety assessment.

References

Structure-activity relationship (SAR) studies of N,N-disubstituted thioureas

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of N,N-Disubstituted Thioureas: Structure-Activity Relationship (SAR) Studies

N,N-disubstituted thioureas are a versatile class of compounds exhibiting a wide range of biological activities, making them a subject of intense research in drug discovery. The structural framework of these molecules, characterized by a central thiourea core with two nitrogen atoms available for substitution, allows for extensive chemical modifications. These modifications significantly influence their pharmacokinetic and pharmacodynamic properties, leading to a broad spectrum of therapeutic applications, including antimicrobial, anticancer, and enzyme inhibitory activities.

This guide provides a comparative analysis of the structure-activity relationships of various N,N-disubstituted thioureas, supported by experimental data from multiple studies. We delve into how different substituents on the nitrogen atoms modulate the biological efficacy of these compounds against various targets.

Comparative Biological Activities of N,N-Disubstituted Thioureas

The biological activity of N,N-disubstituted thioureas is profoundly influenced by the nature of the substituents at the N and N' positions. The following tables summarize the quantitative data from various studies, highlighting the impact of different chemical moieties on their inhibitory and cytotoxic potentials.

Table 1: Urease Inhibitory Activity

Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori. The inhibition of this enzyme is a critical strategy for the treatment of peptic ulcers and other related gastric conditions.

Compound IDN-SubstituentN'-SubstituentIC50 (µM)Reference
1 4-QuinolonylPhenyl1.83 ± 0.79[1]
2 4-QuinolonylAllyl9.45 ± 0.08[1]
3 4-QuinolonylBenzyl11.21 ± 0.27[1]
4 Benzoic Acid derivative-1.67[2]
Thiourea (Standard) --21.00 ± 0.11[3]
Acetohydroxamic Acid (Standard) -->100[1]

SAR Insights: The data suggests that a quinolone moiety combined with a phenyl group at the N and N' positions, respectively, results in potent urease inhibition, significantly more effective than the standard inhibitor thiourea.[1] Benzoic acid-derived thioureas also show strong inhibitory activity.[2]

Table 2: Anticancer Activity

N,N-disubstituted thioureas have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Compound IDSubstituentsCell LineIC50 (µM)Reference
5 N-aryl, N'-pyridin-2-ylMCF-7 (Breast)1.3[4]
6 N-aryl, N'-pyridin-2-ylSkBR3 (Breast)0.7[4]
7 N,N'-bis(3,5-di-CF3-phenyl)MOLT-3 (Leukemia)5.07[5]
8 N,N'-bis(3,5-di-CF3-phenyl)HepG2 (Liver)16.28[5]
9 N-(5-chloro-2-hydroxybenzyl), N'-(4-hydroxybenzyl)B16-F10 (Melanoma)0.33[6]
10 m-bis-thiourea with 4-CF3HuCCA-1 (Bile Duct)14.47[5]
11 m-bis-thiourea with 3,5-di-CF3A549 (Lung)1.50[5]
Etoposide (Standard) -HepG2 (Liver)26.05[5]

SAR Insights: The presence of electron-withdrawing groups, such as trifluoromethyl (CF3), on the phenyl rings enhances anticancer activity.[5] Pyridyl substitution also leads to potent activity against breast cancer cell lines.[4] The substitution pattern on the phenyl rings plays a crucial role, with meta-substituted bis-thioureas showing promising results.[5]

Table 3: Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. N,N-disubstituted thioureas have shown promising activity against a range of bacteria and fungi.

Compound IDN-SubstituentN'-SubstituentOrganismMIC (µg/mL)Reference
12 BenzoylAlkyl/ArylBacillus subtilis3.1 - 6.3[7]
13 BenzoylAlkyl/ArylStaphylococcus aureus3.1 - 6.3[7]
14 BenzoylAlkyl/ArylMicrococcus luteus3.1 - 6.3[7]
15 Phenyl with meta-CF3Klebsiella pneumoniae-[8]
16 Phenyl with meta-CF3Escherichia coli-[8]
17 Phenyl with meta-CF3Salmonella typhi-[8]

SAR Insights: Benzoyl derivatives of thioureas exhibit potent and selective activity against Gram-positive bacteria.[7] The introduction of trifluoromethyl groups at the meta-position of the phenyl ring appears to enhance activity against Gram-negative bacteria.[8]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of N,N-disubstituted thioureas, it is essential to visualize the signaling pathways they modulate and the workflows of the experiments used to evaluate them.

SAR_Workflow General Workflow for SAR Studies cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start Starting Materials (Amines, Isothiocyanates) reaction Reaction (e.g., Reflux in Ethanol) start->reaction product N,N-Disubstituted Thiourea Derivatives reaction->product in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) product->in_vitro in_vivo In Vivo Models (Animal Studies) in_vitro->in_vivo data Collect Data (IC50, MIC) in_vitro->data sar Establish SAR data->sar optimization Lead Optimization sar->optimization cluster_synthesis cluster_synthesis optimization->cluster_synthesis

Caption: General workflow for structure-activity relationship (SAR) studies.

EGFR_HER2_Pathway EGFR/HER2 Signaling Pathway Inhibition cluster_downstream Downstream Signaling ligand Ligand (e.g., EGF) EGFR EGFR ligand->EGFR dimer EGFR-HER2 Heterodimerization EGFR->dimer HER2 HER2 HER2->dimer autophos Autophosphorylation dimer->autophos RAS RAS autophos->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK proliferation Cell Proliferation, Survival, Angiogenesis ERK->proliferation thiourea N,N-Disubstituted Thioureas thiourea->EGFR Inhibition thiourea->HER2 Inhibition

Caption: Inhibition of EGFR/HER2 signaling by N,N-disubstituted thioureas.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of N,N-disubstituted thioureas.

Urease Inhibition Assay (Indophenol Method)

This assay measures the production of ammonia from the hydrolysis of urea by urease.

  • Enzyme and Substrate Preparation: A solution of Jack bean or H. pylori urease (e.g., 10 U) and a solution of urea (e.g., 10 mM) are prepared in a phosphate buffer (pH 7.4).[1][8]

  • Incubation: In a 96-well plate, 25 µL of the urease solution is mixed with 25 µL of the test compound at various concentrations. The mixture is incubated at 37°C for 30 minutes.[1][8]

  • Reaction Initiation: 50 µL of the urea solution is added to each well to start the enzymatic reaction. The plate is incubated for another 30 minutes at 37°C.[8]

  • Color Development: 50 µL of phenol reagent (e.g., 127 mM phenol and 0.168 mM sodium nitroprusside) and 50 µL of alkali reagent (e.g., 125 mM NaOH and 0.168 mM NaOCl) are added to each well. The plate is incubated for 50 minutes at 37°C for color development.[1][8]

  • Measurement: The absorbance is measured at 630 nm using a microplate reader. The percentage of inhibition is calculated relative to a control without the inhibitor. IC50 values are determined from the dose-response curves.[1]

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then diluted to achieve a final concentration of about 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: A two-fold serial dilution of the test compound is prepared in a 96-well microplate containing Mueller-Hinton Broth (MHB).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.[9]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[9]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cells are seeded into a 96-well plate at a density of approximately 1 x 10^4 cells per well and allowed to attach for 24 hours.[9]

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. The plates are then incubated for a specified period (e.g., 24-72 hours).[9]

  • MTT Addition: 10-20 µL of MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[10]

  • Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader. The results are used to calculate the percentage of cell viability and the IC50 value of the compound.[10]

Conclusion

The structure-activity relationship studies of N,N-disubstituted thioureas reveal critical insights for the rational design of more potent and selective therapeutic agents. The versatility of the thiourea scaffold allows for fine-tuning of its biological activity by modifying the substituents on the nitrogen atoms. Aromatic and heterocyclic moieties, particularly those with electron-withdrawing groups, have been shown to enhance anticancer and antimicrobial activities. For enzyme inhibition, specific pharmacophoric features are required for optimal binding to the active site. The data and protocols presented in this guide serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the advancement of N,N-disubstituted thioureas as promising clinical candidates.

References

Unveiling the Anticancer Potential: A Comparative Analysis of Thiourea Derivatives and Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of more effective and selective cancer therapies, researchers are increasingly turning their attention to novel synthetic compounds. Among these, thiourea derivatives have emerged as a promising class of molecules demonstrating significant cytotoxic activity against a range of cancer cell lines. This guide provides a comprehensive comparison of the cytotoxic profiles of various thiourea derivatives against standard chemotherapeutic agents, supported by quantitative data, detailed experimental protocols, and visualizations of their mechanism of action.

Quantitative Analysis of Cytotoxic Activity

The efficacy of an anticancer agent is primarily quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cancer cell growth. A lower IC50 value indicates a more potent compound. The following table summarizes the IC50 values of several thiourea derivatives compared to standard chemotherapeutic drugs, doxorubicin and cisplatin, across various human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Standard Chemotherapeutic AgentCancer Cell LineIC50 (µM)
Thiourea Derivatives Standard Agents
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (Compound 4c)SW620 (Metastatic Colon Cancer)1.5[1]DoxorubicinHCT116 (Colon Cancer)8.29[2]
SW480 (Primary Colon Cancer)9.0[1]HepG2 (Liver Cancer)7.46[2]
K562 (Chronic Myelogenous Leukemia)6.3[1]MCF7 (Breast Cancer)4.56[2]
N¹,N³-disubstituted-thiosemicarbazone 7HCT116 (Colon Cancer)1.11[2]CisplatinSW480 (Colon Cancer)>83.0[3]
HepG2 (Liver Cancer)1.74[2]SW620 (Colon Cancer)26.5[3]
MCF7 (Breast Cancer)7.0[2]PC3 (Prostate Cancer)13.9[3]
1,3-bis(4-(trifluoromethyl)phenyl)thiourea (TKR15)A549 (Lung Cancer)0.21[4]K-562 (Leukemia)19.8[3]
N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea (DC27)A549 (Lung Cancer)2.5 - 12.9[5]GefitinibA549 (Lung Cancer)1.1 - 15.6[5]

The data clearly indicates that several thiourea derivatives exhibit comparable, and in some cases, superior cytotoxic activity to standard chemotherapeutic agents. For instance, N¹,N³-disubstituted-thiosemicarbazone 7 shows a significantly lower IC50 value against HCT116 colon cancer cells (1.11 µM) compared to doxorubicin (8.29 µM)[2]. Similarly, 1,3-bis(4-(trifluoromethyl)phenyl)thiourea demonstrates potent activity against the A549 lung cancer cell line with an IC50 of 0.21 µM[4].

Mechanism of Action: Targeting Key Signaling Pathways

Many thiourea derivatives exert their cytotoxic effects by inhibiting key signaling pathways that are often dysregulated in cancer. A prominent mechanism is the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). These receptors play a crucial role in cell proliferation, survival, and angiogenesis. The diagram below illustrates the EGFR signaling pathway and the point of inhibition by certain thiourea derivatives.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Thiourea Thiourea Derivatives Thiourea->EGFR SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Akt->Proliferation

Caption: EGFR signaling pathway and inhibition by thiourea derivatives.

As depicted, ligand binding to EGFR triggers a cascade of downstream signaling through the Ras/Raf/MEK/ERK and PI3K/Akt pathways, ultimately promoting cell proliferation and survival. Certain thiourea derivatives act as inhibitors of EGFR, blocking its activation and thereby halting these pro-cancerous signals[5].

Experimental Protocols

The cytotoxic activity and IC50 values presented in this guide are predominantly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.

Detailed MTT Assay Protocol

1. Cell Seeding:

  • Harvest cancer cells from culture and perform a cell count.

  • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the thiourea derivatives and standard chemotherapeutic agents in culture medium.

  • After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for another 48-72 hours under the same conditions.

3. MTT Addition and Incubation:

  • Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization:

  • Carefully remove the medium containing MTT from each well.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.

5. Absorbance Measurement and Data Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

The following diagram outlines the general workflow of the MTT assay.

MTT_Assay_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with compounds Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Solubilize formazan Incubate3->Solubilize Read Read absorbance at 570 nm Solubilize->Read Analyze Calculate % viability and IC50 Read->Analyze End End Analyze->End

Caption: Experimental workflow of the MTT cytotoxicity assay.

Conclusion

The presented data underscores the significant potential of thiourea derivatives as a novel class of anticancer agents. Their ability to exhibit potent cytotoxicity, in some cases surpassing that of established chemotherapeutic drugs, warrants further investigation. The targeted inhibition of key signaling pathways, such as the EGFR cascade, provides a mechanistic basis for their anticancer activity and offers opportunities for the development of more selective and effective cancer therapies. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to evaluate the cytotoxic properties of new chemical entities.

References

In vivo validation of the antihypertensive effects of 1,3-Dicyclohexylurea in animal models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo antihypertensive effects of 1,3-Dicyclohexylurea (DCU) against established antihypertensive agents. The information presented is based on experimental data from animal models of hypertension, offering a valuable resource for preclinical research and drug development.

Comparative Efficacy in Animal Models

The antihypertensive potential of 1,3-Dicyclohexylurea has been demonstrated in a well-established animal model of hypertension. When administered as a nanosuspension to rats with angiotensin II-induced hypertension, DCU elicited a significant reduction in blood pressure. To contextualize this finding, the following table summarizes the antihypertensive effects of DCU and other commonly used antihypertensive drugs in various rat models of hypertension. It is important to note that direct head-to-head comparative studies are limited, and the data presented for the comparator drugs are from different hypertensive models, which should be considered when interpreting the results.

CompoundDrug ClassAnimal ModelDose and AdministrationBlood Pressure Reduction
1,3-Dicyclohexylurea (DCU) Soluble Epoxide Hydrolase (sEH) InhibitorAngiotensin II-induced Hypertensive RatsNanosuspension, orally twice daily for 4 daysNearly 30 mmHg
Captopril ACE InhibitorSpontaneously Hypertensive Rats (SHR)Not specifiedMean Arterial Pressure reduced by ~59 mmHg (from 160 mmHg to 101 mmHg)[1]
Enalapril ACE Inhibitor(mREN-2)27 Transgenic Rats1 mg/kg, oral, daily for 5-7 weeksSystolic Blood Pressure reduced by 74 mmHg[2]
Losartan Angiotensin II Receptor Blocker (ARB)Spontaneously Hypertensive Rats (SHR)10 mg/kg/day, gavageMean Blood Pressure reduced from 178 mmHg to 132 mmHg

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the in vivo validation of antihypertensive compounds.

Animal Models of Hypertension
  • Angiotensin II-Induced Hypertension: This model is induced by continuous infusion of angiotensin II in normotensive rats, such as Sprague-Dawley rats. This method directly elevates blood pressure through the activation of the renin-angiotensin system, making it relevant for studying compounds that target this pathway.

  • Spontaneously Hypertensive Rat (SHR): This is a genetic model of hypertension that closely mimics human essential hypertension. These rats develop hypertension without any external induction.

  • (mREN-2)27 Transgenic Rat: This transgenic model overexpresses the mouse Ren-2 renin gene, leading to severe hypertension.

Drug Administration
  • 1,3-Dicyclohexylurea (DCU): Due to its poor aqueous solubility, DCU was formulated as a nanosuspension for oral administration. This formulation enhances its bioavailability.

  • Comparator Drugs (Captopril, Enalapril, Losartan): These are typically administered orally via gavage or in drinking water. The specific vehicle (e.g., water, saline) and dosing regimen vary depending on the study protocol.

Blood Pressure Measurement
  • Tail-Cuff Plethysmography (Non-invasive): This is a common method for repeated blood pressure measurements in conscious rats. The rat is placed in a restrainer, and a cuff with a sensor is placed on the tail.

  • Radiotelemetry (Invasive): This method involves the surgical implantation of a pressure-sensitive catheter into an artery (e.g., carotid or femoral artery) connected to a transmitter. It allows for continuous and accurate monitoring of blood pressure in conscious, freely moving animals.

Visualizing the Experimental Process and Mechanism of Action

To further elucidate the experimental design and the mechanism of action of 1,3-Dicyclohexylurea, the following diagrams are provided.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis A Selection of Animal Model (e.g., Angiotensin II-induced Hypertensive Rats) B Acclimatization Period A->B C Baseline Blood Pressure Measurement B->C D Drug Administration (e.g., 1,3-Dicyclohexylurea Nanosuspension) C->D E Control Group (Vehicle Administration) C->E F Continuous Blood Pressure Monitoring D->F E->F G Data Collection and Analysis F->G H Comparison of Blood Pressure Reduction G->H

Experimental workflow for in vivo antihypertensive studies.

signaling_pathway AA Arachidonic Acid P450 Cytochrome P450 Epoxygenase AA->P450 Metabolized by EETs Epoxyeicosatrienoic Acids (EETs) (Vasodilatory) P450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolyzed by Vasodilation Vasodilation & Blood Pressure Reduction EETs->Vasodilation Leads to DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs DCU 1,3-Dicyclohexylurea DCU->sEH Inhibits

References

Navigating Peptide Purity: A Comparative Guide to HPLC and Mass Spectrometry in the Presence of DCU

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical step in the journey from discovery to therapeutic application. A common challenge in this process is the presence of dicyclohexylurea (DCU), a byproduct of the widely used dicyclohexylcarbodiimide (DCC) coupling agent. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) methods for assessing peptide purity in the presence of DCU, complete with experimental data and detailed protocols to inform your analytical strategy.

The incomplete removal of DCU can interfere with downstream applications and compromise the quality of the final peptide product.[1] Its low solubility in many common organic solvents presents a significant purification challenge.[1] This guide explores the two primary analytical techniques employed to detect and quantify DCU, ensuring the integrity of your peptide preparations.

The Analytical Toolkit: HPLC and Mass Spectrometry at a Glance

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are powerful, often complementary, techniques for peptide analysis. HPLC separates components of a mixture based on their physicochemical properties, while mass spectrometry identifies and quantifies these components based on their mass-to-charge ratio.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Reversed-phase HPLC (RP-HPLC) is the most common chromatographic method for peptide purity assessment.[2] This technique separates molecules based on their hydrophobicity. A non-polar stationary phase (typically C8 or C18) retains hydrophobic molecules more strongly, while a polar mobile phase carries them through the column.[3] By gradually increasing the organic solvent content in the mobile phase (a gradient), compounds are eluted based on their hydrophobicity, with more hydrophobic compounds eluting later.

Ultra-Performance Liquid Chromatography (UPLC), a significant advancement in liquid chromatography, utilizes smaller stationary phase particles (sub-2 µm) and higher operating pressures.[4] This results in faster analysis times, improved resolution, and enhanced sensitivity compared to traditional HPLC.[5][6]

Mass Spectrometry (MS): Unveiling Molecular Identity

Mass spectrometry is an indispensable tool for confirming the molecular weight of the target peptide and identifying impurities. When coupled with HPLC (LC-MS), it provides a powerful two-dimensional analysis. The most common ionization techniques for peptide analysis are Electrospray Ionization (ESI) and, to a lesser extent, Atmospheric Pressure Chemical Ionization (APCI).

  • Electrospray Ionization (ESI): A soft ionization technique ideal for polar and ionizable molecules like peptides. ESI generates multiply charged ions, which allows for the analysis of large molecules on mass analyzers with a limited mass-to-charge range.[7][8]

  • Atmospheric Pressure Chemical Ionization (APCI): Better suited for neutral or less polar compounds.[8] While not the primary choice for peptides, it can be useful for analyzing less polar impurities like DCU, especially if they co-elute with the peptide of interest and cause ion suppression in ESI.[9]

Head-to-Head Comparison: HPLC vs. UPLC for Peptide-DCU Separation

The choice between conventional HPLC and UPLC can significantly impact the quality and efficiency of peptide purity analysis. UPLC generally offers superior performance in resolving the target peptide from impurities like DCU.

Performance MetricHPLCUPLCAdvantage
Resolution (Peptide vs. DCU) GoodExcellentUPLC provides sharper peaks and better separation of closely eluting compounds.[4][5]
Analysis Time 20-30 minutes5-10 minutesUPLC significantly reduces run times, increasing throughput.[6]
Sensitivity GoodExcellentUPLC's sharper peaks lead to higher signal-to-noise ratios and lower detection limits.[5]
Solvent Consumption HighLowShorter run times and lower flow rates in UPLC reduce solvent usage and waste.[6]
System Pressure Lower (up to 400 bar)Higher (up to 1000 bar)UPLC requires specialized instrumentation capable of handling high pressures.[4]

Mass Spectrometry Showdown: ESI vs. APCI for Peptide and DCU Analysis

For LC-MS analysis, the choice of ionization source is critical for achieving optimal sensitivity for both the peptide and any co-eluting impurities like DCU.

Ionization TechniqueAnalyte SuitabilitySensitivity for PeptidesSensitivity for DCUPotential for Ion Suppression
Electrospray Ionization (ESI) Polar, ionizable molecules (peptides)[7][8]HighModerateHigh, DCU can suppress peptide signal if co-eluting.[10][11]
Atmospheric Pressure Chemical Ionization (APCI) Less polar, neutral molecules[8]Low to ModerateHighLower than ESI.[10]

Experimental Protocols

Sample Preparation for HPLC and LC-MS Analysis

Proper sample preparation is crucial to remove the bulk of DCU and prevent column clogging.

  • Dissolution: Dissolve the crude peptide sample in a minimal amount of a solvent in which the peptide is soluble but DCU has low solubility (e.g., a mixture of acetonitrile and water).[3]

  • Precipitation and Filtration: Cool the solution to maximize DCU precipitation. Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove precipitated DCU and other particulates.[3] This is a critical step to protect the analytical column.[3]

  • Dilution: Dilute the filtered sample with the initial mobile phase to the desired concentration for injection.

Protocol 1: RP-HPLC Method for Peptide Purity Assessment with DCU

This protocol provides a starting point for separating a generic peptide from DCU. Optimization will be required based on the specific peptide's properties.

  • Instrumentation: Standard HPLC or UPLC system with UV detector.

  • Column: C18 reversed-phase column (e.g., for HPLC: 4.6 x 150 mm, 5 µm; for UPLC: 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile (ACN).

  • Gradient (Illustrative):

    • 0-2 min: 5% B

    • 2-22 min: 5-65% B (linear gradient)

    • 22-25 min: 65-95% B (linear gradient for column wash)

    • 25-27 min: 95% B

    • 27-28 min: 95-5% B (return to initial conditions)

    • 28-30 min: 5% B (equilibration)

  • Flow Rate: For HPLC: 1.0 mL/min; for UPLC: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 214 nm (for peptide bond) and 280 nm (for aromatic residues). DCU also has some absorbance at lower UV wavelengths (around 205-210 nm).[3]

  • Injection Volume: 10 µL.

Protocol 2: LC-MS Method for Peptide and DCU Identification

This method can be used to confirm the identity of the peptide and DCU.

  • LC System: UPLC system as described in Protocol 1. A mobile phase with formic acid instead of TFA is often preferred for better MS sensitivity.

    • Mobile Phase A: 0.1% Formic Acid in water.

    • Mobile Phase B: 0.1% Formic Acid in acetonitrile.

  • Mass Spectrometer: A tandem quadrupole or time-of-flight (TOF) mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MS Parameters (Illustrative):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/hr

    • Scan Range: m/z 100-2000

  • Data Acquisition: Full scan mode to detect the peptide and DCU. For quantification, Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) can be used, targeting the specific m/z of the peptide and DCU (for protonated DCU [M+H]⁺, m/z ≈ 225.19).[7]

Visualizing the Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC/UPLC System cluster_ms Mass Spectrometer (Optional) Dissolution Dissolve Crude Peptide Filtration Filter to Remove DCU Dissolution->Filtration Dilution Dilute for Injection Filtration->Dilution Injector Autosampler Dilution->Injector Inject Sample Pump Solvent Delivery Pump->Injector Column C18 Column Injector->Column Detector UV Detector Column->Detector IonSource ESI Source Column->IonSource Eluent to MS Data Data Detector->Data Chromatogram MassAnalyzer Mass Analyzer IonSource->MassAnalyzer MS_Detector Detector MassAnalyzer->MS_Detector MS_Detector->Data Mass Spectra caption Figure 1. Experimental workflow for peptide purity analysis.

Figure 1. Experimental workflow for peptide purity analysis.

Logic_Diagram Start Peptide Sample with DCU Impurity Purity_Question High Resolution and Throughput Needed? Start->Purity_Question HPLC HPLC Analysis Purity_Question->HPLC No UPLC UPLC Analysis Purity_Question->UPLC Yes ID_Confirmation Identity Confirmation Required? LC_MS LC-MS Analysis ID_Confirmation->LC_MS Yes Final_Report Purity and Identity Report ID_Confirmation->Final_Report No HPLC->ID_Confirmation UPLC->ID_Confirmation LC_MS->Final_Report caption Figure 2. Decision tree for selecting an analytical method.

Figure 2. Decision tree for selecting an analytical method.

Conclusion

The choice between HPLC and mass spectrometry, and the specific configurations within each technique, will depend on the specific requirements of the analysis. For routine purity checks where high throughput is not a major concern, traditional HPLC with UV detection may suffice. However, for applications demanding higher resolution, faster analysis times, and greater sensitivity, UPLC is the superior choice. When unambiguous identification of the peptide and its impurities, including DCU, is necessary, coupling liquid chromatography with mass spectrometry is essential. By understanding the principles and practical considerations outlined in this guide, researchers can develop robust and reliable analytical methods to ensure the purity and quality of their synthetic peptides, paving the way for successful research and development outcomes.

References

A Comparative Guide to Filtration and Precipitation Methods for Dicyclohexylurea (DCU) Removal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in organic synthesis, particularly in peptide synthesis and other coupling reactions, the removal of byproducts is a critical step in ensuring the purity of the final compound.[1] One of the most common and often challenging byproducts to remove is N,N'-dicyclohexylurea (DCU), which is formed when using dicyclohexylcarbodiimide (DCC) as a coupling agent.[1][2][3][4][5][6][7][8][9][10] This guide provides a comprehensive comparison of common filtration and precipitation methods for DCU removal, supported by experimental data and detailed protocols.

DCU's low solubility in many common organic solvents is the primary characteristic exploited for its removal.[6][7][11][12][13] The choice of method depends heavily on the solubility of the desired product and the solvent system used in the reaction. The most prevalent techniques are direct filtration of the precipitated DCU, and precipitation or crystallization by altering the solvent composition or temperature.[6][11][12][14]

Comparison of DCU Removal Methods

The efficiency of each removal method is highly dependent on the specific reaction conditions and the properties of the desired product. Below is a summary of the advantages and disadvantages of the primary methods.

Removal MethodPrincipleAdvantagesDisadvantages
Filtration Exploits the low solubility of DCU, which often precipitates directly from the reaction mixture.[6][11]Simple, rapid, and cost-effective first step for bulk DCU removal.[11]May not be sufficient for complete removal, often leaving trace amounts of DCU in the filtrate.[11] The fine particulate nature of DCU can sometimes lead to slow filtration.[13]
Precipitation/ Crystallization Involves dissolving the crude product and inducing the precipitation of either the desired product or DCU by cooling or adding an anti-solvent.[6][11][12]Can achieve a high degree of purity for the desired product.[11] Effective for removing DCU that remains in solution after initial filtration.[15]Can be more time-consuming and may lead to some loss of the desired product.[11] Requires careful selection of solvents to ensure selective precipitation.[11]
Acidic Extraction Utilizes an acid wash to protonate and dissolve any remaining basic impurities, including trace amounts of DCU.[6][14]Effective for removing residual DCU and other basic impurities.[6]The desired product must be stable under acidic conditions.[6] Requires a liquid-liquid extraction setup.

Quantitative Data on DCU Solubility

The selection of an appropriate solvent is critical for the successful removal of DCU. The following table summarizes the solubility of DCU in various common laboratory solvents.

SolventSolubilityTemperature
WaterInsoluble (<1%)[7][13]Room Temperature
Dichloromethane (DCM)Soluble[1]Room Temperature
Dimethylformamide (DMF)Soluble[1][16]Room Temperature
EthanolSoluble[7][17]Room Temperature
AcetoneSoluble[17]Room Temperature
Diethyl EtherPoorly Soluble[11][12]Room Temperature
AcetonitrilePoorly Soluble[11][12][14]Room Temperature
HexanesPoorly Soluble[12]Room Temperature
MethanolSlightly Soluble[3][18]Room Temperature
Dimethyl Sulfoxide (DMSO)Slightly Soluble (Heated)[3][18]Heated

This data is compiled from multiple sources and should be used as a guideline. Actual solubilities can be influenced by the presence of other solutes.

Experimental Protocols

Below are detailed methodologies for the most common DCU removal techniques.

Protocol 1: Removal of DCU by Direct Filtration

This method is suitable when DCU has precipitated out of the reaction mixture.

Materials:

  • Crude reaction mixture containing precipitated DCU

  • Büchner funnel and filter paper

  • Filter flask

  • Vacuum source

  • Cold solvent (from the reaction)

Procedure:

  • Cool the reaction mixture in an ice bath for 15-30 minutes to maximize the precipitation of DCU.[6]

  • Set up the Büchner funnel with filter paper on the filter flask and connect it to a vacuum source.[7]

  • Wet the filter paper with a small amount of the cold reaction solvent.

  • Pour the cold reaction mixture into the Büchner funnel under vacuum.

  • Wash the collected DCU precipitate on the filter paper with a minimal amount of cold reaction solvent to recover any entrapped product.[7]

  • The filtrate contains the desired product and can be subjected to further purification if necessary.

Protocol 2: Removal of DCU by Precipitation with an Anti-Solvent

This protocol is effective when both the desired product and DCU are soluble in the reaction solvent.

Materials:

  • Crude reaction mixture

  • Solvent in which the product is soluble but DCU is not (e.g., diethyl ether, hexanes)[12]

  • Rotary evaporator

  • Ice bath

  • Filtration apparatus (as in Protocol 1)

Procedure:

  • If necessary, concentrate the reaction mixture under reduced pressure to remove the reaction solvent.

  • Dissolve the crude residue in a minimum amount of a solvent in which the desired product is highly soluble.

  • Slowly add an anti-solvent (a solvent in which DCU is poorly soluble) with stirring until a precipitate is observed.[6]

  • Cool the mixture in an ice bath for 15-30 minutes to encourage further precipitation.[6]

  • Filter the mixture through a Büchner funnel to remove the precipitated DCU.

  • The filtrate contains the purified product.

Protocol 3: Removal of DCU by Aqueous Acid Extraction

This method is suitable for acid-stable products and is often used as a secondary purification step.

Materials:

  • Crude product dissolved in an organic solvent immiscible with water (e.g., dichloromethane, ethyl acetate)

  • Dilute aqueous acid solution (e.g., 0.5 N HCl)[1][14]

  • Saturated aqueous sodium bicarbonate solution[1][14]

  • Brine (saturated aqueous sodium chloride solution)

  • Separatory funnel

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the crude product in a suitable water-immiscible organic solvent.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with the dilute aqueous acid solution to remove DCU and other basic impurities.[14]

  • Separate the aqueous layer.

  • Wash the organic layer with the saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]

  • Filter or decant the dried organic layer to remove the drying agent.

  • The resulting solution contains the purified product.

Visualizing the Workflow

To aid in the selection of an appropriate DCU removal strategy, the following workflow diagram illustrates the decision-making process.

DCU_Removal_Workflow Workflow for DCU Removal start Crude Reaction Mixture precipitate_check Is there a precipitate? start->precipitate_check filtration Protocol 1: Direct Filtration precipitate_check->filtration Yes product_soluble_check Is the product soluble in a solvent where DCU is not? precipitate_check->product_soluble_check No filtrate_analysis Analyze Filtrate for DCU filtration->filtrate_analysis filtrate_analysis->product_soluble_check DCU Remains final_product Purified Product filtrate_analysis->final_product DCU Removed precipitation Protocol 2: Precipitation with Anti-Solvent product_soluble_check->precipitation Yes acid_stability_check Is the product stable in acid? product_soluble_check->acid_stability_check No precipitation->final_product acid_extraction Protocol 3: Aqueous Acid Extraction acid_stability_check->acid_extraction Yes end End acid_stability_check->end No (Consider Chromatography) acid_extraction->final_product no_precipitate No Precipitate

Caption: Decision workflow for selecting a DCU removal method.

The following diagram illustrates the general experimental workflow for DCU removal by precipitation and filtration.

Experimental_Workflow General Experimental Workflow for DCU Removal start Start: Crude Reaction Mixture dissolve Dissolve in a suitable solvent start->dissolve add_antisolvent Add anti-solvent to precipitate DCU dissolve->add_antisolvent cool Cool to maximize precipitation add_antisolvent->cool filter Filter to separate DCU cool->filter wash Wash precipitated DCU with cold anti-solvent filter->wash collect_filtrate Collect filtrate containing the product wash->collect_filtrate concentrate Concentrate filtrate to isolate the product collect_filtrate->concentrate end End: Purified Product concentrate->end

References

Safety Operating Guide

Proper Disposal of 1,3-Dicyclohexylthiourea: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 1,3-Dicyclohexylthiourea should be disposed of as hazardous chemical waste through an approved waste disposal plant. Under no circumstances should this chemical be discharged into drains or disposed of with regular laboratory trash. This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Researchers, scientists, and drug development professionals must adhere to strict protocols when managing chemical waste. This document outlines the necessary steps for the proper disposal of this compound, a compound that may pose health and environmental risks.[1] When heated to decomposition, it emits very toxic fumes.[1]

Personal Protective Equipment (PPE) and Handling

Before handling this compound, it is imperative to wear appropriate personal protective equipment. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat and closed-toe shoes.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.

  • Containment: For solid spills, carefully sweep up the material to avoid dust formation and place it into a designated, labeled container for hazardous waste.

  • Decontamination: Clean the spill area with an appropriate solvent and then wash with soap and water. All cleaning materials must also be disposed of as hazardous waste.

Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in accordance with local, regional, and national hazardous waste regulations.[2] The following is a general operational plan for its collection and disposal:

  • Waste Identification and Segregation:

    • Clearly label this compound waste with its full chemical name and any associated hazard symbols.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Waste Accumulation:

    • Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves), in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • For solutions containing this compound, use a compatible, sealed container.

  • Labeling:

    • The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

    • Include the date of waste accumulation.

  • Storage:

    • Store the sealed waste container in a designated, secure hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.

    • Provide them with a complete and accurate description of the waste.

Quantitative Data Summary

PropertyValue
Chemical Formula C₁₃H₂₄N₂S
CAS Number 1212-29-9
Appearance White to off-white crystalline powder
Oral Toxicity Harmful if swallowed (Acute Toxicity, Oral, Category 4)[2]
Environmental Hazard May cause long lasting harmful effects to aquatic life.[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Preparation & Handling cluster_1 Waste Generation & Collection cluster_2 Labeling & Storage cluster_3 Final Disposal A Wear Appropriate PPE B Handle in Ventilated Area A->B C Collect Solid & Liquid Waste in Separate, Compatible Containers B->C D Segregate from Other Waste Streams C->D E Label Container: 'Hazardous Waste' & Chemical Name D->E F Store in Designated Secure Area E->F G Contact EHS or Licensed Contractor F->G H Arrange for Professional Disposal G->H

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 1,3-Dicyclohexylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 1,3-Dicyclohexylthiourea. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValueSource
Molecular Formula C13H24N2S[1][2]
Molecular Weight 240.41 g/mol
CAS Number 1212-29-9[1]
Appearance White to almost white powder or crystals[3]
Melting Point 181 °C[1]
Boiling Point 345.3 ± 25.0 °C at 760 mmHg[2]
Density 1.1 ± 0.1 g/cm³[2]
Water Solubility <0.01 g/100 mL at 21 °C[2][3]
Flash Point 162.6 ± 23.2 °C[2]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is harmful if swallowed and may cause long-lasting harmful effects to aquatic life.[1][4] When heated to decomposition, it can emit very toxic fumes.[3][4] Adherence to proper PPE protocols is mandatory to minimize exposure risk.

Required Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that is tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[5]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile, neoprene) inspected prior to use.[6][7] Use proper glove removal technique to avoid skin contact.[5]

    • Clothing: Wear a lab coat, long-sleeved clothing, and closed-toe shoes.[8] For larger quantities or potential for significant exposure, chemical-resistant overalls or a splash suit may be necessary.[6][9]

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate particulate filter if there is a risk of inhaling dust, especially when handling the powder outside of a ventilated enclosure.[10][11] All respirator use must be part of a comprehensive respiratory protection program that includes fit testing.[6]

Operational Plan for Safe Handling

Follow these step-by-step procedures for the safe handling of this compound from receipt to disposal.

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage or leaks.

    • Store in a tightly closed container in a dry, cool, and well-ventilated area away from incompatible materials such as acids and oxidizing agents.[3][5]

    • Keep the container upright to prevent leakage.[5]

  • Handling and Use:

    • Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5][11]

    • Avoid contact with skin, eyes, and clothing.[5]

    • Do not eat, drink, or smoke in the handling area.

    • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[5][10]

    • Take precautionary measures against static discharge.[12]

  • Spill Management:

    • In case of a small spill, remove all sources of ignition.[13]

    • Dampen the solid spill material with 60-70% ethanol to prevent dust generation.[13]

    • Carefully transfer the dampened material to a suitable, labeled container for disposal.[13]

    • Use absorbent paper dampened with 60-70% ethanol to clean the spill area.[13]

    • Wash the contaminated surface with a soap and water solution.[13]

    • Contaminated clothing should be sealed in a vapor-tight plastic bag for disposal.[13]

    • For large spills, evacuate the area and follow emergency procedures.

First Aid Measures

Immediate medical attention is crucial in case of exposure.

Exposure RouteFirst Aid Procedure
Ingestion If swallowed, rinse mouth with water.[4][14] Do NOT induce vomiting.[13] Call a poison control center or doctor immediately.[4][13]
Inhalation Move the person to fresh air.[4][13] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
Skin Contact Immediately remove contaminated clothing.[13] Wash the affected skin area thoroughly with soap and plenty of water.[4][13] If skin irritation occurs, get medical advice.[11]
Eye Contact Immediately flush eyes with plenty of water for at least 15-20 minutes, removing contact lenses if present.[4][13] Seek immediate medical attention.[13]

Disposal Plan

All waste materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

  • Waste Collection:

    • Collect excess this compound and any contaminated materials (e.g., gloves, absorbent paper) in a designated, properly labeled, and sealed hazardous waste container.[5]

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Waste Disposal:

    • Dispose of the waste container through an approved hazardous waste disposal facility.[5][10]

    • Do not allow the product to enter drains or waterways.[5][14]

Workflow for Handling this compound

G Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Review SDS and Procedures B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Well-Ventilated Area (Fume Hood) B->C D Weighing and Transferring C->D Begin Handling E Experimental Use D->E F Decontaminate Work Area E->F End of Experiment G Segregate and Label Waste F->G H Dispose of Waste via Approved Facility G->H I Spill Occurs J Follow Spill Management Protocol I->J K Exposure Occurs L Administer First Aid and Seek Medical Attention K->L

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.